molecular formula C5H6N2O2 B021261 Imidazole-1-acetic acid CAS No. 22884-10-2

Imidazole-1-acetic acid

Cat. No.: B021261
CAS No.: 22884-10-2
M. Wt: 126.11 g/mol
InChI Key: QAFBDRSXXHEXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazol-1-ylacetic acid is an imidazolyl carboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by an imidazol-1-yl group. It has a role as a metabolite. It is functionally related to an acetic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-5(9)3-7-2-1-6-4-7/h1-2,4H,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFBDRSXXHEXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177425
Record name Imidazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1H-Imidazole-1-acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22884-10-2
Record name 1H-Imidazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22884-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-1-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazole-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.484
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDAZOLE-1-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHC1J1G932
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1H-Imidazole-1-acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

268 - 269 °C
Record name 1H-Imidazole-1-acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Imidazole-1-acetic acid discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Imidazole-1-Acetic Acid: From Foundational Synthesis to Biological Significance and Modern Applications

Abstract

This compound (IAA) is a heterocyclic compound of significant interest in both synthetic and biological chemistry. Structurally, it consists of a five-membered aromatic imidazole ring N-substituted with an acetic acid moiety. This guide provides a comprehensive technical overview of IAA, tracing its origins from the initial discovery of the imidazole core to the development of modern synthetic routes. We delve into the compound's crucial role as an endogenous neuromodulator, arising from the oxidative metabolism of histamine, and its function as a potent agonist at GABA-A receptors. Furthermore, this document explores the pivotal application of IAA as a key building block in the pharmaceutical industry, most notably in the synthesis of the third-generation bisphosphonate, zoledronic acid. This exploration is designed for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind its chemical and biological relevance.

Part 1: The Genesis of the Imidazole Ring - A Historical Perspective

The story of this compound begins with the discovery of its parent heterocycle, imidazole. Although derivatives were noted as early as the 1840s, the first reported synthesis of imidazole itself was achieved by the German chemist Heinrich Debus in 1858.[1][2] He demonstrated that glyoxal, formaldehyde, and ammonia could condense to form the compound he originally named "glyoxaline".[1][2]

This foundational reaction was later expanded upon by Polish chemist Bronisław Radziszewski in 1882, who synthesized 2,4,5-triphenylimidazole (lophine) from benzil, benzaldehyde, and ammonia.[3][4] This multi-component reaction, now known as the Debus-Radziszewski imidazole synthesis, remains a cornerstone of heterocyclic chemistry.[5][6] It is a classic example of a multi-component process where three or more precursors are combined in a single step, offering a high degree of atomic economy as all atoms from the reactants are incorporated into the final product.[3] While the original Debus synthesis had low yields, it is still utilized for creating C-substituted imidazoles.[1][2]

The reaction proceeds in two conceptual stages: first, the dicarbonyl compound (e.g., glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with an aldehyde to form the imidazole ring.[7]

G cluster_0 Stage 1: Diimine Formation cluster_1 Stage 2: Ring Condensation Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Diimine Diimine Intermediate Dicarbonyl->Diimine + Ammonia Ammonia (2 eq.) Ammonia->Diimine Diimine_ref Diimine Intermediate Aldehyde Aldehyde Imidazole Imidazole Product Aldehyde->Imidazole Diimine_ref->Imidazole +

Caption: Conceptual workflow of the Debus-Radziszewski Imidazole Synthesis.

Part 2: Synthesis of this compound - The Evolution of N-Alkylation

The synthesis of this compound hinges on the regioselective N-alkylation of the imidazole ring. Imidazole is an amphoteric molecule, capable of acting as both an acid and a base, with two nitrogen atoms that could potentially be alkylated.[1] The primary and most effective strategy involves the reaction of imidazole with a haloacetic acid ester, followed by hydrolysis of the ester group to yield the final carboxylic acid. This approach has been refined over the years to improve yield, purity, and environmental friendliness.[8][9][10]

Comparative Analysis of Synthetic Routes

Several variations of the N-alkylation method have been reported, primarily differing in the choice of haloacetate ester and the reaction conditions. The choice of the ester group (e.g., methyl, benzyl, tert-butyl) is critical as it dictates the subsequent deprotection/hydrolysis step.

MethodAlkylating AgentBase/CatalystDeprotection/HydrolysisKey Advantages/Disadvantages
Method A [8]tert-Butyl ChloroacetateK₂CO₃Non-aqueous cleavage (TiCl₄) or Acidic HydrolysisPro: tert-Butyl ester is easily cleaved under non-aqueous or acidic conditions, avoiding difficult isolation from water.[8][11] Con: TiCl₄ is a hazardous reagent.
Method B [8]Benzyl ChloroacetateIn situ generationCatalytic Hydrogenation (Pd/C) or Acidic Hydrolysis (HCl)Pro: Benzyl group offers an alternative deprotection pathway via hydrogenolysis. Con: Requires handling of flammable H₂ gas and precious metal catalyst.
Method C [8][9]Methyl ChloroacetateK₂CO₃ / KIAqueous HydrolysisPro: Utilizes inexpensive and common reagents. Con: Isolation of the water-soluble product from the aqueous hydrolysis mixture can be challenging.[9][11]
Method D [9][10]tert-Butyl ChloroacetateK₂CO₃Aqueous Hydrolysis followed by HCl treatmentPro: Solvent-free N-alkylation offers a green chemistry approach; simple work-up.[9][10] Con: Requires careful control of reaction temperature.
Detailed Experimental Protocol: A Modern, Solvent-Free Approach

The following protocol is adapted from a modern, environmentally friendly synthesis that utilizes a solvent-free N-alkylation step, simplifying the procedure and reducing hazardous waste.[9][10] This method is self-validating as the progress can be monitored via Thin-Layer Chromatography (TLC), and the final product is characterized by standard analytical techniques (NMR, MS).

Step 1: N-Alkylation of Imidazole to form Imidazol-1-yl-acetic acid tert-butyl ester

  • Reagent Preparation: To a round-bottom flask, add imidazole (1.0 eq), powdered potassium carbonate (K₂CO₃, 1.5 eq), and tert-butyl chloroacetate (1.1 eq).

    • Causality: Imidazole acts as the nucleophile. K₂CO₃ is a mild, inexpensive base used to deprotonate the N-H of imidazole, activating it for nucleophilic attack. Using it in powdered form increases the surface area for the solid-state reaction. An excess of the base ensures complete activation. tert-butyl chloroacetate is the electrophile.

  • Reaction: Heat the mixture to 70-80°C with stirring. The reaction is performed neat (without solvent).

    • Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed in the absence of a solvent.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol/Chloroform mobile phase, visualized with iodine). The reaction is typically complete within 4-6 hours.

    • Causality: TLC allows for the visualization of the consumption of the starting material (imidazole) and the formation of the product, ensuring the reaction is driven to completion.

  • Work-up and Isolation: After cooling to room temperature, add cold water to the reaction mass to dissolve the inorganic salts (KCl, unreacted K₂CO₃). The product, being an ester, is water-insoluble and can be extracted with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

    • Causality: The aqueous work-up is a standard and efficient method for separating the organic product from inorganic byproducts.

Step 2: Hydrolysis to this compound Hydrochloride

  • Hydrolysis: Add the crude ester from Step 1 to a 4M aqueous solution of hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux (approximately 100°C) for 2-4 hours.

    • Causality: The strong acidic conditions and heat facilitate the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. The tert-butyl group is particularly susceptible to acid-catalyzed cleavage.

  • Isolation: Cool the reaction mixture. The product, this compound hydrochloride, will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold isopropyl alcohol, and dry under vacuum.

    • Causality: The hydrochloride salt of the product is often less soluble in the acidic aqueous medium upon cooling, allowing for isolation by simple filtration. The alcohol wash removes residual impurities.

Caption: Experimental workflow for the synthesis of this compound HCl.

Part 3: The Biological Chronicle of this compound

Beyond its utility in synthetic chemistry, this compound is an endogenously produced molecule with significant biological activity. Its history is deeply intertwined with the metabolism of histamine.

The Histamine Connection

For a long time, it was believed that histamine in the mammalian brain was metabolized almost exclusively by methylation via the enzyme histamine-N-methyltransferase (HMT), forming tele-methylhistamine, which is then oxidized to tele-methylimidazoleacetic acid (t-MIAA).[12] However, the presence of IAA in the brain and cerebrospinal fluid pointed to an alternative metabolic route.

It is now understood that IAA is the product of the oxidative pathway of histamine metabolism.[12] In this pathway, histamine is oxidized by amine oxidases, particularly diamine oxidase (DAO), to form an unstable intermediate, imidazolacetaldehyde. This intermediate is then rapidly converted by aldehyde dehydrogenase (ALD-DH) to this compound. The formation of IAA in the brain, though a minor pathway compared to methylation, is physiologically significant.[12]

Neuromodulatory Activity: A GABA Agonist

A pivotal discovery in the history of IAA was its identification as a potent agonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[12] This finding was profound because it established a direct metabolic and functional link between the histaminergic system (traditionally viewed as excitatory and involved in arousal) and the GABAergic system (the major inhibitory system).

The formation of IAA from histamine provides a novel mechanism for interactions between these two critical neurotransmitter systems.[12] The activity of IAA at GABA-A receptors suggests it may contribute to the sedative or analgesic properties observed under certain conditions. For instance, salicylates (like aspirin) have been shown to increase the urinary excretion of IAA, leading to speculation that this interference with histamine metabolism could contribute to their analgesic effects.[13][14]

G cluster_methylation Methylation Pathway (Major) cluster_oxidation Oxidative Pathway (Minor) Histamine Histamine HMT HMT Histamine->HMT DAO DAO Histamine->DAO tMH tele-Methylhistamine HMT->tMH MAO_B MAO-B tMH->MAO_B tMIAA t-Methylimidazole- acetic acid MAO_B->tMIAA Aldehyde Imidazolacetaldehyde DAO->Aldehyde ALDH ALD-DH Aldehyde->ALDH IAA This compound (IAA) ALDH->IAA GABA_R GABA-A Receptor IAA->GABA_R Agonist

Caption: Metabolic pathways of histamine leading to bioactive derivatives.

Part 4: Modern Applications in Drug Discovery and Development

The imidazole ring is considered a "privileged structure" in medicinal chemistry, appearing in a vast array of pharmaceuticals, including antifungal, antibacterial, antihypertensive, and anticancer agents.[2][15][16][17] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal scaffold for drug design. This compound leverages this privileged core, serving as a versatile and valuable starting material.

Case Study: Zoledronic Acid

The most prominent application of this compound in modern medicine is its role as the key intermediate in the synthesis of Zoledronic acid (marketed as Zometa™).[8][15] Zoledronic acid is a third-generation bisphosphonate, a class of drugs that potently inhibits bone resorption.[8] It is used to treat osteoporosis, hypercalcemia of malignancy, and bone metastases associated with various cancers.[8][15]

The synthesis of zoledronic acid from IAA involves reaction with phosphorous acid and phosphorus trichloride. The imidazole ring is crucial for the drug's high potency. The nitrogen atoms in the ring are thought to enhance the binding of the bisphosphonate moiety to the bone mineral hydroxyapatite and to inhibit the enzyme farnesyl pyrophosphate synthase within osteoclasts, leading to their inactivation and apoptosis. The availability of a robust and scalable synthesis for IAA was therefore a critical enabling factor in the development and commercialization of this important therapeutic agent.[8][9]

Broader Potential as a Synthetic Building Block

Beyond zoledronic acid, the dual functionality of IAA—a nucleophilic imidazole ring and a carboxylic acid handle—makes it an attractive building block for combinatorial chemistry and the development of new chemical entities.[18] The carboxylic acid can be readily converted into esters, amides, or other functional groups, allowing for the attachment of diverse chemical fragments. This versatility enables researchers to generate libraries of novel imidazole-containing compounds for screening against various biological targets, from enzymes to receptors, in the ongoing search for new medicines.[15][18]

Conclusion

This compound has a rich and multifaceted history. It is born from the foundational discoveries of heterocyclic chemistry, with its core imidazole ring first synthesized over 160 years ago. Its own story is one of dual identity: it is a key product of histamine metabolism in the brain, acting as a crucial link between the histaminergic and GABAergic systems, and it is a synthetically vital intermediate that has enabled the development of life-changing pharmaceuticals like zoledronic acid. The evolution of its synthesis towards more efficient and environmentally benign methods underscores its continued importance. For researchers and drug development professionals, this compound represents not just a molecule, but a confluence of history, biology, and modern medicinal chemistry, offering enduring potential for future discoveries.

References

Imidazole-1-acetic acid: A Comprehensive Guide to Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-1-acetic acid (IAA) is a pivotal heterocyclic compound, serving as a critical building block and intermediate in modern synthetic chemistry. Its structural motif, featuring both an imidazole ring and a carboxylic acid function, imparts a unique combination of chemical reactivity and biological significance. This guide provides an in-depth exploration of the chemical properties of this compound, grounded in established data. We will delve into the core principles and practical methodologies for its unambiguous structure elucidation, explaining the causality behind the selection of analytical techniques. This document is intended to serve as a comprehensive technical resource, offering field-proven insights and self-validating protocols for professionals engaged in pharmaceutical research and development.

Introduction: The Significance of this compound

This compound, with the chemical formula C₅H₆N₂O₂, is more than a simple organic molecule; it is a key precursor in the synthesis of high-value pharmaceuticals.[1] Most notably, it is an essential intermediate in the manufacturing of Zoledronic acid, a third-generation bisphosphonate used to treat osteoporosis, hypercalcemia of malignancy, and bone-related complications from cancer.[2][3] The imidazole ring is a well-known pharmacophore present in numerous biologically active compounds, which makes IAA a valuable starting material for the development of novel therapeutics, including antifungal and antibacterial agents.[1][4]

Understanding the precise chemical properties and having robust methods for structure verification are paramount for ensuring the purity, stability, and efficacy of any subsequent active pharmaceutical ingredient (API). This guide provides the foundational knowledge required to handle, analyze, and utilize this versatile compound with confidence.

Core Chemical and Physical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. For this compound, these properties are a direct consequence of its hybrid structure: the aromatic, basic imidazole ring and the acidic carboxylic acid side chain.

Data Summary: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₅H₆N₂O₂[4][5]
Molecular Weight 126.11 g/mol [4][5]
Appearance White to off-white solid/powder[1][4]
Melting Point 255-270 °C (decomposes)[4][5]
Boiling Point 392.1±25.0 °C (Predicted)[6]
pKa (Predicted) 3.37±0.10 (Carboxylic Acid)[6]
CAS Number 22884-10-2[4][5]
Acidity, Basicity, and Zwitterionic Nature

This compound is an amphoteric molecule. The carboxylic acid group is weakly acidic, while the imidazole ring provides a basic nitrogen atom. This dual functionality allows it to exist as a zwitterion under certain pH conditions, which influences its solubility, reactivity, and chromatographic behavior. The predicted pKa of the carboxylic acid is approximately 3.37, meaning it will be predominantly in its carboxylate form at physiological pH.[6]

Stability and Storage

The compound is a stable solid under standard laboratory conditions.[7] However, meticulous handling is crucial to maintain its integrity. It should be stored in a cool, dry, well-sealed container, protected from moisture and strong light, as degradation can occur over prolonged periods or under harsh conditions.[1][8] The hydrochloride salt form, this compound hydrochloride, is often used in synthesis due to its improved handling characteristics.[9][10]

Synthetic Pathways: A Brief Overview

A comprehensive understanding of a molecule's synthesis is vital for anticipating potential impurities. The most prevalent and efficient industrial synthesis of this compound involves a two-step process. This context is crucial for designing appropriate analytical methods for quality control.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Cleavage Imidazole Imidazole Ester This compound tert-butyl ester Imidazole->Ester Solvent-free or in Ethyl Acetate TBCA tert-butyl chloroacetate TBCA->Ester Solvent-free or in Ethyl Acetate Base Base (e.g., K₂CO₃) Base->Ester Solvent-free or in Ethyl Acetate Acid This compound Ester->Acid Intermediate Cleavage TiCl₄ (Non-aqueous) or HCl (Aqueous Hydrolysis) Cleavage->Acid Cleavage of tert-butyl group

Caption: A generalized workflow for the synthesis of this compound.

The key causality here is the choice of the tert-butyl ester intermediate. This protecting group is stable during the N-alkylation step but can be removed under specific conditions. Critically, non-aqueous cleavage using reagents like titanium tetrachloride was developed to circumvent the difficult process of isolating the highly water-soluble final product from an aqueous medium, which often led to lower yields.[9][11]

Structure Elucidation: A Multi-Technique Approach

Confirming the structure of this compound requires a synergistic approach, where each analytical technique provides a unique and complementary piece of the puzzle. This self-validating system ensures the highest degree of confidence in the compound's identity and purity.

Elucidation_Logic IAA This compound Structure Confirmation NMR NMR Spectroscopy (¹H, ¹³C) IAA->NMR Connectivity & Chemical Environment MS Mass Spectrometry (MS) IAA->MS Molecular Weight & Elemental Formula IR Infrared (IR) Spectroscopy IAA->IR Functional Groups (C=O, O-H) Xray X-ray Crystallography IAA->Xray 3D Spatial Arrangement

Caption: The logical relationship between analytical techniques for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

  • Expertise & Causality: We use ¹H NMR to identify and count the distinct types of protons and their neighboring protons (connectivity). ¹³C NMR is used to identify the distinct carbon environments, including the carbonyl carbon of the acid. The chemical shifts are highly sensitive to the electronic environment, allowing us to confirm the attachment of the acetic acid moiety to the N-1 position of the imidazole ring.

¹H and ¹³C NMR Spectral Data (in D₂O)

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentSource(s)
¹H ~8.5-8.7SingletH-2 (proton between nitrogens)[2][9]
¹H ~7.2-7.5Broad Singlet / DoubletH-4 and H-5[2][9]
¹H ~4.5-5.1Singlet-CH₂- (methylene protons)[2][9]
¹³C ~172.4SingletC=O (Carboxyl)[2]
¹³C ~135.8SingletC-2[2]
¹³C ~123.8SingletC-5[2]
¹³C ~118.2SingletC-4[2]
¹³C ~52.3Singlet-CH₂- (Methylene)[2]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. D₂O is often preferred due to the compound's solubility and for exchanging the acidic proton.[2]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra (e.g., to the residual solvent peak).

Mass Spectrometry (MS)

MS provides the exact molecular weight and, with high-resolution instruments, the elemental composition. It is a destructive technique that provides invaluable confirmatory data.

  • Expertise & Causality: We use a soft ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The resulting mass-to-charge ratio (m/z) provides a highly accurate molecular weight, which can be used to confirm the elemental formula (C₅H₆N₂O₂). The fragmentation pattern observed in MS/MS experiments can further validate the structure by showing the loss of characteristic neutral fragments (e.g., H₂O, CO₂).

Expected Mass Spectrometry Results

Ionization ModeIonExpected m/z (Monoisotopic)Source(s)
Positive (ESI+)[M+H]⁺127.0451[2][5]
Negative (ESI-)[M-H]⁻125.0305[5]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture like water/acetonitrile with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

  • Chromatography (Optional but Recommended): Inject the sample onto a reverse-phase HPLC column (e.g., C18) to separate it from any impurities before it enters the mass spectrometer.[12] A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.[12]

  • MS Acquisition: Infuse the sample directly or from the LC outlet into the ESI source.

  • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

  • If desired, perform a tandem MS (MS/MS) experiment by selecting the precursor ion (e.g., m/z 127.05) and fragmenting it to observe characteristic product ions.

  • Data Analysis: Compare the accurate mass of the observed molecular ion with the theoretical mass calculated for C₅H₆N₂O₂.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, revealing the precise 3D arrangement of atoms in the solid state.

  • Expertise & Causality: While often not used for routine identification, X-ray crystallography is the gold standard for absolute structure confirmation. It resolves any ambiguity about connectivity or stereochemistry. For this compound, a crystal structure has been solved and is available in the Cambridge Crystallographic Data Centre (CCDC), providing an authoritative reference for its solid-state conformation.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A stream of cold nitrogen is typically used to minimize thermal motion and radiation damage.

  • The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map, from which atomic positions are determined and refined to yield the final molecular structure.

Conclusion

This compound is a compound of significant industrial and pharmaceutical relevance. Its proper identification and characterization are non-negotiable for ensuring the quality and safety of downstream products. This guide has detailed the key chemical properties and a robust, multi-faceted strategy for its structure elucidation. By combining NMR for connectivity, MS for molecular weight, and referencing established crystallographic data for absolute confirmation, researchers can achieve an unassailable level of confidence in their material. The provided protocols are designed to be self-validating, reflecting a commitment to scientific integrity and experimental excellence.

References

The Biological Significance of Imidazole-1-acetic Acid in Metabolic Networks: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Imidazole-1-acetic acid (IAA), a key metabolite of histamine, is increasingly recognized for its diverse and significant roles in various physiological and pathological processes. Traditionally viewed as a simple breakdown product, emerging evidence highlights IAA as a bioactive molecule with neuromodulatory functions and as a critical node in interconnected metabolic pathways. This technical guide provides a comprehensive overview of the synthesis, degradation, and multifaceted biological functions of IAA. We delve into the enzymatic machinery governing its metabolism, its intricate interactions with receptors, and its implications for drug development and clinical research. This document is intended to serve as an in-depth resource for researchers and clinicians working to unravel the complexities of histamine metabolism and the broader implications of its bioactive derivatives.

Introduction to this compound (IAA)

This compound (CAS 22884-10-2) is an organic compound characterized by an imidazole ring linked to an acetic acid moiety.[1] It is a naturally occurring metabolite found in various biological systems.[2] Historically, IAA was primarily considered an inactive end-product of histamine metabolism. However, recent research has illuminated its role as a signaling molecule, particularly within the central nervous system, and as a key intermediate in pharmaceutical synthesis.[1][3] This guide will explore the intricate metabolic pathways involving IAA, its physiological functions, and the analytical techniques used for its study.

Metabolic Pathways of this compound

The metabolic fate of this compound is intricately linked to histamine metabolism. Its biosynthesis and degradation are governed by a series of enzymatic reactions that are crucial for maintaining histamine homeostasis and for the production of other bioactive molecules.

Biosynthesis of this compound

There are two primary pathways for the biosynthesis of IAA:

2.1.1. The Diamine Oxidase (DAO) Pathway from Histamine

The principal route for IAA formation is the oxidative deamination of histamine, catalyzed by the enzyme diamine oxidase (DAO) , also known as histaminase.[4] This reaction is followed by the action of aldehyde dehydrogenase (ALDH) .[5]

  • Step 1: Oxidative Deamination of Histamine. DAO, a copper-containing enzyme, catalyzes the conversion of histamine to imidazole-4-acetaldehyde.[5] This enzyme is predominantly found in the small intestine, colon, placenta, and kidneys, where it is responsible for the degradation of extracellular histamine.[6]

  • Step 2: Oxidation of Imidazole-4-acetaldehyde. The resulting imidazole-4-acetaldehyde is rapidly oxidized to this compound by aldehyde dehydrogenase (ALDH) enzymes.[5] This step is crucial as the intermediate aldehyde is a reactive species.

The overall reaction can be summarized as:

Histamine → Imidazole-4-acetaldehyde → this compound

This pathway is particularly significant in peripheral tissues for clearing histamine from the circulation and dietary sources.[7]

2.1.2. The Histidine Transaminase Pathway

An alternative pathway for IAA synthesis, particularly in the central nervous system, involves the transamination of the amino acid L-histidine. This reaction is catalyzed by histidine transaminase (also known as kynurenine aminotransferase).[2] This pathway is thought to be a significant source of IAA in the brain, where the DAO pathway is less prominent.[2]

Degradation and Further Metabolism of IAA

This compound is not an inert end-product and undergoes further metabolism, primarily through conjugation reactions, leading to the formation of ribosylated derivatives.

2.2.1. Formation of Imidazoleacetic Acid-Ribotide (IAA-RP)

IAA can be conjugated with phosphoribosyl-pyrophosphate (PRPP) to form imidazoleacetic acid-ribotide (IAA-RP) .[2] This reaction is a key step in the further processing of IAA and the formation of a potentially novel signaling molecule.

2.2.2. Formation of Imidazoleacetic Acid-Riboside (IAA-R)

IAA-RP can be subsequently dephosphorylated by phosphatases and 5'-nucleotidases to yield imidazoleacetic acid-riboside (IAA-R) .[2][8] Both IAA-RP and IAA-R have been detected in mammalian tissues and are considered important metabolites in the overall histamine metabolic network.[9]

The following diagram illustrates the central role of this compound in these metabolic pathways:

IAA_Metabolism Histamine Histamine Imidazoleacetaldehyde Imidazoleacetaldehyde Histamine->Imidazoleacetaldehyde Diamine Oxidase (DAO) Histidine Histidine IAA This compound Histidine->IAA Histidine Transaminase Imidazoleacetaldehyde->IAA Aldehyde Dehydrogenase (ALDH) IAA_RP Imidazoleacetic acid-ribotide IAA->IAA_RP Ribosylation IAA_R Imidazoleacetic acid-riboside IAA_RP->IAA_R Dephosphorylation

Figure 1: Metabolic Pathways of this compound.

Biological Role of this compound as a Signaling Molecule

Beyond its role as a metabolite, IAA exhibits significant biological activity, primarily through its interaction with neurotransmitter receptors in the central nervous system.

GABA-A Receptor Agonism

A substantial body of evidence indicates that this compound acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor .[3][4] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain, and its activation leads to a decrease in neuronal excitability.

The interaction of IAA with the GABA-A receptor is thought to mediate several of its observed pharmacological effects, including:

  • Sedative and hypnotic effects: Administration of IAA can induce a sleep-like state in animals.[4]

  • Anxiolytic effects: By enhancing inhibitory neurotransmission, IAA may contribute to a reduction in anxiety.

  • Anticonvulsant properties: Activation of GABA-A receptors can suppress seizure activity.

The following diagram illustrates the interaction of IAA with the GABA-A receptor and its downstream effects.

IAA_GABA_Signaling IAA This compound GABA_A_Receptor GABA-A Receptor IAA->GABA_A_Receptor Binds to and activates Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Chloride Influx Decreased_Excitability Decreased Neuronal Excitability Neuronal_Hyperpolarization->Decreased_Excitability

Figure 2: Signaling Pathway of this compound at the GABA-A Receptor.
Other Potential Roles

Research also suggests that IAA and its metabolites may have other biological functions. For instance, imidazoleacetic acid-ribotide (IAA-RP) has been proposed as a putative neurotransmitter or neuromodulator that may interact with imidazoline and adrenergic receptors.[10] Further investigation is needed to fully elucidate the spectrum of biological activities of IAA and its derivatives.

Analytical Methodologies for this compound

The accurate quantification of this compound in biological matrices is essential for understanding its metabolism and physiological roles. Several analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a commonly used method for the separation and quantification of IAA.[11]

Table 1: Example HPLC Parameters for IAA Analysis

ParameterCondition
Column C18 reverse-phase column
Mobile Phase Acetonitrile, water, and an acid modifier (e.g., formic acid for MS compatibility)[11]
Detection UV or Mass Spectrometry (MS)
Flow Rate Typically 0.5 - 1.0 mL/min
Injection Volume 10 - 20 µL

4.1.1. Experimental Protocol: HPLC-MS/MS for IAA Quantification

The following is a generalized protocol for the quantification of IAA in plasma or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

I. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled IAA).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

II. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to elute IAA.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for IAA and the internal standard.

III. Data Analysis

  • Construct a calibration curve using standards of known IAA concentrations.

  • Quantify the IAA concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Enzymatic Assay

An enzymatic assay for IAA has been developed based on the specific activity of imidazoleacetate monooxygenase from Pseudomonas sp.[12] This enzyme catalyzes the conversion of IAA to an unstable intermediate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH consumption is directly proportional to the amount of IAA present.

4.2.1. Experimental Protocol: Enzymatic Assay for IAA

I. Reagents

  • Assay Buffer: 0.1 M Potassium phosphate buffer, pH 7.5.

  • NADH Solution: 1 mM NADH in assay buffer.

  • Imidazoleacetate Monooxygenase: A partially purified enzyme preparation.

  • Sample: Biological extract partially purified by ion-exchange chromatography.

II. Procedure

  • In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of NADH solution, and 50 µL of the sample.

  • Mix and measure the initial absorbance at 340 nm (A_initial).

  • Initiate the reaction by adding 50 µL of the imidazoleacetate monooxygenase solution.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes until a stable reading is obtained (A_final).

  • The change in absorbance (ΔA = A_initial - A_final) is used to calculate the concentration of IAA using the molar extinction coefficient of NADH.

Clinical Relevance and Future Perspectives

The growing understanding of the biological roles of this compound has significant implications for clinical research and drug development.

Biomarker of Histamine Metabolism

Urinary levels of IAA and its metabolites can serve as valuable biomarkers for assessing overall histamine turnover in the body.[13] This is particularly relevant in conditions associated with altered histamine metabolism, such as histamine intolerance and mast cell activation disorders.

Therapeutic Potential

The agonistic activity of IAA at the GABA-A receptor suggests its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy.[3] However, its pharmacokinetic properties, such as rapid elimination, may need to be optimized for therapeutic applications.[4]

Drug Development Intermediate

This compound is a key intermediate in the synthesis of various pharmaceuticals.[14] A notable example is its use as a precursor for the production of zoledronic acid, a bisphosphonate medication used to treat osteoporosis and cancer-related bone complications.[1]

Future Research Directions

Several areas warrant further investigation to fully comprehend the significance of IAA in metabolic pathways:

  • Quantitative Tissue Distribution: Comprehensive studies on the quantitative levels of IAA and its metabolites in various human tissues are needed.

  • Enzyme Kinetics: Detailed kinetic characterization (Km, Vmax) of the enzymes involved in IAA metabolism is required for a more precise understanding of its regulation.

  • Receptor Pharmacology: Further elucidation of the dose-response relationship of IAA at different GABA-A receptor subtypes and the exploration of its interaction with other receptors are crucial.

  • Clinical Studies: Well-designed clinical trials are necessary to evaluate the therapeutic potential of IAA and its analogues in human diseases.

Conclusion

This compound has emerged from the shadow of being a mere metabolic byproduct to a molecule of significant biological interest. Its central role in histamine metabolism, coupled with its activity as a neuromodulator, positions it as a key player in a complex network of physiological processes. The continued exploration of its metabolic pathways, biological functions, and analytical methodologies will undoubtedly unveil new avenues for understanding health and disease, and for the development of novel therapeutic strategies. This guide provides a solid foundation for researchers and clinicians to build upon as they navigate the exciting and evolving field of imidazole metabolism.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of Imidazole-1-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Imidazole-1-acetic acid, a key building block in the synthesis of potent bisphosphonates like zoledronic acid, is a molecule of significant interest.[1][2] Its purity and structural integrity directly impact the safety and efficacy of the final drug product. This guide provides a comprehensive, in-depth analysis of this compound using a triad of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causality behind the spectral features and the logic underpinning the analytical methodologies.

The Molecular Blueprint: An Introduction to this compound

This compound (C₅H₆N₂O₂) is a heterocyclic compound featuring an imidazole ring N-substituted with an acetic acid moiety.[3][4] This bifunctional nature—a weakly basic imidazole ring and an acidic carboxylic acid group—governs its chemical behavior and is central to its role as a synthetic precursor.[2] Its molecular weight is 126.11 g/mol , and it is also known as a related compound/impurity in the synthesis of Zoledronic Acid.[5][6] A thorough spectroscopic characterization is essential not only for routine quality control but also for stability studies and understanding its metabolic fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular skeleton and deduce the electronic environment of each atom. For this guide, we will focus on the analysis of this compound hydrochloride, as comprehensive data is available for this stable, crystalline form.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust and reproducible NMR protocol is the foundation of accurate structural analysis. The following methodology is a field-proven approach for small molecules like this compound hydrochloride.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[7] The choice of solvent is critical; D₂O is useful for observing exchangeable protons, while DMSO-d₆ can often provide sharper signals for N-H protons.

  • Internal Standard: For quantitative NMR (qNMR), an internal standard of known concentration would be added. For qualitative analysis, the residual solvent peak (e.g., DMSO at 2.50 ppm) serves as a secondary reference.[7]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for improved signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (≥300 MHz) transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process analyze Spectral Interpretation (Chemical Shift, Integration, Coupling) process->analyze structure Structure Elucidation analyze->structure

Caption: A streamlined workflow for NMR analysis.

Interpretation of ¹H and ¹³C NMR Spectra

The following data is based on the analysis of this compound hydrochloride in D₂O.[8] The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectrum (in D₂O):

Signal (δ, ppm)MultiplicityIntegrationAssignmentRationale
8.58Singlet1HH2 (Im)The proton at the C2 position of the imidazole ring is the most deshielded due to the electron-withdrawing effect of both adjacent nitrogen atoms.
7.38Singlet1HH4/H5 (Im)The protons at the C4 and C5 positions are in a more electron-rich environment compared to H2. Their chemical equivalence can be solvent-dependent.
7.23Singlet1HH4/H5 (Im)In some cases, H4 and H5 may appear as distinct singlets or doublets depending on the solvent and pH.
4.55Singlet2H-CH₂-The methylene protons are adjacent to the electron-withdrawing imidazole ring and the carboxylic acid group, resulting in a downfield shift.

¹³C NMR Spectrum (in D₂O): [8]

Signal (δ, ppm)AssignmentRationale
172.41C=OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
135.77C2 (Im)Similar to its attached proton, the C2 carbon is the most deshielded carbon in the imidazole ring.
123.84C4/C5 (Im)The C4 and C5 carbons of the imidazole ring appear at a higher field (more shielded) compared to C2.
118.18C4/C5 (Im)The specific assignment of C4 and C5 can be confirmed with 2D NMR techniques like HMBC.
52.34-CH₂-The methylene carbon is shielded relative to the aromatic carbons but deshielded compared to a simple alkane due to the adjacent nitrogen and carbonyl groups.

Note: In DMSO-d₆, one would also observe a broad signal for the carboxylic acid proton (-COOH) typically above 10 ppm, and the N-H proton of the imidazolium cation.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides a molecular fingerprint by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). It is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: Solid-State FTIR Analysis

For a solid sample like this compound, the KBr pellet method is a common and effective sample preparation technique.

Methodology:

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • The fine powder is crucial to minimize light scattering.

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Diagram: FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind 1-2 mg Sample with 100-200 mg KBr press Press into a Transparent Pellet grind->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample process Generate Absorbance Spectrum sample->process analyze Peak Identification & Functional Group Assignment process->analyze structure Structural Confirmation analyze->structure

Caption: Workflow for solid-state FTIR analysis.

Interpretation of the IR Spectrum

The IR spectrum of this compound hydrochloride reveals key vibrational modes characteristic of its functional groups.

Key IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
~3400-2400 (broad)O-H StretchCarboxylic AcidThe very broad absorption is characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer.
~3159, 3078C-H StretchImidazole RingThese absorptions are typical for C-H stretching vibrations in aromatic/heteroaromatic rings.
~2827N-H StretchProtonated ImidazoleA broad band in this region is often indicative of the N-H stretch in the imidazolium cation.
~1732C=O StretchCarboxylic AcidThis strong, sharp absorption is a classic indicator of the carbonyl group in a carboxylic acid.
~1548C=N, C=C StretchImidazole RingThese bands arise from the stretching vibrations within the imidazole ring.
~1222C-O StretchCarboxylic AcidCorresponds to the stretching of the C-O single bond in the carboxylic acid group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: ESI-MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically keeps the molecule intact.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed as gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

  • Tandem MS (MS/MS): For fragmentation analysis, the ion of interest (the parent or precursor ion) is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment (daughter or product) ions are mass-analyzed.

Diagram: ESI-MS/MS Logical Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Ionization & Mass Analysis cluster_proc Data Interpretation solution Prepare Dilute Solution (e.g., 1-10 µg/mL) esi Electrospray Ionization (ESI) solution->esi ms1 MS1 Analysis: Determine [M+H]⁺ esi->ms1 cid Select [M+H]⁺ & Perform CID ms1->cid mw_confirm Confirm Molecular Weight ms1->mw_confirm ms2 MS2 Analysis: Detect Fragment Ions cid->ms2 frag_path Propose Fragmentation Pathway ms2->frag_path mw_confirm->frag_path structure Structural Verification frag_path->structure

Caption: Logical flow of an ESI-MS/MS experiment.

Interpretation of the Mass Spectrum

Full Scan (MS1) Spectrum:

In positive ion mode ESI-MS, this compound (MW = 126.11) will primarily be observed as the protonated molecule, [M+H]⁺.

  • Expected m/z: 127.05

Tandem (MS/MS) Spectrum and Proposed Fragmentation:

The fragmentation of the [M+H]⁺ ion (m/z 127.05) provides structural insights. A plausible fragmentation pathway involves the loss of small, stable neutral molecules.

  • Loss of H₂O (water): A common fragmentation for carboxylic acids, though not always the most prominent.

    • m/z 127.05 -> m/z 109.04 + H₂O

  • Loss of CO₂ (carbon dioxide): Decarboxylation is a characteristic fragmentation pathway for carboxylic acids.[9]

    • m/z 127.05 -> m/z 83.06 + CO₂

  • Loss of COOH (formic acid radical) or HCOOH (formic acid): Cleavage of the bond between the methylene group and the carboxylic acid.

    • m/z 127.05 -> m/z 81.04 + HCOOH

  • Imidazole Ring Fragmentation: The imidazole ring itself is quite stable, but can fragment under higher collision energies. A common fragmentation of the imidazole ring involves the loss of HCN.[10]

    • m/z 81.04 -> m/z 54.03 + HCN

The base peak in the MS/MS spectrum will depend on the stability of the resulting fragment ions. The fragment at m/z 81.04, corresponding to the protonated methyl-imidazole cation, is often a prominent peak.

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic analysis of this compound is a clear demonstration of the power of a multi-technique approach. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers corroborating structural details through fragmentation patterns. Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this critical pharmaceutical intermediate. This guide serves as a foundational reference, empowering researchers to apply these principles with a deeper understanding of the underlying science, thereby ensuring the integrity and quality of their work.

References

An In-depth Technical Guide to the Physicochemical Properties of Imidazole-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of key chemical intermediates is paramount. Imidazole-1-acetic acid (IAA), a heterocyclic compound, serves as a critical building block in the synthesis of numerous pharmaceuticals, most notably the third-generation bisphosphonate, zoledronic acid.[1][2] Its unique structural combination of an imidazole ring and a carboxylic acid moiety imparts a range of chemical behaviors that are crucial to control and understand during synthesis, formulation, and analysis.[3] This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering both established data and the underlying scientific principles and methodologies for their determination.

Molecular Structure and Core Identifiers

The foundational attributes of a molecule are its structure and fundamental identifiers, which dictate its chemical reactivity and physical characteristics.

Chemical Structure

This compound consists of an acetic acid molecule where one of the methyl hydrogens is substituted by an imidazol-1-yl group.[4][5] This structure is fundamental to its role as a versatile intermediate in organic synthesis.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Key Identifiers

A consistent and accurate identification of chemical compounds is crucial for regulatory compliance and scientific communication.

IdentifierValueSource(s)
CAS Number 22884-10-2[2][4][6]
Molecular Formula C₅H₆N₂O₂[4][7]
Molecular Weight 126.11 g/mol [4][7]
IUPAC Name 2-(1H-imidazol-1-yl)acetic acid[4]
Synonyms 1H-Imidazole-1-acetic acid, (1-Imidazolyl)acetic Acid, 1-carboxymethylimidazole[8][9]

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction optimization, and formulation. These properties are summarized below, with detailed experimental protocols for their determination provided in subsequent sections.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[2][7]
Melting Point 255-270 °C (decomposes)[7][10]
Boiling Point 392.1 °C at 760 mmHg (Predicted)[2][11]
pKa 3.37 ± 0.10 (Predicted)[5][11]
Solubility Soluble in water and polar organic solvents.[5][6][12]
Acidity (pKa)

The pKa of this compound is a critical parameter influencing its ionization state in different pH environments. The predicted pKa of approximately 3.37 is attributed to the carboxylic acid group.[5][11] The imidazole ring itself is amphoteric, meaning it can act as both a weak acid and a weak base.[13] The pKa of the conjugate acid of imidazole is approximately 7, making it significantly more basic than pyridine.[13]

Diagram 2: Ionization States of this compound

G A Cationic Form (pH < pKa1) B Zwitterionic/Neutral Form (pKa1 < pH < pKa2) A->B Deprotonation of Carboxylic Acid C Anionic Form (pH > pKa2) B->C Deprotonation of Imidazole Ring

Caption: Predominant species of IAA at different pH values.

Solubility

This compound is described as being soluble in water and polar organic solvents.[6] Its high water solubility can complicate its isolation from aqueous media during synthesis, often necessitating evaporation rather than extraction with common organic solvents.[1] The hydrochloride salt of this compound is also readily soluble in water.[12]

Stability and Storage

This compound is a stable compound under standard conditions.[7] For long-term storage, it is recommended to keep it in a cool, dry place in a well-closed container, shielded from moisture and strong light.[2] The hydrochloride salt is stable under acidic conditions but can undergo hydrolysis in neutral or alkaline environments.[12]

Experimental Protocols for Physicochemical Property Determination

To ensure scientific rigor, the determination of physicochemical properties should follow standardized and validated protocols.

Protocol for pKa Determination via Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

Principle: A solution of the analyte is titrated with a standardized solution of a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

Apparatus and Reagents:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Accurately weigh approximately 0.1 g of this compound and dissolve it in 50 mL of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize.

  • Begin titrating with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL).

  • Record the pH and the volume of NaOH added after each increment, allowing the pH to stabilize before each reading.

  • Continue the titration until the pH has risen significantly, indicating the equivalence point has been passed.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the equivalence point from the steepest part of the curve. The volume of NaOH at the half-equivalence point corresponds to the pKa of the carboxylic acid group.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for assessing the purity of this compound and its derivatives.[7][14]

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the separated components as they elute from the column.

Apparatus and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • This compound reference standard

Chromatographic Conditions (Example): [15]

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to control the pH.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the reference standard. The purity can be calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

Synthesis and Applications

A brief overview of the synthesis and primary applications of this compound provides context for the importance of its physicochemical properties.

Synthesis Overview

This compound is typically synthesized via the N-alkylation of imidazole.[1][16] Common methods involve reacting imidazole with a haloacetic acid ester (such as tert-butyl chloroacetate or methyl chloroacetate) in the presence of a base, followed by hydrolysis of the resulting ester to yield the carboxylic acid.[1][16] Solvent-free synthesis methods have also been developed to provide a more environmentally friendly route.[16][17]

Diagram 3: General Synthesis Pathway for this compound

G Imidazole Imidazole Ester This compound Ester Imidazole->Ester N-alkylation (Base) Haloacetate Haloacetic Acid Ester (e.g., tert-butyl chloroacetate) Haloacetate->Ester IAA This compound Ester->IAA Hydrolysis (Acid or Base)

Caption: A simplified schematic of the synthesis of IAA.

Key Applications

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[3][7]

  • Zoledronic Acid Synthesis: It is a crucial precursor for the production of zoledronic acid, a bisphosphonate used to treat osteoporosis, hypercalcemia of malignancy, and bone metastases.[1][16]

  • Biochemical Research: Due to its structure, it is utilized in studies of enzyme inhibition and protein interactions.[7]

  • Development of Novel Therapeutics: The imidazole ring is a common pharmacophore in many biologically active molecules, making this compound a valuable starting material for the development of new antifungal and antibacterial agents.[2][7]

Conclusion

The physicochemical properties of this compound are integral to its successful application in pharmaceutical synthesis and research. A thorough understanding of its structure, acidity, solubility, and stability, coupled with robust analytical methods for purity assessment, enables scientists to optimize reaction conditions, ensure product quality, and accelerate the development of novel therapeutics. This guide serves as a comprehensive resource for professionals in the field, providing both foundational knowledge and practical experimental insights.

References

Methodological & Application

Synthesis of Zoledronic Acid from Imidazole-1-acetic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and technical insights for the synthesis of Zoledronic acid, a third-generation nitrogen-containing bisphosphonate, commencing from Imidazole-1-acetic acid. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a robust framework for the chemical preparation and purification of this significant active pharmaceutical ingredient (API). Zoledronic acid is a potent inhibitor of osteoclast-mediated bone resorption, widely utilized in the management of osteoporosis, Paget's disease of bone, and cancer-related bone metastases.[1][2]

The synthesis of Zoledronic acid from this compound is a well-established process, yet its successful and reproducible execution hinges on a nuanced understanding of the reaction mechanism and meticulous control over experimental parameters. This guide delineates the critical steps, from the phosphorylation of the carboxylic acid precursor to the purification and characterization of the final product, emphasizing the causality behind procedural choices to ensure both high yield and purity.

Synthetic Strategy and Mechanistic Considerations

The core of the synthesis involves the conversion of the carboxylic acid moiety of this compound into a geminal bisphosphonate group. This transformation is typically achieved through the reaction with a combination of phosphorous acid (H₃PO₃) and a phosphorus halide, most commonly phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃).[1][3][4][5]

The reaction proceeds through a series of complex intermediates. It is postulated that phosphorus trichloride first activates the carboxylic acid, potentially forming an acyl chloride or a mixed anhydride. This reactive intermediate then undergoes sequential reactions with phosphorous acid to build the bisphosphonate backbone. The presence of the imidazole nitrogen introduces a nucleophilic site that requires careful management of reaction conditions to prevent unwanted side reactions. The final step of the reaction sequence is a hydrolysis of the reaction mixture to yield the desired 1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)bis(phosphonic acid), or Zoledronic acid.

The choice of solvent plays a crucial role in the reaction's efficiency and handling. While traditional methods have employed solvents like chlorobenzene, more recent developments have focused on greener alternatives and even solvent-free conditions to enhance safety and environmental sustainability.[1][3][6]

Experimental Protocols

This section presents two detailed protocols for the synthesis of Zoledronic acid from this compound or its hydrochloride salt. Protocol A describes a solvent-based approach, while Protocol B outlines a solvent-free method.

Materials and Reagents
ReagentGradeSupplier Example
This compound hydrochloride≥98%Sigma-Aldrich
This compound≥98%TCI Chemicals
Phosphorous acid (H₃PO₃)≥99%MilliporeSigma
Phosphorus trichloride (PCl₃)≥99%Acros Organics
Phosphorus oxychloride (POCl₃)≥99%Alfa Aesar
ChlorobenzeneAnhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)37% (concentrated)Fisher Chemical
MethanolACS GradeVWR Chemicals
Deionized WaterType IIn-house
Sodium Hydroxide (NaOH)ACS GradeJ.T. Baker

Diagram: Synthetic Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Phosphorylation Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis start Start: This compound (or HCl salt) reaction React with: - Phosphorous Acid - PCl₃ or POCl₃ - Optional Solvent - Heat start->reaction Charge Reactor hydrolysis Hydrolysis (Water/HCl) reaction->hydrolysis Quench Reaction precipitation Precipitation/ Crystallization hydrolysis->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying purification Recrystallization drying->purification Crude Product analysis Characterization: - HPLC - NMR - MS purification->analysis final_product Final Product: Zoledronic Acid analysis->final_product

Caption: General workflow for the synthesis of Zoledronic acid.

Protocol A: Solvent-Based Synthesis

This protocol is adapted from established literature procedures and offers a reliable method for the synthesis of Zoledronic acid.[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl fumes), add this compound hydrochloride (e.g., 7.0 g, 0.043 mol), phosphorous acid (e.g., 9.5 g, 0.116 mol), and chlorobenzene (e.g., 50 mL).

  • Phosphorylating Agent Addition: Heat the suspension to 80-85 °C with vigorous stirring. Slowly add phosphorus oxychloride (e.g., 9.6 mL, 0.103 mol) dropwise over a period of 2 hours, maintaining the temperature in the specified range. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, increase the temperature to 90-95 °C and maintain for an additional 2.5 hours.

  • Hydrolysis: Cool the reaction mixture to 60-65 °C and carefully add deionized water (e.g., 100 mL). Caution: This step is highly exothermic and will generate HCl gas.

  • Work-up: Separate the aqueous layer and transfer it to a clean flask. Heat the aqueous solution to reflux for 18 hours to ensure complete hydrolysis.

  • Crystallization: Cool the solution to room temperature and then dilute with methanol (e.g., 140 mL). Further cool the mixture to 0-5 °C and stir for 3 hours to induce crystallization.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold methanol, and dry under vacuum at 60 °C to a constant weight.

Protocol B: Solvent-Free Synthesis

This approach offers a more environmentally friendly alternative by eliminating the use of a solvent during the reaction.[3]

  • Reaction Setup: In a suitable reactor, combine this compound (e.g., 1 part by mole), phosphorous acid (e.g., 2.5-4.0 parts by mole), and phosphorus trichloride or phosphorus oxychloride (e.g., molar ratio to phosphorous acid of 1:1).

  • Reaction: Heat the mixture to 40-80 °C (a preferred range is 65-70 °C) and maintain for 2-6 hours with efficient stirring.

  • Hydrolysis: After the reaction period, cool the mixture and carefully add a 6-9 M hydrochloric acid solution or purified water for hydrolysis. The volume to mass ratio of the hydrolyzing solution to the starting this compound should be between 5:1 and 10:1. Heat the mixture to 70-100 °C for 3-6 hours.

  • Crystallization and Isolation: Cool the resulting solution and add a water-miscible organic solvent, such as methanol or ethanol, to precipitate the crude Zoledronic acid. Filter the solid, wash with the organic solvent, and dry.

Purification

The purity of the final Zoledronic acid is critical for its intended pharmaceutical applications. Recrystallization is a common and effective method for purification.[1]

Acid-Base Recrystallization Protocol

This method leverages the amphoteric nature of Zoledronic acid to remove impurities.[7]

  • Dissolution: Suspend the crude Zoledronic acid in deionized water at room temperature.

  • Basification: Adjust the pH of the suspension to 9-10 by the portion-wise addition of a base, such as sodium hydroxide, until a clear solution is obtained.

  • Acidification: Filter the solution if necessary, then adjust the pH to 1-1.5 with an acid, such as concentrated hydrochloric acid. This will cause the Zoledronic acid to precipitate.

  • Crystallization and Isolation: Cool the suspension to 0-5 °C and stir for several hours to ensure complete crystallization. Collect the purified Zoledronic acid by filtration, wash with cold deionized water, and dry under vacuum.

Characterization and Quality Control

Thorough characterization of the synthesized Zoledronic acid is essential to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of Zoledronic acid and quantifying any related substances.[8][9][10]

ParameterMethod 1[8]Method 2[9]
Column ODS C18 (250 x 4.6 mm, 5 µm)Symmetry C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol : 0.01M Phosphate Buffer (pH 3.0) (60:40 v/v)Methanol : Triethylamine Buffer (pH 3.5) (10:90 v/v)
Flow Rate 0.8 mL/min0.5 mL/min
Detection UV at 210 nmUV at 220 nm
Retention Time ~3.8 min~3.8 min
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

  • ¹H NMR (D₂O, 5% NaOD): Expected signals for the methylene protons adjacent to the imidazole ring and the aromatic protons of the imidazole ring.

  • ¹³C NMR (D₂O): Signals corresponding to the methylene carbon, the imidazole ring carbons, and the carbon of the C-OH(P)₂ group.

  • ³¹P NMR (D₂O): A characteristic signal for the two equivalent phosphorus atoms of the bisphosphonate group.

Diagram: Zoledronic Acid Structure

ZoledronicAcid Z Z caption Chemical structure of Zoledronic acid

Caption: Chemical structure of Zoledronic acid.

Safety and Handling

The synthesis of Zoledronic acid involves the use of hazardous chemicals that require strict safety protocols.

  • Phosphorus Trichloride (PCl₃) and Phosphorus Oxychloride (POCl₃): These reagents are highly corrosive, toxic, and react violently with water, releasing HCl gas.[11][12][13] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[11][12] Ensure that a supply of an appropriate quenching agent (e.g., dry sand) is readily available in case of spills.

  • Hydrochloric Acid (HCl): Concentrated HCl is corrosive and can cause severe burns. Handle with appropriate PPE in a fume hood.

  • General Precautions: It is recommended to have an emergency shower and eyewash station in close proximity. All waste materials should be disposed of in accordance with institutional and local regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, inefficient precipitation.Ensure anhydrous conditions, optimize reaction time and temperature, use an appropriate anti-solvent for precipitation.
Product is an oil or sticky solid Presence of impurities, incomplete hydrolysis.Ensure complete hydrolysis by extending the reflux time, purify via acid-base recrystallization.
Poor Purity by HPLC Incomplete reaction, side reactions, trapped impurities.Optimize reaction conditions to minimize side products, perform multiple recrystallizations.

Conclusion

The synthesis of Zoledronic acid from this compound is a robust and scalable process. By carefully selecting the synthetic route—be it solvent-based or solvent-free—and meticulously controlling the reaction parameters, high yields of pure Zoledronic acid can be achieved. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and purify this important pharmaceutical agent. Adherence to stringent safety measures is paramount throughout the entire process.

References

Application Notes & Protocols: Imidazole-1-Acetic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of imidazole-1-acetic acid. This versatile building block serves as a crucial intermediate in the synthesis of a diverse range of pharmaceutical agents. We will move beyond its primary role as a precursor to Zoledronic acid to explore its broader utility, detailing its function as a bioisosteric surrogate for carboxylic acids and its application in the synthesis of novel anti-inflammatory and enzyme-inhibiting compounds. This guide emphasizes the causality behind synthetic choices and provides detailed, field-proven protocols to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of the this compound Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its unique electronic properties and ability to engage in various biological interactions.[1][2] this compound, a bifunctional molecule incorporating both the imidazole nucleus and a carboxylic acid handle, presents a particularly valuable tool for the synthetic chemist.

Its strategic importance can be attributed to several key features:

  • Synthetic Hub: The carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including amide bond formation, esterification, and reduction, allowing for facile incorporation into larger, more complex molecules.[3]

  • Pharmacophoric Element: The imidazole ring itself is a key pharmacophore in many drugs, acting as a hydrogen bond donor/acceptor or a coordinating ligand for metal ions in metalloenzymes.[4][5]

  • Bioisosteric Potential: The entire moiety can act as a bioisostere of a simple carboxylic acid or amino acid, offering a way to modulate physicochemical properties such as lipophilicity, pKa, and metabolic stability while maintaining or enhancing biological activity.[6][7]

This guide will provide practical, protocol-driven insights into leveraging these features, focusing on its application in the synthesis of bisphosphonates, anti-inflammatory agents, and specific enzyme inhibitors.

Physicochemical & Handling Data

Properly understanding the characteristics of a building block is critical for successful reaction design and scale-up. This compound is a zwitterionic compound, which influences its solubility and reactivity. It is typically handled as a stable, white to off-white crystalline solid, often as the hydrochloride salt to improve handling and solubility in certain solvents.

PropertyValueSource(s)
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Appearance White to pale beige solid
Melting Point ~258 °C (decomposes)[1]
pKa₁ (Carboxylic Acid) ~1.9 - 2.0[8]
pKa₂ (Imidazolium) ~6.8 (Predicted)[9]
Solubility Slightly soluble in water; Soluble in aqueous base[1]
CAS Number 22884-10-2

Insight for the Bench Chemist: The zwitterionic nature and two distinct pKa values are key. The first pKa of ~2.0 is for the carboxylic acid, which is significantly more acidic than a typical acetic acid due to the electron-withdrawing, positively charged imidazolium ring.[8] The second pKa around 6.8 corresponds to the imidazolium proton. This means that between pH ~2 and ~6.8, the molecule exists predominantly as a zwitterion. For N-alkylation of the imidazole, a base is required, but for reactions at the carboxylic acid (e.g., amide coupling), standard coupling agents are effective, often with an amine base to neutralize the hydrochloride salt if used.

Core Application I: Synthesis of Zoledronic Acid

The most prominent industrial application of this compound is as the pivotal intermediate in the synthesis of Zoledronic acid, a third-generation bisphosphonate used to treat osteoporosis, hypercalcemia of malignancy, and bone metastases. The imidazole ring is a critical component of the drug's pharmacophore, contributing to its high potency in inhibiting farnesyl pyrophosphate synthase.

The synthetic sequence leverages the acetic acid moiety for the subsequent phosphonylation reaction. The workflow below outlines a practical, scalable approach.

Workflow for Zoledronic Acid Synthesis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Phosphonylation Imidazole Imidazole Ester This compound tert-butyl ester Imidazole->Ester TCA tert-Butyl Chloroacetate TCA->Ester Base K₂CO₃, Ethyl Acetate Base->Ester HCl_Salt This compound Hydrochloride (IAA·HCl) Ester->HCl_Salt Ester->HCl_Salt Zoledronic_Acid Zoledronic Acid HCl_Salt->Zoledronic_Acid HCl_Salt->Zoledronic_Acid Acid TiCl₄ or HCl Acid->HCl_Salt Reagents H₃PO₃, POCl₃ Reagents->Zoledronic_Acid

Caption: Synthetic workflow from Imidazole to Zoledronic Acid.

Protocol 1: Two-Step Synthesis of this compound Hydrochloride (IAA·HCl)

This protocol describes a practical synthesis of the key intermediate, starting from imidazole.

Step A: Preparation of Imidazol-1-yl-acetic acid tert-butyl ester

  • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL) in a round-bottom flask equipped with a reflux condenser, add powdered potassium carbonate (K₂CO₃, 29.0 g, 0.21 mol).

  • Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.

  • Heat the mixture to reflux and maintain for 10-12 hours. Monitor the reaction progress by TLC (10% MeOH/CHCl₃).

  • After completion, cool the reaction mass to room temperature and quench with cold water (80 mL).

  • Separate the ethyl acetate layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step.

Step B: Deprotection to Imidazol-1-yl-acetic acid hydrochloride

  • Dissolve the crude ester from Step A (~0.05 mol) in dichloromethane (100 mL) and cool the solution to -15 °C in an ice-salt bath.

  • Slowly add titanium tetrachloride (TiCl₄, 8.0 mL, 0.07 mol) dropwise over 1 hour, maintaining the temperature below -10 °C.

  • Stir the mixture at -5 to 0 °C for 2 hours.

  • Add isopropyl alcohol (25 mL) dropwise while keeping the temperature below -10 °C.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Add additional isopropyl alcohol (125 mL) dropwise over 30 minutes, which will cause the product to precipitate.

  • Stir the resulting slurry for 1 hour, then collect the solid by filtration. Wash the filter cake with cold isopropyl alcohol and dry under vacuum to afford IAA·HCl as an off-white crystalline solid.

Protocol 2: Conversion of IAA·HCl to Zoledronic Acid

CAUTION: Phosphorous oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a suspension of IAA·HCl (7.0 g, 0.043 mol) and phosphorous acid (H₃PO₃, 9.5 g, 0.116 mol) in chlorobenzene (50 mL), heat the mixture to 80-85 °C.

  • Add phosphorous oxychloride (9.6 mL, 0.103 mol) dropwise over 2 hours, maintaining the temperature.

  • Increase the temperature to 90-95 °C and stir for 2.5 hours.

  • Cool the reaction mass to 60-65 °C and cautiously add water (100 mL).

  • Separate and collect the aqueous layer. Heat the aqueous layer to reflux for 18 hours to complete the hydrolysis.

  • Cool to room temperature and dilute with methanol (140 mL).

  • Cool the solution to 0-5 °C and stir for 3 hours to induce crystallization.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield Zoledronic acid monohydrate.

Core Application II: Scaffolding for Anti-Inflammatory & Analgesic Agents

The this compound framework serves as an excellent starting point for generating libraries of novel anti-inflammatory and analgesic compounds. The carboxylic acid function can be readily converted to an acid chloride or, more commonly, an activated ester for amide coupling. Alternatively, conversion to a hydrazide provides a nucleophilic handle for constructing further heterocyclic systems like pyrazoles and triazoles, which are known pharmacophores in this therapeutic area.

A study by Khalifa et al. demonstrated the synthesis of various imidazolyl acetic acid derivatives with potent anti-inflammatory and analgesic activities. The general workflow involves using the acetic acid moiety as an anchor point for diversification.

Workflow for Derivatization into Bioactive Molecules

G cluster_0 Activation & Hydrazide Formation cluster_1 Heterocycle Synthesis IAA This compound (or its ester) Hydrazide Imidazole-1-acetyl hydrazide IAA->Hydrazide Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->Hydrazide Pyrazole Pyrazole Derivatives (Anti-inflammatory) Hydrazide->Pyrazole Hydrazide->Pyrazole Triazole Mercapto-Triazole Derivs. (Antifungal Potential) Hydrazide->Triazole Reagent1 Diketone Reagent1->Pyrazole Reagent2 CS₂ / Base Reagent2->Triazole

Caption: Diversification of this compound via a hydrazide intermediate.

Protocol 3: Synthesis of Imidazole-1-acetyl hydrazide

This protocol begins with the ester of this compound, which is readily prepared as shown in Protocol 1, Step A.

  • In a round-bottom flask, dissolve imidazol-1-yl-acetic acid ethyl/methyl ester (0.1 mol) in ethanol (150 mL).

  • Add hydrazine hydrate (N₂H₄·H₂O, 0.2 mol, 2 eq.) to the solution.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Reduce the solvent volume under reduced pressure.

  • Cool the concentrated solution in an ice bath to precipitate the product.

  • Collect the solid hydrazide by filtration, wash with a small amount of cold ethanol, and dry. This product is often pure enough for subsequent steps.

Protocol 4: Example Synthesis of a Pyrazole Derivative

This protocol demonstrates the cyclization of the hydrazide intermediate to form a new heterocyclic system with potential biological activity.

  • Suspend imidazole-1-acetyl hydrazide (10 mmol) in absolute ethanol (30 mL).

  • Add acetylacetone (a 1,3-diketone, 11 mmol, 1.1 eq.) to the suspension.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 8-10 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure pyrazole derivative.

Application as a Bioisostere and Metalloenzyme Ligand

In modern drug design, replacing a carboxylic acid with a bioisosteric mimic is a common strategy to overcome challenges related to metabolic instability, poor membrane permeability, or undesirable toxicity while preserving the key interactions required for biological activity.[6][7]

The this compound scaffold can be viewed as a zwitterionic bioisostere of an amino acid or a masked carboxylic acid .

  • Modulation of pKa and Polarity: The imidazole ring significantly lowers the pKa of the carboxylic acid group (to ~2.0) compared to a typical aliphatic acid (pKa ~4.8).[8] This ensures the group is anionic under virtually all physiological conditions. The overall molecule has a larger polar surface area than a simple carboxylate, which can alter solubility and interactions with transport proteins.

  • Metabolic Stability: While the acetic acid chain can be metabolized, the N-C bond to the imidazole ring is generally robust.

  • Coordination Chemistry: The imidazole ring contains a Lewis basic nitrogen (N3) that is an excellent ligand for metal ions. This property is crucial for designing inhibitors of metalloenzymes, where the imidazole can coordinate to the catalytic metal ion (e.g., Zn²⁺, Fe²⁺) in the enzyme's active site.[4][5] Derivatives of imidazole acetic acid have been successfully developed as potent inhibitors of thrombin-activatable fibrinolysis inhibitor (TAFI), a zinc metalloenzyme. In these inhibitors, the carboxylate group often interacts with positively charged residues in the active site, while another part of the molecule provides specificity.

By employing this compound, a medicinal chemist can introduce a group that satisfies the requirement for an acidic moiety while simultaneously introducing a metal-coordinating group and modulating the overall physicochemical profile of the drug candidate.

Conclusion

This compound is far more than a simple precursor to Zoledronic acid. It is a strategically valuable, bifunctional building block that provides chemists with a robust platform for pharmaceutical synthesis. Its utility spans from the creation of highly potent bisphosphonates to the development of novel anti-inflammatory agents and sophisticated enzyme inhibitors. By understanding its physicochemical properties, particularly its zwitterionic nature, and leveraging its dual functionality as a reactive handle and a bioisosteric pharmacophore, researchers can unlock its full potential in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for the Use of Imidazole-1-acetic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds that modulate the activity of critical biological targets, including enzymes. Imidazole-1-acetic acid (I1AA), a specific isomer within this chemical class, serves as a valuable research tool and synthetic intermediate.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of I1AA in enzyme inhibition assays. It moves beyond simple procedural lists to explain the scientific rationale behind experimental design, potential mechanisms of action, and robust data interpretation. Detailed protocols for determining inhibitory potency (IC₅₀) and elucidating the mechanism of action (MOA) are provided, supported by troubleshooting insights and data visualization guides to ensure experimental success and data integrity.

Scientific Foundation: this compound as an Enzyme Modulator

The Versatility of the Imidazole Moiety

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. Its unique electronic properties and structural resemblance to biological purines allow it to engage in a wide array of interactions with enzyme active sites.[3] Key interaction modes include:

  • Metal Chelation: The nitrogen atoms can coordinate with metal cofactors (e.g., Zn²⁺, Fe²⁺, Cu²⁺) often found in the active sites of metalloenzymes.[1]

  • Hydrogen Bonding: The ring nitrogens can act as both hydrogen bond donors and acceptors, facilitating precise orientation within an enzyme's binding pocket.

  • Catalytic Mimicry: The imidazole side chain of histidine is a common catalytic residue in enzymes. Compounds containing an imidazole moiety can sometimes interact with the active site by mimicking this natural residue.

This compound combines this versatile ring with a carboxylic acid group, adding a potential point for ionic interactions or further hydrogen bonding, enhancing its potential as an inhibitor for a diverse range of enzymes.

Potential Mechanisms of Enzyme Inhibition

Understanding the potential ways I1AA can inhibit an enzyme is crucial for designing informative experiments. The primary reversible inhibition mechanisms are:

  • Competitive Inhibition: I1AA may resemble the enzyme's natural substrate or ligand, competing for binding at the active site.

  • Non-competitive Inhibition: I1AA may bind to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its catalytic efficiency regardless of whether the substrate is bound.

  • Uncompetitive Inhibition: I1AA may bind exclusively to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product.

  • Mixed Inhibition: I1AA may bind to both the free enzyme and the ES complex, but with different affinities, affecting both substrate binding and catalytic turnover.

The specific mechanism is dependent on the target enzyme's structure and can be elucidated through kinetic analysis.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) EI_comp EI Complex E->EI_comp Ki ES_comp ES Complex -> E + Product E->ES_comp Km I_comp Inhibitor (I) I_comp->EI_comp S_comp Substrate (S) S_comp->ES_comp E_non Enzyme (E) ES_non ES Complex E_non->ES_non Km EI_non EI Complex E_non->EI_non Ki S_non Substrate (S) S_non->ES_non I_non Inhibitor (I) ESI_non ESI Complex (Inactive) I_non->ESI_non I_non->EI_non ES_non->ESI_non Ki' EI_non->ESI_non Km E_un Enzyme (E) ES_un ES Complex E_un->ES_un Km S_un Substrate (S) S_un->ES_un I_un Inhibitor (I) ESI_un ESI Complex (Inactive) I_un->ESI_un ES_un->ESI_un Ki'

Figure 1: Simplified schematic of major reversible enzyme inhibition mechanisms.

Pre-Experimental Planning and Reagent Preparation

Thorough preparation is paramount for obtaining reproducible and reliable data.

Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name 2-imidazol-1-ylacetic acidPubChem[4]
CAS Number 22884-10-2Santa Cruz Biotechnology[2]
Molecular Formula C₅H₆N₂O₂PubChem[4]
Molecular Weight 126.11 g/mol PubChem[4]
Physical State SolidHMDB[4]
Melting Point 268 - 269 °CHMDB[4]
Stock Solution Preparation and Handling

Causality: The choice of solvent is critical. An ideal solvent fully dissolves the compound at a high concentration and is inert in the assay. Dimethyl sulfoxide (DMSO) is common, but its final concentration in the assay must be kept low (typically <1%) as it can inhibit some enzymes.

  • Solvent Selection: I1AA has some aqueous solubility, but for a high-concentration stock (e.g., 10-50 mM), sterile DMSO or ethanol is recommended. Always verify solubility with a small amount first.

  • Preparation: Accurately weigh the required amount of I1AA powder. Add the solvent incrementally while vortexing to ensure complete dissolution. For example, to make 1 mL of a 10 mM stock, dissolve 1.26 mg of I1AA in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Assay Buffer Considerations

Expert Insight: The imidazole ring has a pKa of approximately 7. This means that at physiological pH, I1AA can act as a buffer itself, potentially altering the pH of a weakly buffered assay system.[5] This is a common source of experimental artifacts.

  • Buffer Choice: Select a buffer with a strong buffering capacity at the desired assay pH. Good choices include HEPES, PIPES, or MOPS. Phosphate buffers can be used, but be aware of potential interactions if your target enzyme uses phosphate as a substrate or is inhibited by it.

  • pH Validation: After adding the highest concentration of I1AA (and its vehicle, DMSO) to the assay buffer, re-check the pH. If it deviates by more than 0.1 units, the buffer's capacity is insufficient, or the stock solution needs to be pH-adjusted.

Experimental Protocols

The following protocols are designed for a 96-well microplate format, which is suitable for medium- to high-throughput screening. Adjust volumes as needed for cuvette-based spectrophotometers.

Protocol 1: IC₅₀ Determination

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. This is the primary metric for inhibitor potency.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer, Enzyme, Substrate, and I1AA Stock Solutions B Dispense Assay Buffer A->B C Add I1AA Serial Dilutions & Vehicle Controls B->C D Add Enzyme Solution (Pre-incubate) C->D E Initiate Reaction: Add Substrate Solution D->E F Monitor Reaction Progress (e.g., Absorbance over time) E->F G Calculate Initial Velocity (V₀) for each concentration F->G H Plot % Inhibition vs. [I1AA] (Log Scale) G->H I Fit Dose-Response Curve (Non-linear Regression) H->I J Determine IC₅₀ Value I->J

Figure 2: Standard workflow for determining the IC₅₀ value of this compound.

Step-by-Step Methodology:

  • Prepare I1AA Dilution Series:

    • Create a serial dilution of your I1AA stock solution in the assay buffer. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

    • Trustworthiness Check: Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" control (background). A positive control with a known inhibitor is highly recommended.[6][7]

  • Assay Plate Setup (Example 100 µL final volume):

    • To appropriate wells of a 96-well plate, add:

      • 70 µL of assay buffer.

      • 10 µL of the serially diluted I1AA or vehicle control.

    • Add 10 µL of the diluted enzyme solution to all wells except the "no enzyme" control.

    • Mix gently and pre-incubate the plate for 10-15 minutes at the desired assay temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.[8]

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells. The substrate concentration should ideally be at or near its Kₘ value for the enzyme.

    • Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance, fluorescence) over time in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.

    • Calculate the percent inhibition for each I1AA concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

    • Plot % Inhibition versus the logarithm of the I1AA concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism, R) to fit the data to a dose-response curve and determine the IC₅₀ value.

Protocol 2: Mechanism of Action (MOA) Determination

This experiment distinguishes between different types of reversible inhibition by measuring reaction rates at multiple substrate and inhibitor concentrations.

Step-by-Step Methodology:

  • Experimental Design:

    • The experiment is run as a matrix. You will vary the substrate concentration along one axis and the I1AA concentration along the other.

    • Substrate Concentrations: Choose a range of concentrations around the Kₘ value, typically from 0.2 × Kₘ to 5 × Kₘ or higher.

    • Inhibitor Concentrations: Choose 3-4 fixed concentrations of I1AA based on its IC₅₀ value (e.g., 0, 0.5 × IC₅₀, 1 × IC₅₀, 2 × IC₅₀).

  • Assay Execution:

    • For each fixed concentration of I1AA (including 0 µM), perform a full substrate titration curve.

    • The plate setup and reaction initiation are similar to the IC₅₀ assay, but you will be adding varying concentrations of substrate instead of a fixed amount.

  • Data Analysis and Interpretation:

    • Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • For a clearer diagnosis, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). This linearization allows for visual determination of the inhibition mechanism.[9]

    • Analyze the plot:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

      • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease proportionally).

      • Mixed: Lines intersect in the second quadrant (off-axis).

Expected Changes in Kinetic Parameters:

Inhibition TypeApparent VₘₐₓApparent KₘLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect at y-axis
Non-competitive DecreasesUnchangedLines intersect at x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect off-axes

Troubleshooting and Best Practices

  • Inconsistent Results: Ensure precise pipetting, stable temperature control, and fresh reagent preparations.[8] Enzyme activity can decrease over time; always use freshly diluted enzyme.

  • No Inhibition Observed: The chosen I1AA concentration range may be too low, or the enzyme may not be sensitive to this inhibitor. Alternatively, the inhibitor may require a longer pre-incubation time to bind.

  • "Steep" IC₅₀ Curve: This can indicate tight-binding inhibition or compound aggregation. If the IC₅₀ is close to the enzyme concentration, standard Michaelis-Menten kinetics may not apply, and more advanced models (e.g., Morrison equation) are needed.[7]

  • Assay Interference: At high concentrations, some compounds can interfere with the detection method (e.g., absorbing light at the same wavelength as the product). Always run controls with the inhibitor and substrate but no enzyme to check for this.

Conclusion

This compound is a versatile chemical tool for probing enzyme function. By applying the rigorous and well-controlled protocols outlined in these notes, researchers can confidently determine its inhibitory potency and mechanism of action. A thorough understanding of the underlying biochemical principles—from the initial buffer selection to the final kinetic analysis—is essential for generating high-quality, interpretable data. This methodical approach transforms a standard assay from a simple screening exercise into a powerful tool for discovery in enzymology and drug development.

References

Application Notes and Protocols for the Development of Antifungal Agents Based on the Imidazole-1-Acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the imidazole-1-acetic acid scaffold in the discovery and development of novel antifungal agents. This document offers a detailed exploration of the rationale, synthesis, and evaluation of imidazole-based compounds, underpinned by established scientific principles and methodologies.

Introduction: The Imidazole Moiety as a Privileged Scaffold in Antifungal Drug Discovery

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, particularly in the development of antifungal agents.[1][2][3][4] Many commercially successful antifungal drugs, such as ketoconazole, miconazole, and clotrimazole, are built upon an imidazole core.[1][3] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[1][7] By disrupting ergosterol synthesis, these imidazole-based drugs compromise the fungal cell membrane, leading to growth inhibition (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[7][8]

The this compound moiety serves as a versatile starting point for the synthesis of a diverse library of derivatives. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) and optimize antifungal potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary antifungal mechanism of imidazole derivatives is the inhibition of ergosterol biosynthesis.[1][5][6] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its presence is vital for membrane fluidity, permeability, and the function of membrane-bound enzymes.

The key enzyme targeted by imidazole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme. The imidazole nitrogen atom (N-3) coordinates with the heme iron atom in the active site of the enzyme, while the rest of the molecule interacts with the surrounding amino acid residues. This binding prevents the demethylation of lanosterol, a precursor to ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure and function, ultimately leading to the inhibition of fungal growth.[8]

Figure 1: Mechanism of action of imidazole derivatives targeting ergosterol biosynthesis.

Synthesis of this compound Derivatives: A General Protocol

While a specific protocol for the antifungal activity of this compound itself is not extensively documented in the reviewed literature, its structure provides a key building block for creating novel antifungal candidates. A general and environmentally friendly method for synthesizing the core intermediate, imidazole-1-yl-acetic acid hydrochloride, has been described.[9] This can then be derivatized to produce a library of compounds for screening.

Protocol 3.1: Synthesis of Imidazole-1-yl-acetic acid tert-butyl ester

This protocol describes a solvent-free N-alkylation of imidazole.

Materials:

  • Imidazole

  • tert-Butyl chloroacetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Water bath

Procedure:

  • In a round-bottom flask, combine imidazole (1.0 eq) and tert-butyl chloroacetate (1.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the crude product with water to remove any unreacted imidazole and other water-soluble impurities.

  • The resulting imidazol-1-yl-acetic acid tert-butyl ester can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 3.2: Hydrolysis and Derivatization

The tert-butyl ester can be hydrolyzed to yield this compound, which can then be coupled with various amines or alcohols to create a diverse library of amides and esters.

Materials:

  • Imidazol-1-yl-acetic acid tert-butyl ester

  • Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure for Hydrolysis:

  • Dissolve the crude imidazol-1-yl-acetic acid tert-butyl ester in a suitable solvent.

  • Add a solution of HCl and stir at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain imidazole-1-yl-acetic acid hydrochloride.[9]

Procedure for Derivatization (Amide Synthesis Example):

  • To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., HBTU, EDC/HOBt).

  • Add a base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride salt.

  • Add the desired amine (1.1 eq) and stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Synthesis_Workflow Imidazole Imidazole Step1 N-Alkylation (Solvent-free) Imidazole->Step1 tBu_chloroacetate tert-Butyl Chloroacetate tBu_chloroacetate->Step1 Intermediate Imidazole-1-yl-acetic acid tert-butyl ester Step1->Intermediate Step2 Hydrolysis (HCl) Intermediate->Step2 IAA_HCl This compound Hydrochloride Step2->IAA_HCl Step3 Amide/Ester Coupling (Various amines/alcohols) IAA_HCl->Step3 Derivatives Library of this compound Derivatives Step3->Derivatives

Figure 2: General workflow for the synthesis of this compound derivatives.

In Vitro Antifungal Susceptibility Testing

The primary method for evaluating the antifungal activity of newly synthesized compounds is by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol 4.1: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound derivatives

  • Standard antifungal drugs (e.g., fluconazole, ketoconazole) as positive controls

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and control drugs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Grow the fungal strains on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the test compounds and control drugs in RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.[10]

Table 1: Example Data Presentation for In Vitro Antifungal Activity

CompoundFungal StrainMIC (µg/mL)
This compound Derivative 1 Candida albicans ATCC 900288
Aspergillus niger ATCC 1640416
This compound Derivative 2 Candida albicans ATCC 900284
Aspergillus niger ATCC 164048
Fluconazole (Control) Candida albicans ATCC 900282
Aspergillus niger ATCC 16404>64

In Vivo Efficacy Studies

Promising compounds identified from in vitro screening should be further evaluated for their efficacy in animal models of fungal infections.

Protocol 5.1: Murine Model of Systemic Candidiasis

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c)

  • Pathogenic strain of Candida albicans

  • Test compound formulated for administration (e.g., oral, intravenous)

  • Vehicle control

  • Standard antifungal drug (e.g., fluconazole)

Procedure:

  • Infection: Induce systemic infection in mice by intravenous injection of a lethal or sublethal dose of Candida albicans.

  • Treatment: Administer the test compound, vehicle, or standard drug to different groups of mice at specified doses and time intervals post-infection.

  • Monitoring: Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days).

  • Endpoint Analysis: The primary endpoint is typically survival. Additionally, at specific time points, cohorts of mice can be euthanized, and target organs (e.g., kidneys, liver, spleen) can be harvested to determine the fungal burden (CFU/gram of tissue).[11][12]

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the in vitro and in vivo studies will guide the SAR analysis. The goal is to identify the structural features of the this compound derivatives that are crucial for their antifungal activity.

Key Considerations for SAR:

  • Lipophilicity: The hydrophobicity of the molecule can significantly influence its ability to penetrate the fungal cell membrane.[13][14]

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the aromatic rings can impact the binding affinity to the target enzyme.[15]

  • Steric Factors: The size and shape of the substituents can affect how the molecule fits into the active site of lanosterol 14α-demethylase.

SAR_Logic cluster_Cycle Drug Discovery Cycle Design Design of Imidazole-1-acetic acid Derivatives Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro & In Vivo Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Design Informs next generation of compounds Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 3: Iterative cycle of design, synthesis, and testing for lead optimization.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. By leveraging the established mechanism of action of imidazole-based antifungals and employing systematic synthetic and biological evaluation strategies, researchers can explore the chemical space around this core structure to identify new drug candidates with improved potency, broader spectrum of activity, and favorable safety profiles. The protocols and guidelines presented in these application notes provide a robust framework for initiating and advancing such drug discovery programs.

References

The Versatile Role of Imidazole-1-acetic Acid in Modern Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Bifunctional Ligand

Imidazole-1-acetic acid (ImA-H) is a heterocyclic compound featuring a unique combination of an imidazole ring and a carboxylic acid moiety. This bifunctional nature makes it a highly versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The imidazole ring, a key component in many biological systems, including the amino acid histidine, offers a nitrogen donor atom for coordination. Simultaneously, the carboxylate group provides oxygen donor atoms, allowing for various coordination modes. This dual functionality opens up possibilities for the design of novel metal-organic frameworks (MOFs), catalysts, and bioactive compounds. This guide provides an in-depth exploration of the applications of this compound in coordination chemistry, complete with detailed experimental protocols.

Coordination Chemistry of this compound: A Tale of Two Donors

The coordination behavior of this compound is dictated by the interplay between its two functional groups. The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring makes it an excellent σ-donor[1]. The carboxylate group, on the other hand, can coordinate to metal centers in a monodentate, bidentate (chelating or bridging), or even tridentate fashion. The preferred coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Expected Coordination Modes of this compound:

  • Monodentate Coordination: Coordination can occur exclusively through the imidazole nitrogen or a carboxylate oxygen.

  • Bidentate Chelating Coordination: The ligand can form a stable five-membered ring by coordinating to a metal center through both the imidazole nitrogen and one of the carboxylate oxygens.

  • Bridging Coordination: this compound can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur through the imidazole ring, the carboxylate group, or a combination of both.

Caption: Potential coordination modes of this compound.

Application Notes: From Catalysis to Bioinorganic Frontiers

The unique structural features of this compound-metal complexes suggest their potential in a variety of applications.

Catalysis

Metal complexes of imidazole derivatives have shown significant catalytic activity in various organic transformations, including oxidation reactions[2][3]. The imidazole moiety can stabilize the metal center in different oxidation states, a crucial aspect for many catalytic cycles. For instance, copper(II) complexes with imidazole-containing ligands have been investigated as catalysts for the oxidation of organic substrates[4]. It is plausible that this compound complexes could act as effective catalysts in similar reactions, with the carboxylate group potentially influencing the solubility and stability of the catalyst.

Bioinorganic Chemistry and Drug Development

The presence of the imidazole ring, a key coordinating group in metalloproteins, makes this compound an attractive ligand for developing models of enzyme active sites and for designing new therapeutic agents. Metal complexes with imidazole derivatives have been extensively studied for their antimicrobial and anticancer properties[4][5]. The chelation of the metal ion by the ligand can enhance its biological activity[5]. Given that this compound is a precursor in the synthesis of the drug Zoledronic acid, its metal complexes are of particular interest for potential applications in bone-related therapies and as anticancer agents.

Materials Science: Building with this compound

The ability of this compound to act as a bridging ligand makes it a promising candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs)[6][7]. These materials have garnered significant attention for their potential applications in gas storage, separation, and sensing. The bifunctional nature of this compound allows for the formation of diverse network topologies, and the properties of the resulting materials can be tuned by changing the metal ion.

Experimental Protocols

Representative Synthesis of a Copper(II)-Imidazole-1-acetic Acid Complex

This protocol provides a general method for the synthesis of a Copper(II) complex with this compound. This procedure is based on established methods for the synthesis of similar copper(II) carboxylate-imidazole complexes[4].

Materials:

  • This compound (ImA-H)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol (MeOH)

  • Diethyl ether

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of Ligand: In a 100 mL round-bottom flask, dissolve this compound (2 mmol) in 50 mL of methanol with gentle heating and stirring.

  • Dissolution of Metal Salt: In a separate beaker, dissolve Copper(II) acetate monohydrate (1 mmol) in 20 mL of deionized water.

  • Reaction: Slowly add the aqueous solution of the copper salt to the methanolic solution of the ligand with continuous stirring. A color change and/or the formation of a precipitate should be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours. This ensures the completion of the reaction.

  • Isolation of the Product: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration using a Büchner funnel. If no precipitate forms upon cooling, slowly add diethyl ether to the solution to induce precipitation.

  • Washing and Drying: Wash the collected solid with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials. Dry the product in a desiccator over silica gel.

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up Ligand Dissolve ImA-H in Methanol Mix Mix Solutions Ligand->Mix Salt Dissolve Cu(OAc)2·H2O in Water Salt->Mix Reflux Reflux for 2-3h Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with MeOH and Ether Filter->Wash Dry Dry Wash->Dry

Caption: General workflow for the synthesis of a Cu(II)-ImA-H complex.

Characterization of the Synthesized Complex

The successful synthesis of the metal complex can be confirmed using various spectroscopic and analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the FTIR spectrum of the complex with that of the free ligand. The coordination of the carboxylate group is indicated by a shift in the asymmetric and symmetric stretching vibrations (ν_as(COO⁻) and ν_s(COO⁻)). The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group. Coordination of the imidazole ring is indicated by shifts in the C=N and C=C stretching vibrations.

  • UV-Visible (UV-Vis) Spectroscopy: The coordination of the ligand to the metal ion will result in changes in the electronic transitions. For a copper(II) complex, a broad d-d transition band is expected in the visible region.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) can be used to determine the thermal stability of the complex and to confirm the presence of coordinated or lattice water molecules.

Vibrational Mode Free this compound (approx. cm⁻¹) Coordinated Complex (Expected Shift) Interpretation
O-H stretch (carboxylic acid)3400-2400 (broad)DisappearsDeprotonation of the carboxylic acid upon coordination.
C=O stretch (carboxylic acid)~1700Shifts to ν_as(COO⁻) ~1600-1550Coordination of the carboxylate group.
C=N stretch (imidazole)~1580Shifts to higher or lower frequencyInvolvement of the imidazole nitrogen in coordination.
C=C stretch (imidazole)~1450ShiftsPerturbation of the imidazole ring upon coordination.

Table 1: Expected shifts in key IR bands of this compound upon coordination to a metal ion.

Conclusion and Future Outlook

This compound is a promising ligand for the development of new coordination complexes with diverse applications. Its bifunctional nature allows for a rich coordination chemistry, leading to the formation of discrete molecules, coordination polymers, and MOFs. While the full potential of this ligand is yet to be explored, the existing knowledge on related imidazole and carboxylate complexes provides a strong foundation for future research. Further studies focusing on the synthesis and characterization of a wider range of metal complexes with this compound, along with detailed investigations of their catalytic, biological, and material properties, are warranted. Such efforts will undoubtedly pave the way for the development of novel functional materials and therapeutic agents.

References

Application Note: High-Yield Synthesis of Imidazole-1-acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate

Imidazole-1-acetic acid hydrochloride is a critical building block in modern pharmaceutical synthesis. Its primary significance lies in its role as the key precursor for Zoledronic acid, a third-generation bisphosphonate used extensively in oncology to treat hypercalcemia, bone metastases, and multiple myeloma.[1] The structural integrity and purity of this intermediate directly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API).

Historically, the synthesis of this compound has been hampered by challenges, most notably the difficult isolation of the highly water-soluble zwitterionic acid from aqueous media, which often leads to low recovery and high processing costs.[1][2] This application note provides a detailed guide for researchers and process chemists on two robust, high-yield synthetic routes. We will explore a non-aqueous method that cleverly circumvents aqueous workups and a solvent-free "green" chemistry approach, offering a comparative analysis to guide protocol selection based on laboratory capabilities and environmental objectives.

Synthetic Strategies & Mechanistic Insights

The core of a successful synthesis lies in a two-step approach: the N-alkylation of the imidazole ring followed by the deprotection of a carboxylic acid moiety. The choice of protecting group and the method of its cleavage are the defining features of an efficient protocol.

Strategy A: Non-Aqueous Titanium Tetrachloride-Mediated Deprotection

This elegant strategy employs a tert-butyl ester as a protecting group for the carboxylic acid. The N-alkylation of imidazole proceeds smoothly with tert-butyl chloroacetate. The key innovation lies in the deprotection step. Instead of a standard aqueous acid hydrolysis, this method utilizes titanium tetrachloride (TiCl₄) in a non-aqueous solvent like dichloromethane.[1][3]

The causality behind this choice is twofold. First, TiCl₄ is a strong Lewis acid that effectively coordinates with the ester's carbonyl oxygen, facilitating the cleavage of the C-O bond attached to the bulky tert-butyl group.[1][2] This generates a stable tert-butyl cation. Second, and most advantageously, the reaction generates HCl in situ, which is immediately trapped by the basic nitrogen of the imidazole ring. This tandem reaction cleaves the ester and forms the desired hydrochloride salt in a single, non-aqueous step, completely avoiding the problematic isolation from water.[1][2]

Strategy B: Environmentally Benign Solvent-Free Alkylation and Aqueous Hydrolysis

Driven by the principles of green chemistry, a second high-yield strategy eliminates the use of hazardous organic solvents in the initial N-alkylation step.[4][5][6] Imidazole is reacted directly with tert-butyl chloroacetate in a solvent-free medium, typically using a base like potassium carbonate. While this method requires a subsequent aqueous hydrolysis step to cleave the tert-butyl ester, the initial solvent-free reaction significantly reduces environmental impact and simplifies the initial workup, where the intermediate ester can be isolated simply by adding water.[5] The final product is then obtained by heating in water to hydrolyze the ester, followed by the addition of concentrated HCl and evaporation.[5] This route is characterized by its simplicity, high yield, and reduced reliance on volatile organic compounds (VOCs).[4][5]

Comparative Protocol Overview

The selection of a synthetic protocol depends on factors such as scale, available equipment, and environmental policies. The following table summarizes the key aspects of the two primary methods discussed.

ParameterProtocol A: TiCl₄ Non-Aqueous CleavageProtocol B: Solvent-Free Green Synthesis
Key Reagents Imidazole, tert-butyl chloroacetate, K₂CO₃, TiCl₄, Isopropyl AlcoholImidazole, tert-butyl chloroacetate, K₂CO₃, HCl
Solvents Used Ethyl Acetate, DichloromethaneWater (for workup and hydrolysis)
Key Advantage Avoids aqueous workup for the final product; direct isolation of hydrochloride salt.Environmentally friendly (solvent-free alkylation); avoids hazardous reagents like TiCl₄.
Potential Challenge Requires handling of highly moisture-sensitive and corrosive TiCl₄.Requires evaporation of water in the final step.
Reported Yield ~75% (Step 1), ~83% (Step 2)[1]High-yielding[4][5] (93% for hydrolysis step)[5]

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis via Non-Aqueous TiCl₄ Cleavage

This protocol is adapted from the procedure described by Yadav et al. in the Beilstein Journal of Organic Chemistry.[1][2][3]

Step 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

  • To a 500 mL round-bottom flask, add imidazole (10.0 g, 0.15 mol) and ethyl acetate (160 mL).

  • Add powdered potassium carbonate (K₂CO₃) (29.0 g, 0.21 mol) to the solution.

  • At room temperature, add tert-butyl chloroacetate (25.7 mL, 0.18 mol) to the mixture.

  • Heat the mixture to reflux and maintain for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (10% MeOH/CHCl₃).

  • After completion, cool the reaction mass and quench with cold water (80 mL).

  • Separate the ethyl acetate layer. Extract the aqueous layer twice with ethyl acetate (2 x 80 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Stir the resulting solid with hexane (50 mL), filter, and wash with hexane (2 x 20 mL) to yield the product as an off-white solid (Yield: ~20.0 g, 75%).[1]

Step 2: Synthesis of this compound hydrochloride

  • In a 500 mL flask, dissolve the Imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL).

  • Cool the solution to between -15°C and -10°C using an appropriate cooling bath (e.g., acetone/dry ice).

  • Caution: Perform in a well-ventilated fume hood. Slowly add titanium tetrachloride (TiCl₄) (8.0 mL, 0.07 mol) dropwise over 1 hour, ensuring the temperature remains below -10°C.

  • Stir the mixture at -5°C to 0°C for 2 hours.

  • Slowly add isopropyl alcohol (25 mL) over 30 minutes, keeping the temperature between 0°C and -10°C.

  • Allow the reaction mass to warm to room temperature and stir for 30 minutes.

  • Add additional isopropyl alcohol (125 mL) dropwise over 30 minutes and stir for 1 hour. A precipitate will form.

  • Filter the solid, wash with isopropyl alcohol, and dry under vacuum to afford this compound hydrochloride as an off-white crystalline solid.[1][2]

Protocol B: Green Synthesis via Solvent-Free N-Alkylation & Aqueous Hydrolysis

This protocol is based on the environmentally friendly method developed by Belwal and Patel.[4][5]

Step 1: Solvent-Free Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

  • In a suitable reaction vessel, mix imidazole, tert-butyl chloroacetate (TBCA), and a base such as K₂CO₃ in a molar ratio appropriate for the reaction (details can be optimized but typically involve a slight excess of the alkylating agent and base).

  • Heat the solvent-free mixture under controlled temperature conditions until the reaction is complete as monitored by TLC.

  • Upon completion, add water to the reaction mixture to dissolve inorganic salts and precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude Imidazol-1-yl-acetic acid tert-butyl ester.

(Note: The original source emphasizes the solvent-free nature of the reaction but provides detailed parameters for the subsequent hydrolysis step.)[5]

Step 2: Aqueous Hydrolysis to this compound hydrochloride

  • In a 500 mL flask, create a suspension of Imidazol-1-yl-acetic acid tert-butyl ester (20.0 g, 0.11 mol) in water (200 mL).

  • Heat the mixture to 90-95°C and stir for 2 hours. The reaction is complete when the solution becomes clear.

  • Cool the solution to 20-25°C.

  • Add concentrated hydrochloric acid (10 mL) and stir for 30 minutes.

  • Remove the water and excess HCl by evaporation under reduced pressure to afford the title compound as a white solid (Yield: ~16.6 g, 93%).[5]

Characterization and Quality Control

The final product, this compound hydrochloride, must be rigorously characterized to confirm its identity and purity.

TestSpecification
Appearance White to off-white crystalline powder[7]
Melting Point 200.3–202.3 °C[1][5]
¹H NMR (D₂O)δ 8.7 (s, 1H), 7.5 (br s, 2H), 5.1 (s, 2H, -CH₂-). Note: The original publication reports 5.1 (s, 3H, -CH₂- + HCl) which is likely a typo and should represent 2 protons for the methylene group.[1]
¹³C NMR (D₂O)δ 172.8, 138.8, 125.9, 122.4, 52.7[1]
IR (cm⁻¹) ~3175, 3064 (Aromatic C-H), ~2945, 2869 (Aliphatic C-H), ~1732 (C=O stretch of carboxylic acid)[1][5]
Mass Spec (m/z) 127.0 [M+1, corresponding to the free acid][1][5]
HCl Content ~22.4% (calculated)[1][5]
  • NMR Spectroscopy confirms the proton and carbon framework, ensuring correct structure and absence of major organic impurities.

  • IR Spectroscopy validates the presence of key functional groups, particularly the carboxylic acid carbonyl.

  • Mass Spectrometry confirms the molecular weight of the parent molecule.

  • Melting Point serves as a quick and reliable indicator of purity.

Synthetic Workflow Visualization

The following diagram illustrates the two primary synthetic pathways described in this note.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product cluster_pathA Protocol A: Non-Aqueous cluster_pathB Protocol B: Green Synthesis imidazole Imidazole step1A 1. N-Alkylation (K₂CO₃, Ethyl Acetate) imidazole->step1A step1B 1. Solvent-Free N-Alkylation (K₂CO₃) imidazole->step1B tbca tert-butyl chloroacetate tbca->step1A tbca->step1B ester Imidazol-1-yl-acetic acid tert-butyl ester step2A 2. Deprotection / Salt Formation (TiCl₄, DCM, iPrOH) ester->step2A step2B 2. Aqueous Hydrolysis (H₂O, HCl) ester->step2B product This compound hydrochloride step1A->ester step2A->product step1B->ester step2B->product

Caption: Comparative workflow for the synthesis of this compound HCl.

Safety and Handling

Professional laboratory safety practices are mandatory when performing these protocols.

  • General Precautions: Always use personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All operations should be conducted in a well-ventilated chemical fume hood.[8]

  • Reagent-Specific Hazards:

    • Imidazole: Classified as corrosive and may cause severe skin burns and eye damage. Handle with care.

    • Titanium Tetrachloride (TiCl₄): Extremely corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled under an inert atmosphere and with extreme caution.[1]

    • tert-butyl chloroacetate: A lachrymator and irritant. Avoid inhalation and skin contact.

  • Product Handling: this compound hydrochloride is an irritant. Avoid inhalation of dust and contact with skin and eyes.[9]

Conclusion

The synthesis of this compound hydrochloride can be achieved in high yield and purity through multiple effective pathways. Protocol A , utilizing a non-aqueous TiCl₄-mediated deprotection, offers a sophisticated solution that bypasses difficult aqueous workups, making it highly attractive for scale-up operations where water removal is costly.[1] Conversely, Protocol B presents a compelling green alternative by eliminating organic solvents from the primary reaction step, aligning with modern standards for sustainable chemical manufacturing.[5] The choice between these protocols allows researchers and drug development professionals to select a method that best fits their technical infrastructure, environmental goals, and production scale, ensuring a reliable supply of this vital pharmaceutical intermediate.

References

Application Notes & Protocols: Solvent-Free Synthesis of Imidazole-1-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Greener Approach to a Key Pharmaceutical Intermediate

Imidazole-1-acetic acid is a pivotal building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for Zoledronic acid, a potent bisphosphonate used in the treatment of osteoporosis and cancer-related bone complications.[1] Traditional synthetic routes to this compound often rely on the use of volatile and hazardous organic solvents, contributing to significant environmental waste and posing safety risks. The principles of green chemistry encourage the development of cleaner, more efficient synthetic methodologies. Solvent-free synthesis emerges as a powerful strategy to mitigate these issues, offering numerous advantages including reduced environmental impact, enhanced safety, and often, improved reaction efficiency and easier product isolation.[2][3][4]

This comprehensive guide delves into various solvent-free methodologies for the synthesis of this compound. We will explore the underlying principles and provide detailed, field-proven protocols for solid-state, mechanochemical, and microwave-assisted synthesis, enabling researchers to adopt more sustainable and efficient practices in their laboratories.

Method 1: Solid-State (Neat) Synthesis

The most direct approach to solvent-free synthesis is to conduct the reaction with neat reactants, often with thermal activation. This method eliminates the need for any solvent, simplifying the reaction setup and work-up procedures.

Causality of Experimental Choices:

The solid-state reaction for this compound is typically a two-step process. The first step involves the N-alkylation of imidazole with a suitable haloacetate ester, such as tert-butyl chloroacetate. The use of a solid base like powdered potassium carbonate is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The reaction is heated to provide the necessary activation energy for the solid-state transformation. The second step is the hydrolysis of the resulting ester to yield the final acid.

Experimental Protocol: Two-Step Solid-State Synthesis

Step 1: Solvent-Free N-Alkylation of Imidazole

  • Reactant Preparation: In a round-bottom flask, thoroughly mix imidazole (1.0 eq), powdered potassium carbonate (1.5 eq), and tert-butyl chloroacetate (1.1 eq).

  • Reaction Setup: Equip the flask with a condenser and a magnetic stirrer.

  • Reaction Conditions: Heat the mixture to 80-90°C with vigorous stirring for 2-3 hours. The reaction mixture will become a thick paste.

  • Work-up and Isolation: After cooling to room temperature, add deionized water to the reaction mixture to dissolve the inorganic salts. The product, imidazol-1-yl-acetic acid tert-butyl ester, will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum.[5]

Step 2: Hydrolysis of Imidazol-1-yl-acetic acid tert-butyl ester

  • Hydrolysis: To the isolated imidazol-1-yl-acetic acid tert-butyl ester (1.0 eq), add a 10% aqueous solution of hydrochloric acid.

  • Reaction Conditions: Heat the mixture to 90-95°C and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Product Isolation: Cool the reaction mixture to room temperature. The product, this compound hydrochloride, can be isolated by evaporation of water under reduced pressure to yield a white solid.[5]

Workflow for Solid-State Synthesis:

cluster_step1 Step 1: N-Alkylation (Solvent-Free) cluster_step2 Step 2: Hydrolysis A Mix Imidazole, K2CO3, and tert-butyl chloroacetate B Heat at 80-90°C for 2-3 hours A->B C Cool and add water B->C D Filter and dry the ester C->D E Add 10% HCl (aq) to the ester D->E Intermediate Product F Heat at 90-95°C for 2-4 hours E->F G Cool to room temperature F->G H Evaporate water to isolate This compound HCl G->H

Caption: Workflow for the two-step solid-state synthesis of this compound hydrochloride.

Method 2: Mechanochemical Synthesis (Ball Milling)

Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions.[6] This solvent-free technique can lead to the formation of novel products and polymorphs and often results in shorter reaction times and higher yields compared to conventional methods.[2][3][7]

Causality of Experimental Choices:

In the mechanochemical synthesis of this compound, the reactants are subjected to high-energy collisions within a milling jar containing grinding media (balls). This mechanical force facilitates intimate mixing of the solid reactants, increases the surface area for reaction, and can generate localized hot spots that provide the necessary activation energy. The choice of milling parameters such as frequency, time, and ball-to-reactant ratio is critical for optimizing the reaction.

Experimental Protocol: Mechanochemical N-Alkylation
  • Reactant Loading: Place imidazole (1.0 eq), powdered potassium carbonate (1.5 eq), and tert-butyl chloroacetate (1.1 eq) into a stainless steel milling jar containing stainless steel balls.

  • Milling Parameters: Secure the jar in a planetary ball mill and operate at a frequency of 20-30 Hz for 60-90 minutes.

  • Work-up and Isolation: After milling, open the jar in a fume hood. Add deionized water to the solid mixture to dissolve the inorganic salts.

  • Product Recovery: Filter the resulting precipitate of imidazol-1-yl-acetic acid tert-butyl ester, wash with cold water, and dry under vacuum.

  • Hydrolysis: The subsequent hydrolysis to this compound can be carried out as described in the solid-state synthesis protocol.

Mechanochemical Synthesis Workflow:

cluster_mech Mechanochemical N-Alkylation A Load reactants and milling media into milling jar B Mill at 20-30 Hz for 60-90 minutes A->B C Extract with water B->C D Filter and dry the ester C->D E This compound D->E Proceed to Hydrolysis (as in Method 1)

Caption: Workflow for the mechanochemical synthesis of the intermediate ester.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions rapidly and efficiently.[8][9] This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[10][11]

Causality of Experimental Choices:

The efficiency of microwave synthesis stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. For the solvent-free synthesis of this compound, the polar reactants (imidazole and tert-butyl chloroacetate) absorb microwave energy effectively. This localized heating accelerates the reaction rate significantly. The use of a solid support like acidic alumina can further enhance the reaction by providing a surface for the reaction to occur and by absorbing microwave energy.[12]

Experimental Protocol: Microwave-Assisted N-Alkylation
  • Reactant Preparation: In a microwave-safe reaction vessel, thoroughly mix imidazole (1.0 eq), powdered potassium carbonate (1.5 eq), and tert-butyl chloroacetate (1.1 eq).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 100-120°C for 5-15 minutes. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling, add deionized water to the reaction mixture.

  • Product Recovery: Filter the precipitated imidazol-1-yl-acetic acid tert-butyl ester, wash with cold water, and dry.

  • Hydrolysis: Proceed with the hydrolysis step as outlined in the solid-state synthesis protocol.

Microwave-Assisted Synthesis Workflow:

cluster_mw Microwave-Assisted N-Alkylation A Mix reactants in a microwave-safe vessel B Irradiate at 100-120°C for 5-15 minutes A->B C Cool and add water B->C D Filter and dry the ester C->D E This compound D->E Proceed to Hydrolysis (as in Method 1)

Caption: Workflow for the microwave-assisted synthesis of the intermediate ester.

Quantitative Data Summary

Synthesis MethodReaction Time (N-Alkylation)TemperatureTypical Yield (Ester)
Solid-State (Neat) 2-3 hours80-90°C~90%
Mechanochemical 60-90 minutesRoom Temperature (localized heating)>90%
Microwave-Assisted 5-15 minutes100-120°C>90%

Conclusion: Paving the Way for Sustainable Pharmaceutical Synthesis

The solvent-free synthesis of this compound represents a significant advancement in green chemistry, offering environmentally benign and efficient alternatives to traditional solvent-based methods. Solid-state, mechanochemical, and microwave-assisted approaches each provide distinct advantages in terms of reaction time, energy consumption, and ease of operation. By adopting these protocols, researchers and drug development professionals can not only improve the sustainability of their synthetic processes but also potentially enhance the overall efficiency of producing this crucial pharmaceutical intermediate.

References

Application Notes and Protocols for Imidazole-1-Acetic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Catalytic Potential of a Versatile Building Block

Imidazole-1-acetic acid, a molecule widely recognized as a key intermediate in the synthesis of pharmaceuticals like Zoledronic acid, possesses a rich and underexplored potential in the realm of catalysis.[1][2] Its unique bifunctional nature, combining a nucleophilic/coordinating imidazole ring with a Brønsted-Lowry acidic carboxylic acid group, makes it a compelling candidate for both organocatalysis and as a sophisticated ligand in transition metal catalysis.[3] The imidazole moiety can engage in a variety of chemical interactions, including coordination chemistry, hydrogen bonding, and both nucleophilic and electrophilic reactions, rendering it a versatile tool for designing novel catalysts.

This guide provides an in-depth exploration of this compound's applications in catalysis, moving beyond its established role in pharmaceutical synthesis. We will delve into its synthesis, its coordination chemistry, and provide detailed, field-proven protocols for its use in organocatalysis. Furthermore, we will present exemplar protocols for its potential application in metal-catalyzed reactions, drawing upon established methodologies for closely related imidazole-based systems to provide a robust framework for researchers, scientists, and drug development professionals.

Synthesis and Characterization of this compound

A reliable and scalable synthesis of this compound is the foundational step for its application in catalysis. Several synthetic routes have been reported, often involving the N-alkylation of imidazole.[4][5][6] The following protocol is a well-established, two-step procedure that yields the hydrochloride salt of the target compound, which can be used directly in many applications or neutralized to the free acid.[4][5][6]

Protocol 1: Synthesis of this compound Hydrochloride[5][7]

Step 1: Synthesis of tert-Butyl Imidazole-1-acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL).

  • Addition of Reagents: To this solution, add powdered potassium carbonate (29.0 g, 0.21 mol) followed by tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol in chloroform mobile phase.

  • Work-up: After completion, cool the reaction mixture and quench with cold water (80 mL). Separate the ethyl acetate layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl imidazole-1-acetate.

Step 2: Cleavage of the tert-Butyl Ester and Formation of the Hydrochloride Salt

  • Reaction Setup: Dissolve the crude tert-butyl imidazole-1-acetate (10.0 g, 0.05 mol) in dichloromethane (100 mL) in a flask cooled to -15 °C in an ice-salt bath.

  • Addition of Titanium Tetrachloride: Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour, ensuring the temperature remains between -15 and -10 °C.

  • Reaction: Stir the mixture at -5 to 0 °C for 2 hours.

  • Quenching and Precipitation: Add isopropyl alcohol (25 mL) dropwise while maintaining the temperature between -10 and 0 °C. Stir the reaction mass at room temperature for 30 minutes. Add an additional 125 mL of isopropyl alcohol dropwise over 30 minutes and stir for another hour to complete the precipitation.

  • Isolation: Filter the precipitate, wash with cold isopropyl alcohol, and dry under vacuum to yield this compound hydrochloride as an off-white crystalline solid.

Coordination Chemistry: A Bifunctional Ligand for Metal Complexes

The this compound molecule is a classic example of a bifunctional ligand. It possesses two distinct coordination sites: the nitrogen atom of the imidazole ring and the oxygen atoms of the carboxylate group.[7] This allows for a variety of coordination modes, including monodentate, bidentate, and bridging, leading to the formation of diverse metal-organic frameworks and coordination polymers.[8] The imidazole ring acts as a strong σ-donor, similar to other N-heterocyclic ligands, while the carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion. This versatility is crucial for the design of catalysts where the ligand framework can influence the steric and electronic properties of the metal center.

Caption: Potential coordination modes of this compound with a metal center.

Application Note 1: Bifunctional Organocatalysis

A key advantage of this compound is its ability to act as a bifunctional organocatalyst, where the imidazole and carboxylic acid moieties work in concert to catalyze reactions. This has been demonstrated in the synthesis of 1,8-dioxooctahydroxanthenes.[3]

Rationale: In this reaction, the carboxylic acid group acts as a Brønsted acid to activate the aldehyde, while the imidazole ring acts as a Brønsted base to deprotonate the 1,3-dicarbonyl compound, facilitating the initial condensation. This synergistic activation avoids the need for a metal catalyst and often allows for milder, solvent-free reaction conditions.

Protocol 2: Synthesis of 1,8-Dioxooctahydroxanthenes[4]
  • Reaction Setup: In a small, clean reaction vessel, combine an aromatic aldehyde (1 mmol), a 1,3-dicarbonyl compound (such as dimedone) (2 mmol), and this compound (0.2 mmol, 20 mol%).

  • Reaction: Heat the solvent-free mixture at 80 °C. Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Work-up and Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. Add hot ethanol to dissolve the product, leaving the catalyst as a solid. Filter the hot solution to separate the catalyst.

  • Product Isolation: Allow the filtrate to cool to room temperature. The product will crystallize out of solution. Filter the crystals, wash with cold ethanol, and dry to obtain the pure 1,8-dioxooctahydroxanthene.

  • Catalyst Recycling: The recovered this compound can be washed with ethanol and dried for reuse in subsequent reactions.

Organocatalytic_Mechanism A Aldehyde Activation C Michael Addition A->C B Enolization B->C D Cyclization & Dehydration C->D E Product Formation D->E cat_acid Im-CH2-COOH (Brønsted Acid) E->cat_acid Regenerates cat_base Im-CH2-COO- (Brønsted Base) E->cat_base Regenerates cat_acid->A cat_base->B

Caption: Simplified mechanism of bifunctional organocatalysis by this compound.

Application Note 2: Metal-Catalyzed Oxidation (Exemplar System)

While specific protocols for this compound in metal-catalyzed oxidation are not yet widely published, its structural similarity to other imidazole ligands that form active oxidation catalysts suggests high potential. Copper(II) complexes with imidazole derivatives have shown efficacy in the oxidation of hydrocarbons.

Rationale: A copper(II) complex of this compound could potentially catalyze the oxidation of substrates like cyclohexane. The imidazole moiety would coordinate to the copper center, creating a catalytically active site, while the carboxylate group could either coordinate to the same metal center, creating a more rigid and potentially more selective catalyst, or remain free to influence the reaction environment through hydrogen bonding.

The following protocol is adapted from a proven system using a copper(II)-2-methylimidazole complex and serves as a robust starting point for developing a method with this compound.

Protocol 3: Catalytic Oxidation of Cyclohexane (Exemplar)
  • Catalyst Preparation (in situ): In a reaction flask, dissolve this compound (0.025 mmol) and a copper(II) salt, such as copper(II) acetate (0.025 mmol), in acetonitrile (3.0 mL). Stir until a homogeneous solution is formed.

  • Reaction Setup: To the catalyst solution, sequentially add 30% hydrogen peroxide (10.0 mmol), a catalytic amount of nitric acid (0.25 mmol), and cyclohexane (1.85 mmol).

  • Reaction: Stir the mixture vigorously at 50 °C for 4 hours.

  • Quenching and Analysis: After the reaction period, cool the mixture to room temperature. Add an excess of triphenylphosphine to decompose any remaining hydrogen peroxide. The products (cyclohexanol and cyclohexanone) can be quantified by gas chromatography (GC) or NMR spectroscopy.

Oxidation_Workflow start Start prep In Situ Catalyst Preparation (Cu(OAc)2 + Im-CH2-COOH) start->prep add Add Substrate, Oxidant, & Acid (Cyclohexane, H2O2, HNO3) prep->add react Reaction at 50°C for 4h add->react quench Quench with PPh3 react->quench analyze Product Analysis (GC/NMR) quench->analyze end End analyze->end

Caption: Experimental workflow for the exemplar catalytic oxidation of cyclohexane.

Data Summary

ApplicationCatalyst SystemReaction TypeKey Advantages
Xanthene Synthesis This compoundOrganocatalysisMetal-free, solvent-free, catalyst is recyclable.[3]
Cyclohexane Oxidation Copper(II) / this compound (Proposed)Metal-Catalyzed OxidationMild conditions, potential for high selectivity.

Conclusion and Future Outlook

This compound is a molecule of significant dual-use potential. While its role as a pharmaceutical intermediate is well-established, its application in catalysis is an emerging and promising field. Its demonstrated efficacy as a bifunctional organocatalyst highlights the power of its inherent chemical functionalities. The logical next step is the systematic exploration of its metal complexes in a range of catalytic transformations, including oxidation, reduction, and cross-coupling reactions. The development of well-defined metal complexes of this compound will undoubtedly unlock new catalytic systems with unique activities and selectivities, further cementing its status as a truly versatile chemical tool.

References

Introduction: Navigating the Complexities of Imidazole Chemistry in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Imidazole Chemistry in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone of peptide and small protein manufacturing for research and therapeutic applications. The Fmoc/tBu strategy, in particular, offers a robust framework for the sequential assembly of amino acids. However, the success of any synthesis is dictated by the unique chemical properties of each of the 20 proteinogenic amino acids. Among these, L-histidine presents a formidable challenge due to the chemical activity of its imidazole side chain.

This guide moves beyond standard protocols to provide a deeper, mechanistically-driven understanding of the role of the imidazole moiety in SPPS. While Imidazole-1-acetic acid is not a conventional reagent in the peptide chemist's toolkit, its structure—combining a catalytic imidazole ring and a carboxylic acid—makes it an excellent subject for exploring the fundamental principles that govern difficult couplings and side reactions. We will dissect the problematic nature of histidine, review field-proven methods for mitigating these issues, and present an investigative protocol to explore how principles of imidazole catalysis might be harnessed through additives like this compound.

PART 1: The Dichotomy of the Imidazole Ring: Catalyst and Culprit

The imidazole group is a chemical chameleon. In nature, it is central to the function of countless enzymes, where the histidine residue acts as a proton shuttle, a nucleophilic catalyst, or a metal ligand. This reactivity, however, becomes a liability within the controlled environment of SPPS.

The Catalytic Power of Imidazole

The imidazole ring is a superb catalyst for acyl transfer reactions.[1] It can function as a general base, deprotonating a nucleophile (like an alcohol or amine) as it attacks an electrophilic carbonyl center. This concerted mechanism significantly lowers the activation energy of the reaction.[1][2] This catalytic prowess is harnessed in specific applications like peptide cyclization via transesterification, but it is the very phenomenon that complicates its use in linear SPPS.[2]

The Mechanism of Histidine-Induced Racemization

The most significant challenge with histidine is its high propensity for racemization during the coupling step.[3][4] The unprotected π-nitrogen of the imidazole side chain acts as an internal base, abstracting the alpha-proton of the activated histidine residue. This leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a loss of stereochemical integrity (epimerization).[4][5] This side reaction is particularly pronounced with highly efficient, base-mediated coupling methods.[4][6]

Figure 1: Mechanism of Histidine Racemization. The imidazole side chain (part of 'R') facilitates the abstraction of the alpha-proton from the activated amino acid, leading to a planar enolate that can be re-protonated to form either the L- or D-isomer.

PART 2: Physicochemical Profile of this compound

To understand its potential behavior in SPPS, we must first characterize this compound. Its bifunctional nature, possessing both a Brønsted acid (carboxylic acid) and a Brønsted base (imidazole), suggests it could act as a buffer in the non-aqueous, aprotic environment of SPPS.

PropertyValue
Structure
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
pKa (Carboxylic Acid) ~3.5
pKa (Imidazolium) ~6.9-7.0

This pKa profile indicates that in the typical SPPS environment, the carboxylic acid would be deprotonated by common bases like DIPEA, while the imidazole ring would remain largely neutral, ready to act as a potential proton shuttle or general base catalyst.

PART 3: Application Notes & Protocols

A. Established Methodologies for Suppressing Histidine Racemization

Before exploring novel approaches, it is essential to master the industry-standard techniques for ensuring the chiral integrity of histidine-containing peptides. Success relies on a two-pronged strategy: protecting the imidazole side chain and optimizing the coupling conditions.

1. Side-Chain Protection of Histidine

Protecting the imidazole nitrogen is the most effective way to suppress racemization.[7] The choice of protecting group impacts stability, cost, and cleavage conditions.

Protecting GroupStructure (on Imidazole)Key AdvantagesKey Disadvantages
Trityl (Trt) TriphenylmethylMost common, cost-effective, good stability.[7]Does not completely prevent racemization under aggressive coupling conditions.[7]
t-Butoxymethyl (Bum) -CH₂-O-tBuExcellent racemization suppression.[4]Can be more expensive; requires specific cleavage conditions.
Methoxybenzyloxymethyl (MBom) -CH₂-O-CH₂-Ph-OMeProvides excellent suppression of racemization.[7]Higher cost and molecular weight.
Tosyl (Tos) -SO₂-Ph-MeWell-established, reduces imidazole basicity.[7]Can be difficult to cleave completely.

2. Optimized Coupling Reagents

The choice of coupling reagent and additive is critical. Additives like HOBt and its analogues form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone.

Reagent CombinationRacemization RiskRecommendation
DIC / Oxyma LowHighly Recommended. Oxyma is an excellent, non-explosive alternative to HOBt that effectively suppresses racemization.[7]
HATU / HOAt / Base ModerateEffective for difficult couplings, but the base can promote racemization. Use a weaker, sterically hindered base like 2,4,6-collidine.
DIC / HOBt Low-ModerateThe classic combination. Effective, but HOBt has safety and handling concerns.[7]
DIC alone HighNot Recommended. Leads to significant racemization and other side reactions.
Protocol 1: Standard Low-Racemization Coupling of Fmoc-His(Trt)-OH

Objective: To couple Fmoc-His(Trt)-OH onto a resin-bound peptide with minimal racemization using a standard DIC/Oxyma protocol.

Materials:

  • Fmoc-His(Trt)-OH

  • Peptide-resin with free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure®)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Standard SPPS reaction vessel and shaker

Methodology:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-His(Trt)-OH (3.0 eq.) and Oxyma (3.0 eq.) in a minimal amount of DMF.

    • Add this solution to the washed peptide-resin.

    • Add DIC (3.0 eq.) to the resin slurry.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Note: Avoid extended pre-activation times, as this is a known contributor to histidine racemization.[6]

  • Monitoring and Wash:

    • Perform a Kaiser test to monitor the reaction for completion (disappearance of free primary amines).

    • Once complete, drain the reaction vessel and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation:

    • Proceed to the deprotection step for the newly added Histidine residue to continue peptide synthesis.

B. Investigative Protocol: this compound as a Potential Racemization Suppressor

Disclaimer: This is a research protocol designed for expert users to investigate a novel hypothesis. It is not a validated, standard procedure.

Hypothesis: The addition of this compound as a co-additive during the coupling of a racemization-prone amino acid may create a local buffered environment. Its imidazole moiety could act as a proton shuttle, while its carboxylate anion (formed in the presence of the coupling base) may be a less aggressive base than DIPEA or collidine, potentially reducing the rate of α-proton abstraction.

Objective: To evaluate if this compound can reduce the epimerization of a sensitive amino acid residue during a standard SPPS coupling reaction.

experimental_workflow start Synthesize Model Peptide (e.g., H-Gly-Val-Phe-NH2 on Rink Amide Resin) split start->split control1 Control Group 1 (Low Racemization) Couple Fmoc-His(Trt)-OH using DIC/Oxyma split->control1 control2 Control Group 2 (High Racemization) Couple Fmoc-His(Trt)-OH using DIC/DIPEA (No Additive) split->control2 experiment Experimental Group Couple Fmoc-His(Trt)-OH using DIC/DIPEA + this compound split->experiment cleavage Cleave all peptides from resin using TFA/TIS/H2O cocktail control1->cleavage control2->cleavage experiment->cleavage analysis Analyze crude peptides by Chiral RP-HPLC and LC-MS cleavage->analysis

Figure 2: Experimental workflow for investigating this compound as an additive.

Methodology:

  • Model Peptide Synthesis:

    • Synthesize a short model peptide known to be sensitive to racemization, for example, Ac-Tyr-Gly-His-Phe-NH₂ on a Rink Amide resin. The final coupling will be the sensitive His residue.

    • After synthesizing the Ac-Tyr-Gly portion, divide the resin into three equal batches for the parallel experiment.

  • Parallel Coupling Reactions (0.1 mmol scale):

    • Group 1 (Low-Racemization Control): Couple Fmoc-His(Trt)-OH (3 eq.) using the DIC (3 eq.) / Oxyma (3 eq.) protocol described in Protocol 1.

    • Group 2 (High-Racemization Control): Couple Fmoc-His(Trt)-OH (3 eq.) using DIC (3 eq.) and DIPEA (6 eq.) without any racemization-suppressing additive. Agitate for 2 hours.

    • Group 3 (Experimental):

      • Dissolve Fmoc-His(Trt)-OH (3 eq.) and This compound (2 eq.) in DMF.

      • Add to the resin, followed by DIC (3 eq.) and DIPEA (6 eq.).

      • Agitate for 2 hours.

  • Finalization and Cleavage:

    • After the coupling step, wash all three resin batches thoroughly.

    • Perform a final Fmoc deprotection on all batches.

    • Cleave the peptides from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours.[8]

    • Precipitate the crude peptides in cold diethyl ether, centrifuge, and lyophilize.

  • Analytical Validation:

    • Dissolve the crude peptides in an appropriate solvent (e.g., 50% Acetonitrile/Water).

    • Analyze each sample by Reverse-Phase HPLC using a chiral column capable of separating the L-His and D-His diastereomers.

    • Quantify the percentage of the D-His diastereomer in each sample by integrating the peak areas.

    • Confirm the mass of the desired product using LC-MS.

Expected Outcomes and Interpretation:

  • Scenario 1: D-His % in Group 3 is significantly lower than in Group 2. This would provide initial evidence that this compound has a racemization-suppressing effect under these conditions.

  • Scenario 2: D-His % in Group 3 is similar to or higher than in Group 2. This would suggest that this compound is ineffective or may even exacerbate the side reaction, possibly by acting as a more effective base for α-proton abstraction.

  • Side Product Analysis: The LC-MS data should be carefully examined for any new peaks in Group 3, which could indicate side reactions such as the acylation of the this compound itself.

Conclusion and Future Outlook

The chemistry of the imidazole ring is a critical factor in the successful synthesis of complex peptides. While standard protocols focus on mitigating its negative effects—primarily racemization—by protecting the side chain of histidine, a deeper understanding of its catalytic mechanism opens the door to new, investigative approaches. This compound, though not a mainstream reagent, serves as an ideal model for exploring how bifunctional molecules might be used to modulate the reaction environment of SPPS. The protocols provided here offer both a robust, field-tested method for handling the challenges of histidine and a logical, structured framework for researchers to investigate novel solutions to this persistent problem in peptide chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Imidazole-1-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center for the optimization of Imidazole-1-acetic acid synthesis yield.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The synthesis, while straightforward in principle, presents several critical control points that can significantly impact yield and purity. This guide will walk you through these challenges with a focus on the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound? A1: The most prevalent and generally high-yielding method is a two-step synthesis involving the N-alkylation of imidazole with a haloacetic acid ester, followed by hydrolysis of the resulting ester intermediate.[1][2][3] A particularly effective variation uses tert-butyl chloroacetate for the alkylation step, which can be performed under solvent-free conditions to provide an environmentally friendly and high-yield process.[1][4]

Q2: Why is a two-step synthesis involving an ester intermediate preferred over direct alkylation with a haloacetic acid? A2: Direct alkylation with a haloacetic acid can be problematic. Imidazole is a base, and the haloacetic acid is, of course, an acid. They would likely form a salt, rendering the imidazole nitrogen non-nucleophilic and preventing the desired N-alkylation reaction. Using an ester protects the carboxylic acid functionality, allowing the N-alkylation to proceed smoothly. The ester is then easily removed in a subsequent hydrolysis step.

Q3: What are the critical intermediates and impurities I should be aware of? A3: The key intermediate is the this compound ester (e.g., tert-butyl, methyl, or benzyl ester).[2][5] The most significant impurity to monitor is the di-alkylation product, which forms a quaternary imidazolium salt.[1] This occurs when a second molecule of the alkylating agent reacts with the already N-substituted imidazole product.[6] Other potential impurities include unreacted imidazole and residual haloacetic acid ester.

Q4: Is this compound water-soluble? How does this affect purification? A4: Yes, this compound and its hydrochloride salt are highly soluble in water.[2][3] This high solubility makes extraction from aqueous solutions with common organic solvents inefficient. Therefore, isolation often involves evaporating the water, which can be energy-intensive and challenging on a large scale.[2][3] Alternative non-aqueous workup procedures have been developed to circumvent this issue.[2][7]

Synthetic Pathway Overview

The dominant synthetic route is a two-step process. The first step is an SN2 reaction where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the haloacetate ester. The second step is the hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Imidazole Imidazole Intermediate This compound Ester Imidazole->Intermediate Sɴ2 Reaction Haloacetate Haloacetate Ester (e.g., tert-butyl chloroacetate) Haloacetate->Intermediate Base Base (e.g., K₂CO₃) Base->Imidazole FinalProduct This compound Intermediate->FinalProduct Ester Cleavage Acid_H2O Acid / H₂O or TiCl₄ Acid_H2O->Intermediate

Caption: General two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical, question-and-answer format.

Issue 1: Low Yield in the N-Alkylation Step

Q: My N-alkylation reaction of imidazole with tert-butyl chloroacetate has a low yield. What are the potential causes and how can I fix them?

A: Low yield in this crucial first step typically points to one of four areas: base inefficiency, reactant quality/stoichiometry, reaction conditions, or side reactions.

Troubleshooting Workflow for Low N-Alkylation Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low N-Alkylation Yield Base Ineffective Base Start->Base Stoichiometry Incorrect Stoichiometry Start->Stoichiometry Conditions Suboptimal Conditions Start->Conditions SideReaction Side Reactions Start->SideReaction Sol_Base Use anhydrous, finely powdered K₂CO₃. Ensure ≥1.4 equivalents. Base->Sol_Base Sol_Stoichiometry Use 1.0 molar equivalent of haloacetate. Excess leads to di-alkylation. Stoichiometry->Sol_Stoichiometry Sol_Conditions Consider solvent-free at 90-95°C. If using solvent (EtOAc), ensure reflux. Conditions->Sol_Conditions Sol_SideReaction Monitor reaction by TLC/HPLC. Avoid excessive temperature or reaction time. SideReaction->Sol_SideReaction

Caption: Diagnostic workflow for troubleshooting low N-alkylation yield.

Detailed Explanation:

  • Base Inefficiency: The base is critical for deprotonating imidazole, making it a more potent nucleophile.

    • Cause: Potassium carbonate (K₂CO₃) is commonly used and is hygroscopic. Using K₂CO₃ with absorbed water will reduce its basicity and introduce water into the reaction, which can be detrimental.

    • Solution: Use anhydrous K₂CO₃ and ensure it is finely powdered to maximize surface area. A stoichiometric excess (e.g., 1.4 to 2.0 equivalents) is often necessary to drive the reaction to completion.[2] Weak bases like alkali metal carbonates are generally less suitable than strong bases, but are often used for cost and safety.[1]

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial.

    • Cause: While an excess of the alkylating agent might seem to favor product formation, it is the primary cause of the di-alkylation side product.[1][6]

    • Solution: Use an equimolar amount (1.0 equivalent) of the haloacetate ester relative to imidazole.[1] Small excesses should be avoided until the reaction is well-characterized.

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role.

    • Cause: Insufficient temperature leads to slow reaction rates. In solvent-based approaches, like refluxing ethyl acetate, maintaining the correct temperature is key.[2][3]

    • Solution: For solvent-free methods, heating the mixture to 90-95°C is effective.[1] When using a solvent like ethyl acetate or DMF, ensure the mixture is brought to a steady reflux.[2][5] Microwave-assisted synthesis can also significantly accelerate the reaction.[6]

Issue 2: Formation of Di-alkylation Impurity

Q: I am observing a significant amount of a polar impurity in my final product, which I suspect is the di-alkylation product. How can I prevent its formation?

A: The formation of the di-alkylation product, an imidazolium salt, is a common issue arising from the N-alkylated product being nucleophilic enough to react again.

Mechanism of Impurity Formation

Dialkylation_Mechanism cluster_reactants node_a Imidazole-1-acetic acid Ester node_c Di-alkylation Product (Imidazolium Salt) node_a->node_c Sɴ2 Attack (Undesired) node_b Haloacetate Ester (Excess) node_b->node_c

Caption: Formation of the di-alkylation impurity.

Preventative Strategies:

  • Control Stoichiometry: This is the most critical factor. Do not use an excess of the haloacetate ester. An experiment showed that increasing the molar equivalent of tert-butyl chloroacetate from 1.0 to 1.1 resulted in the di-acid impurity increasing from <0.5% to 4.49%.[1]

  • Monitor Reaction Progress: Carefully monitor the reaction using TLC or HPLC.[1][2] Stop the reaction as soon as the starting imidazole has been consumed to prevent the product from reacting further.

  • Control Temperature: High temperatures can sometimes favor the formation of the quaternary salt.[6] Run the reaction at the lowest temperature that provides a reasonable reaction rate.

Issue 3: Difficulty with Product Isolation

Q: After hydrolysis, I am struggling to isolate the this compound from the aqueous reaction mixture. What is the best approach?

A: This is a well-documented challenge due to the high water solubility of the product.[2][3] Standard extraction with organic solvents is often ineffective.

Recommended Isolation Techniques:

  • Evaporation (Standard Method): The most common lab-scale method is to remove the water under reduced pressure (rotary evaporation).[2][3] While effective, it can be time-consuming.

  • Non-Aqueous Cleavage: A more elegant solution is to avoid aqueous hydrolysis altogether. One reported method involves cleaving the tert-butyl ester using titanium tetrachloride (TiCl₄) in dichloromethane at low temperatures.[2][3][7] This produces the hydrochloride salt directly, which can be precipitated by adding an alcohol like isopropanol, thus avoiding an aqueous workup entirely.[2][3]

  • Precipitation/Crystallization: After aqueous hydrolysis and acidification (e.g., with HCl to form the hydrochloride salt), it may be possible to precipitate the product by adding a miscible organic solvent in which the product is insoluble, such as isopropanol or acetone.

Comparative Synthesis Data

The choice of reagents and conditions significantly affects the outcome. The table below summarizes data from various reported syntheses.

Alkylating AgentBaseSolvent/ConditionsIntermediate YieldKey AdvantagesReference
tert-butyl chloroacetateK₂CO₃Ethyl Acetate, Reflux75%Common reagents, good yield[2][3]
tert-butyl chloroacetateK₂CO₃Solvent-free, 90-95°CHighEnvironmentally friendly, simple workup[1][4]
tert-butyl bromoacetateKOH/K₂CO₃Catalyst, Water50%---[2][3]
benzyl chloroacetateDIPEA, K₂CO₃DCM, then DMFGoodUseful protecting group strategy[5]
methyl chloroacetateK₂CO₃/KIDichloromethaneNot specifiedUses common methyl ester[1]

Optimized Experimental Protocols

Protocol 1: High-Yield, Solvent-Free N-Alkylation and Aqueous Hydrolysis

This protocol is based on an environmentally friendly and high-yield method.[1][4]

Step 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester (Solvent-Free)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq), powdered anhydrous potassium carbonate (1.5 eq), and tert-butyl chloroacetate (1.0 eq).

  • Reaction: Heat the reaction mixture to 90-95°C with vigorous stirring. The mixture will become a slurry.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Chloroform). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add deionized water to the solid mass and stir until the inorganic salts are dissolved. The product, being an ester, is insoluble in water and will separate as an oil or solid.

  • Isolation: Extract the aqueous slurry with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. The product can be used in the next step without further purification if HPLC analysis shows sufficient purity.

Step 2: Hydrolysis to this compound Hydrochloride

  • Setup: To a round-bottom flask, add the crude Imidazol-1-yl-acetic acid tert-butyl ester (1.0 eq) and deionized water (approx. 10 mL per gram of ester).

  • Reaction: Heat the mixture to 90-95°C and stir for 2-3 hours. The reaction is complete when the solution becomes clear, indicating all the ester has dissolved and hydrolyzed.

  • Acidification: Cool the solution to 20-25°C. Slowly add concentrated hydrochloric acid (approx. 1.1 eq) and stir for 30 minutes.

  • Isolation: Concentrate the aqueous solution under reduced pressure to obtain the crude this compound hydrochloride as a solid. The product can be further purified by recrystallization from a solvent system like ethanol/water if necessary.

Protocol 2: N-Alkylation and Non-Aqueous Ester Cleavage with TiCl₄

This protocol is advantageous for avoiding issues with water solubility during product isolation.[2][3][7]

Step 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester (in Ethyl Acetate)

  • Setup: To a solution of imidazole (1.0 eq) in ethyl acetate, add powdered anhydrous K₂CO₃ (1.4 eq) followed by tert-butyl chloroacetate (1.2 eq).

  • Reaction: Heat the mixture to reflux for 10 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction and quench with cold water. Separate the ethyl acetate layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the ester.

Step 2: Non-Aqueous Cleavage using TiCl₄

  • Setup: Dissolve the Imidazol-1-yl-acetic acid tert-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., Nitrogen) and cool to -15°C in an ice-salt bath.

  • Reaction: Slowly add titanium tetrachloride (TiCl₄, 1.4 eq) dropwise, ensuring the temperature remains below -10°C. After addition, stir the mixture at -5 to 0°C for 2 hours.

  • Quench: Slowly add isopropyl alcohol (approx. 2.5 mL per 1 g of ester) at 0 to -10°C.

  • Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. Add additional isopropyl alcohol (approx. 12.5 mL per 1 g of ester) dropwise, which will cause the product to precipitate. Stir for 1 hour, then collect the solid by vacuum filtration. Wash the solid with cold isopropyl alcohol and dry under vacuum to afford the this compound hydrochloride.

References

Technical Support Center: Purification of Imidazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Imidazole-1-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in obtaining high-purity this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include unreacted imidazole, side-products from di-alkylation of imidazole, and residual solvents used in the reaction or initial workup.[1] this compound is also an impurity itself in the synthesis of zoledronic acid.[2]

Q2: Why is my this compound product discolored (e.g., yellow or brown)?

A2: Discoloration often arises from trace impurities or degradation products. While pure this compound is a white to off-white powder, residual starting materials or byproducts from the synthesis can impart color.[3] In some cases, prolonged heating during purification can also lead to minor degradation.

Q3: Is this compound stable under typical purification conditions?

A3: this compound is a relatively stable compound.[3] However, like many organic acids, it can be sensitive to excessively high temperatures. It is important to be mindful of the thermal stability during steps like solvent evaporation.

Q4: What is the best general approach for purifying crude this compound?

A4: Recrystallization is often the most effective and scalable method for purifying this compound, particularly for removing minor impurities. For more complex mixtures, column chromatography may be necessary. The choice of method will depend on the nature and quantity of the impurities present.

Part 2: Troubleshooting Guide

This detailed guide provides solutions to specific problems you may encounter during your purification workflow.

Issue 1: Poor Yield After Recrystallization

Q: I'm losing a significant amount of my product during recrystallization. What's going wrong?

A: Significant product loss during recrystallization is a common issue that can usually be traced back to solvent selection or procedural missteps.

Root Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, which has good water solubility, using pure water might lead to high losses in the mother liquor.[4]

    • Solution: Consider a mixed solvent system. For instance, dissolving the crude product in a minimal amount of hot water and then adding a miscible organic solvent in which it is less soluble (like ethanol or acetone) can induce crystallization and improve recovery.[5]

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a solution that is not supersaturated upon cooling, leading to poor crystal formation and yield.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. This ensures the solution becomes supersaturated as it cools, maximizing crystal precipitation.[5]

  • Cooling Too Rapidly: Rapid cooling, such as plunging the hot solution directly into an ice bath, can lead to the formation of small, impure crystals and trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature first, which encourages the growth of larger, purer crystals. Once at room temperature, you can then place it in an ice bath to maximize precipitation.[5]

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to the flask while stirring and heating until the solid is just dissolved.

  • Slowly add a less-polar, miscible solvent (e.g., ethanol) dropwise to the hot solution until a slight cloudiness persists.

  • Add a few more drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Issue 2: Persistent Impurities Detected by HPLC After Purification

Q: My HPLC analysis still shows significant impurities even after recrystallization. How can I remove these?

A: Persistent impurities often co-crystallize with the product or have very similar solubility profiles, making them difficult to remove by simple recrystallization. In such cases, column chromatography is the preferred method.

Root Causes & Solutions:

  • Co-crystallization of Impurities: Impurities with similar structures or polarities to this compound can be incorporated into the crystal lattice during recrystallization.

    • Solution: Employ column chromatography to separate the compounds based on their differential adsorption to the stationary phase.

  • Zwitterionic Nature: this compound can exist as a zwitterion, which can affect its solubility and interaction with chromatographic media.[6]

    • Solution: Careful selection of the mobile phase and stationary phase is crucial. A reverse-phase HPLC method can be effective for analysis and preparative separation.[7] For column chromatography, silica gel can be used, but the polarity of the mobile phase will need to be optimized.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Solvent Systems for Chromatography

Stationary PhaseMobile Phase System (Gradient)Application
Silica GelDichloromethane (DCM) / Methanol (MeOH)General purpose purification
C18 Reverse PhaseWater / Acetonitrile (MeCN) with 0.1% Formic AcidAnalytical and Preparative HPLC[7]
Issue 3: Difficulty in Isolating the Product from Aqueous Solutions

Q: this compound is highly water-soluble, making extraction with organic solvents difficult. How can I effectively isolate it?

A: The high water solubility of this compound presents a significant challenge for extraction.[8] This is due to its polar nature and the potential for zwitterion formation.[6]

Root Causes & Solutions:

  • High Polarity and Zwitterionic Character: The presence of both a carboxylic acid and an imidazole group makes the molecule highly polar and soluble in water.

    • Solution 1: pH Adjustment: The charge state of this compound is pH-dependent. Adjusting the pH of the aqueous solution can suppress the ionization of the carboxylic acid or protonate the imidazole ring, potentially altering its solubility and partitioning behavior. However, its zwitterionic nature can still lead to high water solubility across a range of pH values.

    • Solution 2: A non-aqueous workup can be employed to avoid issues with high water solubility. One method involves the cleavage of a tert-butyl ester precursor using titanium tetrachloride in a non-aqueous solvent, followed by precipitation of the hydrochloride salt.[8][9]

    • Solution 3: Evaporation: In many published procedures, due to the high water solubility, the isolation of this compound often involves the evaporation of water rather than extraction.[8]

Caption: pH-dependent forms of this compound in solution.

Part 3: Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. The following methods are recommended for this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the purity of this compound.[3] A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water containing an acid modifier like phosphoric or formic acid is typically effective.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used to identify and quantify impurities if their signals are resolved from the product peaks.[1]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio.[1]

  • Melting Point: A sharp melting point range close to the literature value (255-270 °C) is a good indicator of high purity.[3]

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography Low Purity Pure Pure Product Recrystallization->Pure High Purity Chromatography->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Imidazole-1-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Imidazole-1-acetic acid. Drawing from established literature and extensive laboratory experience, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during this synthetic process. Our goal is to equip you with the necessary insights to optimize your reaction outcomes, effectively identify and mitigate side product formation, and implement robust purification strategies.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of this compound, typically performed via the N-alkylation of imidazole with a haloacetic acid derivative, can stem from several factors. Incomplete deprotonation of imidazole is a primary concern; a sufficiently strong base is required to generate the imidazolide anion, which is the active nucleophile. Another common issue is the premature hydrolysis of the haloacetic acid ester, particularly when using aqueous bases or protic solvents. Furthermore, suboptimal reaction temperatures can either lead to an incomplete reaction or promote the formation of side products.

Q2: I'm observing the formation of a significant, more polar byproduct by TLC. What could it be?

A2: A common and often challenging byproduct in this synthesis is the di-alkylated imidazolium salt, specifically imidazole-1,3-diacetic acid or its ester precursor. This occurs when the initially formed this compound ester undergoes a second alkylation. This side reaction is particularly favored by an excess of the alkylating agent and prolonged reaction times.

Q3: How can I minimize the formation of the di-alkylated side product?

A3: Minimizing di-alkylation requires careful control of the reaction stoichiometry. Using a slight excess of imidazole relative to the haloacetic acid derivative can be beneficial. Additionally, a slow, controlled addition of the alkylating agent to the activated imidazole solution can help maintain a low concentration of the electrophile, thus favoring mono-alkylation. The choice of a strong, non-nucleophilic base is also crucial to ensure complete and rapid deprotonation of imidazole, reducing the opportunity for the mono-alkylated product to react further.

Q4: What is the best approach for isolating the final this compound product, which is highly water-soluble?

A4: The high polarity and water solubility of this compound make its extraction from aqueous media challenging. A common and effective strategy is to convert the product to its hydrochloride salt. By acidifying the aqueous solution with HCl after the reaction and hydrolysis of the ester, the hydrochloride salt can often be precipitated and isolated by filtration. Lyophilization (freeze-drying) of the aqueous layer is another viable, albeit more energy-intensive, method to recover the product.

Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Symptom/Observation Potential Cause(s) Troubleshooting & Optimization Steps
Low or No Product Formation (by TLC/LC-MS) 1. Ineffective deprotonation of imidazole.2. Decomposed or low-purity starting materials.3. Insufficient reaction temperature or time.1. Base Selection: Ensure a sufficiently strong base (e.g., sodium hydride, potassium tert-butoxide) is used in an appropriate solvent (e.g., anhydrous DMF, THF).2. Reagent Quality: Verify the purity of imidazole and the haloacetic acid ester. Commercial imidazole can absorb water and should be dried if necessary.3. Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC. Ensure the reaction is allowed to proceed for an adequate duration.
Significant Spot at the Baseline of TLC (High Polarity) 1. Formation of imidazole-1,3-diacetic acid (di-alkylation product).2. Presence of unreacted imidazolide salts.1. Stoichiometry Control: Use a slight excess of imidazole (1.1-1.2 equivalents). Add the haloacetic acid ester dropwise to the reaction mixture.2. Purification: Implement an acid-base extraction to separate the basic mono-alkylated product from the more acidic di-alkylated product.
Oily or Gummy Product After Workup 1. Presence of unreacted starting materials or low-melting point impurities.2. Incomplete hydrolysis of the ester intermediate.1. Purification: Utilize column chromatography with a polar stationary phase (e.g., silica gel) and an appropriate eluent system (e.g., dichloromethane/methanol gradient) to separate the desired product.2. Hydrolysis: Ensure the hydrolysis step (if applicable) goes to completion by extending the reaction time or adjusting the pH.
Multiple, Difficult-to-Separate Spots on TLC 1. Formation of a mixture of mono- and di-alkylated products.2. Side reactions involving the solvent or impurities.1. Optimize Reaction Conditions: Re-evaluate the base, solvent, and temperature to improve selectivity.2. Advanced Purification: Consider preparative HPLC for challenging separations.

Key Side Products and Their Identification

A crucial aspect of troubleshooting is the accurate identification of side products. Below is a summary of the most common impurities, their likely origin, and key analytical signatures.

Side Product Structure Origin Analytical Identification
Imidazole-1,3-diacetic acid Imidazole ring with acetic acid groups on both nitrogen atoms.Second alkylation of the mono-alkylated product.NMR: Expect two equivalent methylene signals and distinct aromatic proton signals compared to the mono-substituted product.MS: A molecular ion peak corresponding to its calculated mass.
Glycolic Acid (or its ester) HOCH₂COOHHydrolysis of the haloacetic acid or its ester.GC-MS (after derivatization): Can be identified by its characteristic mass spectrum after conversion to a volatile ester (e.g., methyl or trimethylsilyl ester).
Unreacted Imidazole C₃H₄N₂Incomplete reaction.TLC: Will have a characteristic Rf value.NMR: Distinct aromatic proton signals.

Experimental Protocols

Protocol 1: General Synthesis of this compound via tert-Butyl Ester

This two-step procedure involves the N-alkylation of imidazole with tert-butyl chloroacetate followed by acidic hydrolysis.

Step 1: Synthesis of tert-Butyl Imidazole-1-acetate

  • To a solution of imidazole (1.0 eq) in a suitable solvent (e.g., ethyl acetate), add a base such as powdered potassium carbonate (1.4 eq).

  • Add tert-butyl chloroacetate (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 10-12 hours, monitoring the progress by TLC (e.g., 10% methanol in chloroform).

  • After completion, cool the reaction mixture and quench with cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl imidazole-1-acetate.

Step 2: Hydrolysis to this compound Hydrochloride

  • Dissolve the crude ester from Step 1 in a suitable solvent like dichloromethane.

  • Cool the solution to -15°C to -10°C.

  • Slowly add titanium tetrachloride (1.4 eq) dropwise over 1 hour.

  • Stir the mixture at -5°C to 0°C for 2 hours.

  • Add isopropyl alcohol and allow the reaction to warm to room temperature.

  • The precipitated solid, this compound hydrochloride, can be collected by filtration.[1]

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for separating the desired mono-alkylated imidazole product from non-basic impurities and potentially the di-alkylated byproduct.

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound (or its ester) will be protonated and move into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with the dilute acid solution again to ensure complete extraction.

  • Combine the aqueous extracts and neutralize with a base (e.g., sodium bicarbonate) to precipitate the free this compound or allow for back-extraction into an organic solvent if it's the ester.

Visualizations

Reaction Pathway and Side Product Formation

G Imidazole Imidazole Imidazolide Imidazolide Anion Imidazole->Imidazolide Deprotonation ProductEster This compound Ester Imidazolide->ProductEster N-Alkylation (SN2) Haloacetate Haloacetic Acid Ester (e.g., ClCH₂CO₂tBu) Haloacetate->ProductEster N-Alkylation (SN2) DiAlkylated Imidazole-1,3-diacetic Acid Derivative (Side Product) Haloacetate->DiAlkylated Second Alkylation (Side Reaction) Glycolic Glycolic Acid Derivative (Side Product) Haloacetate->Glycolic Hydrolysis (Side Reaction) ProductAcid This compound ProductEster->ProductAcid Hydrolysis ProductEster->DiAlkylated Second Alkylation (Side Reaction) Base Base (e.g., K₂CO₃) Base->Imidazole AcidHydrolysis Acid Hydrolysis (e.g., HCl) AcidHydrolysis->ProductEster Water Water Water->Haloacetate

Caption: Synthetic pathway to this compound and major side reactions.

Troubleshooting Workflow

G Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes SideProduct Major Side Product Problem->SideProduct Yes PurificationIssue Purification Difficulty Problem->PurificationIssue Yes Success Pure Product Obtained Problem->Success No CheckBase Check Base Strength & Stoichiometry LowYield->CheckBase CheckReagents Verify Reagent Purity LowYield->CheckReagents OptimizeConditions Optimize Temp. & Time LowYield->OptimizeConditions ControlStoichiometry Control Stoichiometry (Slow Addition of Alkylating Agent) SideProduct->ControlStoichiometry AcidBaseExtraction Use Acid-Base Extraction SideProduct->AcidBaseExtraction ColumnChromatography Perform Column Chromatography PurificationIssue->ColumnChromatography Recrystallize Recrystallize Product PurificationIssue->Recrystallize CheckBase->Problem CheckReagents->Problem OptimizeConditions->Problem ControlStoichiometry->Problem AcidBaseExtraction->Problem ColumnChromatography->Problem Recrystallize->Problem

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Improving regioselectivity in the synthesis of Imidazole-1-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazole-1-acetic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of imidazole chemistry. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the regioselectivity and overall success of your synthesis.

The Challenge of Regioselectivity in Imidazole N-Alkylation

The synthesis of this compound, a crucial precursor for many pharmaceutical compounds like zoledronic acid, presents a significant challenge in regioselectivity.[1] The imidazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-3. When deprotonated, the resulting anion exhibits charge delocalization across both nitrogens, making both sites susceptible to electrophilic attack by an alkylating agent.[2] This often leads to the formation of a mixture of N-1 and N-3 substituted regioisomers, complicating purification and reducing the yield of the desired product.

The key to a successful synthesis lies in understanding and manipulating the factors that govern the site of alkylation. These include steric hindrance, electronic effects of substituents, the nature of the alkylating agent, solvent polarity, and the choice of base.[3] This guide will provide you with the expertise to control these variables and improve the regioselectivity of your reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: Why am I getting a mixture of N-1 and N-3 alkylated products, and how can I favor the N-1 isomer?

A1: The formation of a product mixture is a common issue stemming from the ambident nucleophilic character of the imidazole anion.[3] To favor the formation of the desired N-1 isomer (this compound), you should consider the following factors:

  • Steric Hindrance: If your imidazole substrate has a substituent at the C-2 or C-5 position, the alkylating agent will preferentially attack the less sterically hindered nitrogen. For an unsubstituted imidazole, this is less of a factor.

  • Reaction Conditions:

    • Base: The choice of base is critical. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the imidazole. The resulting imidazolide salt's counter-ion can influence the reaction's regioselectivity.

    • Solvent: Aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are generally preferred for N-alkylation reactions.[4] Protic solvents can solvate the imidazole anion through hydrogen bonding, which can affect its nucleophilicity and the regiochemical outcome.[4]

  • Alkylating Agent: The nature of the alkylating agent plays a role. For the synthesis of this compound, common reagents include esters of chloroacetic or bromoacetic acid. Using a bulkier ester group, like a tert-butyl ester, can introduce steric hindrance that may favor alkylation at the more accessible N-1 position.[5][6]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors beyond regioselectivity. Here’s a checklist to troubleshoot this issue:

  • Incomplete Deprotonation: Ensure your base is sufficiently strong and used in the correct stoichiometry to fully deprotonate the imidazole. The presence of water can consume the base, so using anhydrous solvents and reagents is crucial.

  • Reaction Temperature and Time: The N-alkylation of imidazole can be slow at room temperature. Refluxing the reaction mixture is often necessary to drive the reaction to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in your imidazole or alkylating agent can lead to side reactions. Ensure your starting materials are of high purity.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. If you are using a high-boiling point solvent like DMF or DMSO, it can be challenging to remove completely, potentially contaminating your product.[4] Consider extraction and crystallization techniques to effectively isolate your product.

Q3: I'm having difficulty with the hydrolysis of the ester to get the final carboxylic acid. What are the best practices?

A3: The final step in many syntheses of this compound is the hydrolysis of an ester precursor. The choice of hydrolysis conditions depends on the type of ester you have synthesized.

  • For Methyl or Ethyl Esters: Acidic or basic hydrolysis is typically effective.

    • Acidic Hydrolysis: Refluxing with aqueous hydrochloric acid (HCl) is a common method.[1]

    • Basic Hydrolysis: Using a base like sodium hydroxide (NaOH) followed by acidic work-up to protonate the carboxylate will also yield the desired product.

  • For tert-Butyl Esters: These are sensitive to acid. Mild acidic conditions, such as using trifluoroacetic acid (TFA) or a non-aqueous method with titanium tetrachloride, can be used for deprotection.[5][7] Aqueous hydrolysis under heating is also a viable, environmentally friendly option.[6]

Q4: Can I use a protecting group strategy to ensure N-1 alkylation?

A4: Yes, a protecting group strategy is an excellent way to enforce regioselectivity. The general idea is to protect one of the nitrogen atoms, perform the desired reaction on the other, and then deprotect.

  • The SEM-Group Strategy: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a notable example. It can be selectively introduced and then, after a reaction at another position, a "SEM-switch" can be performed to move the protecting group, enabling further functionalization. This strategy allows for precise control over the substitution pattern on the imidazole ring.[8]

  • Other Protecting Groups: Other N-protecting groups for imidazoles include the 1-(1-ethoxyethyl) group, which is easily introduced and removed under mild acidic conditions.[9] The choice of protecting group will depend on its stability to the subsequent reaction conditions.[10][11]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

This protocol is adapted from a method that utilizes tert-butyl chloroacetate for the N-alkylation of imidazole.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1 equivalent) and powdered potassium carbonate (1.4 equivalents).

  • Solvent Addition: Add a suitable anhydrous aprotic solvent, such as ethyl acetate or acetonitrile.[5] Alternatively, for a green chemistry approach, the reaction can be performed solvent-free.[6][12]

  • Addition of Alkylating Agent: Add tert-butyl chloroacetate (1.2 equivalents) to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 10-12 hours.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, filter off the inorganic salts. If the reaction was solvent-free, add water to dissolve the salts.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude imidazol-1-yl-acetic acid tert-butyl ester can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of Imidazol-1-yl-acetic acid tert-butyl ester

This protocol describes the aqueous hydrolysis of the tert-butyl ester.[6]

  • Reaction Setup: In a round-bottom flask, add the imidazol-1-yl-acetic acid tert-butyl ester (1 equivalent) and water.

  • Hydrolysis: Heat the mixture to 90-95 °C and stir for approximately 2 hours, or until the solution becomes clear, indicating the completion of the reaction.

  • Acidification: Cool the reaction mixture to room temperature and add concentrated hydrochloric acid to precipitate the imidazol-1-yl-acetic acid hydrochloride.

  • Isolation: Stir the mixture for 30 minutes, then cool in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.

Data Presentation

The choice of solvent can significantly impact the N-alkylation reaction. The following table summarizes the general effects of different solvent classes.

Solvent ClassExamplesGeneral Effect on N-AlkylationRationale
Polar Aprotic DMF, DMSO, AcetonitrileGenerally FavoredThese solvents effectively solvate the cation of the imidazole salt but do not strongly solvate the nucleophilic anion, enhancing its reactivity in SN2 reactions.[4]
Polar Protic Water, Ethanol, MethanolCan retard reaction rateThese solvents can form hydrogen bonds with the imidazole anion, stabilizing it and reducing its nucleophilicity.[4]
Non-Polar Toluene, HexaneGenerally PoorReactants often have poor solubility in non-polar solvents, leading to slow or incomplete reactions. However, some specific processes utilize non-reactive aromatic solvents.[13]

Visualizing the Chemistry

To better understand the concepts discussed, the following diagrams illustrate the key mechanistic challenge and a workflow for optimizing your synthesis.

regioselectivity cluster_0 Deprotonation cluster_1 Alkylation imidazole Imidazole anion Imidazolide Anion (Resonance Stabilized) imidazole->anion + Base - H+ N1_product N-1 Alkylated Product (Desired) anion->N1_product + R-X (Attack at N-1) N3_product N-3 Alkylated Product (Isomer) anion->N3_product + R-X (Attack at N-3)

Caption: The challenge of regioselectivity in imidazole N-alkylation.

optimization_workflow start Start Synthesis check_regio Check Regioselectivity (N-1:N-3 ratio) start->check_regio optimize_solvent Optimize Solvent (e.g., Aprotic like DMF) check_regio->optimize_solvent Low acceptable Acceptable Regioselectivity? check_regio->acceptable High optimize_base Optimize Base (e.g., K2CO3, NaH) optimize_solvent->optimize_base optimize_temp Adjust Temperature (e.g., Reflux) optimize_base->optimize_temp use_pg Consider Protecting Group Strategy optimize_temp->use_pg use_pg->check_regio end Proceed to Hydrolysis and Purification acceptable->end

Caption: Workflow for optimizing regioselectivity.

References

Stability and degradation of Imidazole-1-acetic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazole-1-acetic Acid (IAA)

Welcome to the technical support guide for this compound (IAA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for the stability and degradation of IAA under common experimental conditions. As a key intermediate in the synthesis of pharmaceuticals like Zoledronic acid, understanding its stability is paramount for reproducible and reliable results.[1][2]

This guide is structured to address practical questions and challenges you may encounter. We will delve into the known stability profile of IAA, drawing on data from related imidazole-containing compounds to infer potential degradation pathways where direct data is limited.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound powder?

A1: Solid this compound and its hydrochloride salt should be stored in a cool, dry, and well-ventilated place, protected from light.[3] The container should be tightly sealed to prevent moisture absorption. For long-term storage, refrigeration (0-8°C) is recommended.

Q2: How should I prepare and store stock solutions of IAA?

A2: IAA is soluble in water.[4] For stock solutions, use high-purity water (e.g., Milli-Q or equivalent). It is advisable to prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution and store it at -20°C or -80°C for extended periods.[5] For short-term storage (a few days), refrigeration at 2-8°C is acceptable, but stability should be verified for your specific experimental conditions. Avoid repeated freeze-thaw cycles.

Q3: Is IAA sensitive to light?

A3: Yes, imidazole-containing compounds can be sensitive to photodegradation.[4] A forced degradation study on Daclatasvir, which also contains an imidazole moiety, showed it to be sensitive to high-intensity UV light in solution.[4] Therefore, it is best practice to protect IAA solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Q4: What is the expected stability of IAA in aqueous solutions at different pH values?

Q5: Can I expect IAA to be stable at elevated temperatures in solution?

A5: Elevated temperatures will likely accelerate the degradation of IAA in solution. While solid IAA has a high melting point (258-270°C), its stability in solution is more pertinent for most applications.[8] Forced degradation studies on Zoledronic acid, for which IAA is a precursor, showed it to be stable under thermal stress (heating), but degradation was observed under oxidative stress at higher temperatures.[9] It is recommended to avoid prolonged exposure of IAA solutions to temperatures above room temperature unless experimentally required.

Troubleshooting Guide: Unexpected Experimental Results

This section addresses common issues that may arise from the instability of this compound during your experiments.

Issue 1: Loss of Compound Potency or Inconsistent Assay Results Over Time

Potential Cause: Degradation of IAA in your stock or working solutions.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always start by preparing a fresh stock solution of IAA from the solid compound. Compare the performance of the fresh solution to your existing one.

  • Assess Solution Stability Under Your Conditions:

    • Prepare a solution of IAA in the same buffer and at the same concentration you use in your experiments.

    • Divide the solution into several aliquots.

    • Store the aliquots under different conditions:

      • Protected from light at 2-8°C.

      • Protected from light at room temperature.

      • Exposed to ambient light at room temperature.

      • At your experimental temperature (e.g., 37°C).

    • Analyze the concentration of IAA in each aliquot at different time points (e.g., 0, 24, 48, 72 hours) using a stability-indicating analytical method like HPLC.

Protocol for Stability-Indicating HPLC Analysis of IAA

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer such as 0.1% phosphoric acid or formic acid in water.[10] A gradient elution may be necessary to separate degradation products from the parent peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where IAA has significant absorbance (e.g., around 210-230 nm).

  • Analysis: Monitor the peak area of IAA over time. A decrease in the peak area and the appearance of new peaks are indicative of degradation.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Potential Cause: Formation of degradation products due to hydrolysis, oxidation, or photolysis.

Troubleshooting Workflow:

The following workflow helps identify the cause of degradation by subjecting the IAA to forced degradation conditions. This can help you understand the potential degradation products you might be seeing in your experimental samples.

G cluster_0 Forced Degradation Study Workflow cluster_stress start Prepare 1 mg/mL IAA Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, RT or 60°C) start->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, RT or 60°C) start->base Expose to stress oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation Expose to stress thermal Thermal Stress (e.g., 60°C in solution) start->thermal Expose to stress photo Photostability (ICH Q1B conditions) start->photo Expose to stress analysis Analyze by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis comparison Compare Chromatograms: - Identify degradation products - Determine degradation pathway analysis->comparison

Caption: Workflow for a forced degradation study of this compound.

Detailed Protocols for Forced Degradation:

  • Acid Hydrolysis: To 1 mL of IAA solution (1 mg/mL), add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat the experiment at 60°C.

  • Base Hydrolysis: To 1 mL of IAA solution (1 mg/mL), add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat at 60°C.

  • Oxidative Degradation: To 1 mL of IAA solution (1 mg/mL), add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.[11] Studies on other imidazole-containing compounds suggest the imidazole ring is susceptible to oxidation.[4][12]

  • Thermal Degradation: Prepare IAA solution in your experimental buffer. Store in a light-protected container at an elevated temperature (e.g., 60°C) for 24-48 hours.

  • Photodegradation: Expose the IAA solution in a UV-transparent container (e.g., quartz cuvette) to a light source as specified in ICH guideline Q1B for photostability testing. A dark control sample should be stored under the same conditions but protected from light.

By comparing the chromatograms from these stressed samples with your experimental samples, you can identify if a specific degradation pathway is responsible for the unknown peaks.

Potential Degradation Pathways

Based on the chemistry of the imidazole ring and studies on related molecules, the following degradation pathways are plausible for this compound.

G cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Extreme pH/Heat) IAA This compound Ox_Intermediate N-oxide or ring-opened intermediates IAA->Ox_Intermediate [O] (e.g., H₂O₂) Photo_Intermediate Radical intermediates IAA->Photo_Intermediate UV/Vis Light Hyd_Products Potential ring opening (unlikely under mild conditions) IAA->Hyd_Products H⁺/OH⁻, Δ Ox_Products Various small molecule fragments Ox_Intermediate->Ox_Products Photo_Products Polymerized or rearranged products Photo_Intermediate->Photo_Products

Caption: Plausible degradation pathways for this compound.

Data Summary Table

The following table summarizes the known and inferred stability of this compound.

Stress ConditionCompoundObservationImplication for IAA
Acid/Base Hydrolysis Zoledronic AcidStable under acidic and basic conditions.[11]IAA is likely stable to hydrolysis under mild conditions. Extreme pH may cause degradation.
Oxidation Zoledronic AcidDegrades under oxidative stress at elevated temperatures.[9]IAA is likely susceptible to oxidative degradation, especially in the presence of oxidizing agents or at higher temperatures.
Oxidation DaclatasvirImidazole ring is liable to base-mediated autoxidation and oxidation by H₂O₂.Confirms the susceptibility of the N-substituted imidazole ring in IAA to oxidation.
Photolysis DaclatasvirImidazole moiety is sensitive to photodegradation in solution.[4]IAA solutions should be protected from light to prevent photodegradation.
Thermal Stress Zoledronic AcidStable to thermal stress.[9]In the absence of other stressors like oxygen, IAA solutions are likely stable at moderately elevated temperatures for short periods.
pH-Dependent Degradation ProchlorazFaster degradation at pH 4.0 and 9.2 compared to pH 7.0.[6]Suggests that the stability of IAA in solution is likely optimal around neutral pH.

References

Technical Support Center: Synthesis of Imidazole-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazole-1-acetic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during this synthesis, with a focus on the removal of byproducts.

Introduction to this compound Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably Zoledronic acid. A common and practical synthetic route involves the N-alkylation of imidazole with a haloacetate ester (such as tert-butyl chloroacetate), followed by the hydrolysis of the resulting ester intermediate. While seemingly straightforward, this two-step process can present several challenges related to byproduct formation, which can complicate purification and impact the final product's purity. This guide will help you navigate these challenges.

Core Synthesis Pathway and Potential Byproducts

The primary reaction sequence and the points at which major byproducts can arise are illustrated below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Imidazole Imidazole tert-Butyl Imidazolylacetate tert-Butyl Imidazolylacetate Imidazole->tert-Butyl Imidazolylacetate Alkylation Unreacted Imidazole Unreacted Imidazole Imidazole->Unreacted Imidazole Incomplete Reaction tert-Butyl Chloroacetate tert-Butyl Chloroacetate tert-Butyl Chloroacetate->tert-Butyl Imidazolylacetate Base Base Base->tert-Butyl Imidazolylacetate Di-alkylation Byproduct Di-alkylation Byproduct tert-Butyl Imidazolylacetate->Di-alkylation Byproduct Further Alkylation This compound This compound tert-Butyl Imidazolylacetate->this compound Acid or Base Catalyzed Incomplete Hydrolysis Byproduct Incomplete Hydrolysis Byproduct tert-Butyl Imidazolylacetate->Incomplete Hydrolysis Byproduct Incomplete Reaction Purified Product Purified Product This compound->Purified Product Purification

Caption: General synthesis scheme for this compound highlighting byproduct formation.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Presence of Unreacted Imidazole in the Final Product

Q1: After my synthesis and initial work-up, I see a significant amount of unreacted imidazole in my crude this compound. How can I remove it?

A1: Expertise & Experience: Unreacted imidazole is a common byproduct due to the use of excess imidazole to drive the N-alkylation reaction to completion. Its basic nature and high water solubility are key properties to exploit for its removal.[1][2][3]

Trustworthiness: An acid-base extraction is a highly effective and standard method for separating basic impurities like imidazole from a neutral or acidic product.[4][5][6]

Authoritative Grounding: The significant difference in the pKa of the imidazole nitrogen (pKa of conjugate acid ~7) and the carboxylic acid group of your product (pKa ~3-4) allows for selective protonation and separation.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve your crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic imidazole will be protonated to form a water-soluble imidazolium salt, which will partition into the aqueous layer. The this compound will remain in the organic layer.

  • Separation: Drain the lower aqueous layer. Repeat the acidic wash 1-2 times to ensure complete removal of imidazole.

  • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your product, now free of imidazole.

Q2: How can I confirm the removal of imidazole?

A2: Thin Layer Chromatography (TLC) is an excellent in-process check.

Recommended Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of Dichloromethane and Methanol (e.g., 9:1 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization:

    • UV light (254 nm) will show UV-active compounds.

    • Iodine vapor can visualize many organic compounds as temporary brown spots.

    • A p-Anisaldehyde stain followed by gentle heating can provide more specific visualization.[1]

Compare the TLC of your crude mixture, the purified product, and a standard of imidazole. The spot corresponding to imidazole should be absent in your purified sample.

Issue 2: Incomplete Hydrolysis of the Ester Intermediate

Q3: My final product is contaminated with the tert-butyl imidazolylacetate intermediate. How can I address this?

A3: Expertise & Experience: Incomplete hydrolysis is often a kinetic issue. The reaction may not have been run long enough, at a high enough temperature, or with a sufficient concentration of acid or base.

Trustworthiness: Driving the reaction to completion is generally preferable to a post-synthesis separation of the ester and the carboxylic acid due to their similar polarities.

Authoritative Grounding: The hydrolysis of tert-butyl esters can be catalyzed by acid or base. Forcing the equilibrium towards the product side is key.[7][8][9][10][11]

Troubleshooting the Hydrolysis Step:

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until the starting ester spot is no longer visible. If the reaction stalls, consider increasing the temperature (e.g., to reflux).

  • Adjust Catalyst Concentration: If using acid catalysis (e.g., HCl), ensure a sufficient molar excess is present. For base-catalyzed hydrolysis (e.g., NaOH), ensure at least a stoichiometric amount is used.

  • Choice of Hydrolysis Conditions: While aqueous acid or base is common, for stubborn hydrolyses, alternative methods can be employed. For instance, a non-aqueous cleavage using titanium tetrachloride has been reported for this specific transformation.[12][13][14][15][16]

Removal of Residual Ester:

If optimizing the reaction is not feasible, a careful purification is necessary.

  • Acid-Base Extraction: The carboxylic acid product is acidic, while the ester is neutral. This difference can be exploited.

    • Dissolve the mixture in an organic solvent like ethyl acetate.

    • Extract with a mild aqueous base such as sodium bicarbonate solution. The this compound will be deprotonated and move to the aqueous layer, while the neutral ester remains in the organic layer.

    • Separate the layers. The organic layer contains the ester impurity.

    • Acidify the aqueous layer with dilute HCl to a pH of 2-3, causing the this compound to precipitate or be extracted back into an organic solvent.[4][5]

  • Chromatography: If extraction is not sufficiently effective, column chromatography on silica gel can be used. A gradient elution from a less polar solvent (e.g., ethyl acetate) to a more polar solvent system (e.g., ethyl acetate/methanol) will typically elute the less polar ester first, followed by the more polar carboxylic acid.

Issue 3: Formation of Di-alkylation Byproduct (Imidazole-1,3-diacetic acid)

Q4: I have a persistent impurity that I suspect is the di-alkylation product, Imidazole-1,3-diacetic acid. How can I minimize its formation and remove it?

A4: Expertise & Experience: The formation of the di-acid byproduct occurs when the initially formed mono-alkylated product is further alkylated. This is more likely to occur with stronger bases and higher excesses of the alkylating agent.[17]

Trustworthiness: Controlling the stoichiometry of the reactants is the most effective way to minimize the formation of this byproduct. For removal, the difference in the number of acidic groups can be exploited.

Authoritative Grounding: The use of weaker bases, such as potassium carbonate, and careful control of the molar equivalents of the haloacetate can reduce the incidence of di-alkylation.

Minimizing Di-alkylation:

  • Stoichiometry: Use a controlled excess of imidazole relative to the tert-butyl chloroacetate (e.g., 1.1-1.5 equivalents of imidazole). Avoid a large excess of the alkylating agent.

  • Base Selection: While strong bases can accelerate the reaction, they can also promote di-alkylation. A milder base like K₂CO₃ is often a good compromise.

Removal of the Di-acid Byproduct:

The di-acid is more polar and has two acidic functional groups compared to the mono-acid product. This difference can be leveraged for purification.

Recommended Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) at room temperature and at boiling. An ideal solvent will dissolve the product when hot but have limited solubility when cold, while the impurity remains in solution.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Purity Check: Analyze the recrystallized product by HPLC or TLC to confirm the removal of the di-acid impurity.

Alternative Method: Preparative HPLC

For challenging separations or to obtain very high purity material, preparative HPLC is a powerful tool.[5][7][14]

G Crude Product Crude Product Unreacted Imidazole? Unreacted Imidazole? Crude Product->Unreacted Imidazole? Ester Intermediate? Ester Intermediate? Crude Product->Ester Intermediate? Di-acid Byproduct? Di-acid Byproduct? Crude Product->Di-acid Byproduct? Acid-Base Extraction Acid-Base Extraction Unreacted Imidazole?->Acid-Base Extraction Yes Optimize Hydrolysis Optimize Hydrolysis Ester Intermediate?->Optimize Hydrolysis Yes Recrystallization/Prep HPLC Recrystallization/Prep HPLC Di-acid Byproduct?->Recrystallization/Prep HPLC Yes Pure Product Pure Product Acid-Base Extraction->Pure Product Optimize Hydrolysis->Pure Product Recrystallization/Prep HPLC->Pure Product

Caption: Troubleshooting workflow for byproduct removal.

Analytical Methods for Purity Assessment

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Table 1: Key Physicochemical Properties for Separation

CompoundMolecular Weight ( g/mol )PolarityAcidity/Basicity
Imidazole68.08HighBasic
tert-Butyl Imidazolylacetate182.22MediumNeutral
This compound 126.11 High Amphoteric (Acidic)
Imidazole-1,3-diacetic acid184.14Very HighDiacidic

Recommended HPLC Method

A reverse-phase HPLC method is well-suited for separating these components.

  • Column: A C8 or C18 column (e.g., Thermo Scientific® BDS Hypersil C8) is a good starting point.[15]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and an aqueous buffer (e.g., 0.025 M KH₂PO₄ adjusted to an acidic pH of ~3.2 with phosphoric acid).[15]

  • Detection: UV detection at a wavelength around 210-220 nm, where the imidazole ring absorbs.

  • Elution Profile: In a typical reverse-phase separation, the most polar compounds will elute first. Therefore, you would expect to see the di-acid eluting earliest, followed by this compound, then imidazole, and finally the least polar ester intermediate.

References

Technical Support Center: Preventing Dialkylation in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The Challenge of Dialkylation in Imidazole Synthesis

The imidazole ring is a critical pharmacophore in numerous approved drugs and clinical candidates. Its synthesis and subsequent functionalization are routine yet challenging tasks in medicinal and process chemistry. A frequent and often frustrating side reaction during the N-alkylation of imidazoles is dialkylation, leading to the formation of 1,3-dialkylimidazolium salts. This not only consumes valuable starting materials and reagents but also complicates product purification, ultimately reducing overall yield and process efficiency.

This guide serves as a comprehensive technical resource, offering troubleshooting advice and frequently asked questions to help you mitigate and control this undesired side reaction.

Part 2: Troubleshooting Guide & FAQs

FAQ 1: I'm observing a highly polar, often insoluble, byproduct in my imidazole alkylation reaction. What is it and why does it form?

Answer:

You are most likely observing the formation of a 1,3-dialkylated imidazolium salt. This occurs because both nitrogen atoms in the imidazole ring are nucleophilic and can react with your alkylating agent. After the initial desired monoalkylation at one nitrogen, the second nitrogen can still be sufficiently nucleophilic to react with another molecule of the alkylating agent, forming a positively charged imidazolium species.

The Mechanism of Dialkylation:

  • Monoalkylation: The first equivalent of the alkylating agent (e.g., an alkyl halide) reacts with the imidazole, typically after deprotonation by a base, to form the desired N-alkylated imidazole.

  • Dialkylation (Side Reaction): A second equivalent of the alkylating agent reacts with the remaining nitrogen atom of the monoalkylated product. This second alkylation results in a quaternized, positively charged imidazolium salt.[1]

dialkylation_mechanism cluster_desired Desired Pathway cluster_undesired Side Reaction Pathway imidazole Imidazole monoalkylated_imidazole N-Alkylimidazole (Desired Product) imidazole->monoalkylated_imidazole First Alkylation alkyl_halide_1 R-X (1 eq.) dialkylated_salt 1,3-Dialkylimidazolium Salt (Undesired Byproduct) monoalkylated_imidazole->dialkylated_salt Second Alkylation alkyl_halide_2 R-X (2nd eq.)

Caption: Reaction pathway illustrating the desired monoalkylation versus the undesired dialkylation.

FAQ 2: How can I adjust my reaction conditions to favor monoalkylation?

Answer:

Optimizing reaction conditions is the first and most direct approach to suppress dialkylation. Several factors can be tuned:

  • Stoichiometry: Carefully control the molar ratio of the alkylating agent. Using a 1.0 to 1.1 molar equivalent of the alkylating agent relative to the imidazole is a good starting point. An excess of the alkylating agent will significantly increase the likelihood of dialkylation.

  • Temperature: Lowering the reaction temperature can often favor monoalkylation. The activation energy for the second alkylation may be higher, so reducing the temperature can disproportionately slow down the undesired reaction. A study on the regioselective alkylation of 4(5)-nitro-1H-imidazoles demonstrated that temperature has a significant effect on the product distribution.[2]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Highly polar aprotic solvents like DMF and DMSO can accelerate alkylation but may also promote the formation of the charged dialkylated species. Consider screening less polar solvents like THF or acetonitrile.

  • Base Selection: When a base is required to deprotonate the imidazole, its nature is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) are common.[3] However, bulky bases can sometimes sterically hinder the second alkylation.

Troubleshooting Protocol: Reaction Condition Optimization

  • Baseline Experiment: Start with a 1:1.1 molar ratio of imidazole to alkylating agent in DMF with NaH at room temperature.

  • Temperature Study: Run parallel reactions at 0°C and -20°C to assess the impact of temperature on the product ratio.

  • Solvent Screen: If dialkylation persists, switch to a less polar solvent such as THF or dioxane and repeat the reaction.

  • Controlled Addition: Add the alkylating agent slowly (dropwise) to the deprotonated imidazole solution to maintain a low instantaneous concentration of the electrophile.

FAQ 3: Are there protecting group strategies to guarantee monoalkylation?

Answer:

Yes, employing a protecting group on one of the imidazole nitrogens is a robust and highly effective method to prevent dialkylation. The protecting group "blocks" one of the nitrogen atoms, directing alkylation to the other, and is then removed in a subsequent step.

Common Protecting Groups for Imidazole Nitrogens:

Protecting GroupKey AdvantagesTypical Removal Conditions
Trityl (Tr) Bulky, provides excellent steric hindrance.Mild acidic conditions (e.g., TFA in DCM).
(2-Trimethylsilyl)ethoxymethyl (SEM) Stable to a wide range of conditions; enables regioselective functionalization.[4]Fluoride sources (e.g., TBAF) or acidic conditions.[4]
Diethoxymethyl/Dimethoxymethyl Easily introduced and removed under mild conditions.[5]Mild aqueous acid or even neutral water.[5]
tert-Butoxycarbonyl (Boc) Widely used, though removal can sometimes be challenging.Can be selectively removed with NaBH4 in EtOH.[6]

Experimental Workflow: SEM-Protection for Regioselective Alkylation

sem_protection_workflow start Imidazole step1 Step 1: Protection Add SEM-Cl & Base (e.g., NaH) start->step1 intermediate1 N-SEM-Imidazole step1->intermediate1 step2 Step 2: Regioselective Alkylation Add R-X & Base intermediate1->step2 intermediate2 1-Alkyl-3-SEM-Imidazolium Intermediate step2->intermediate2 step3 Step 3: Deprotection Add Fluoride Source (TBAF) intermediate2->step3 end N-Alkylimidazole (Pure Product) step3->end

Caption: Workflow for monoalkylation using a SEM protecting group.

FAQ 4: Can I avoid the issue of dialkylation by choosing a different synthetic route to build the imidazole ring?

Answer:

Absolutely. Constructing the imidazole ring with the desired N-substituent already in place is an elegant strategy to completely circumvent the problem of dialkylation on a pre-formed imidazole. Several named reactions allow for this "convergent" approach.

  • Radziszewski Imidazole Synthesis: This multicomponent reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia. By replacing ammonia with a primary amine (R-NH2), N-substituted imidazoles can be synthesized directly in good yields.[7][8] This method is used commercially for the production of various imidazoles.[8]

  • Van Leusen Imidazole Synthesis: This method allows for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[9][10] The aldimine can be generated in situ from an aldehyde and a primary amine, making it a three-component reaction that directly yields an N-substituted imidazole.[9]

  • Marckwald Synthesis: This route involves the reaction of α-amino ketones with reagents like isothiocyanates to form 2-mercaptoimidazoles, which can then be converted to the desired imidazole.[1][11] By starting with an N-substituted α-amino ketone, an N-substituted imidazole can be prepared.

Conceptual Workflow: Radziszewski Synthesis for N-Substituted Imidazoles

radziszewski_synthesis dicarbonyl 1,2-Dicarbonyl condensation Condensation & Cyclization dicarbonyl->condensation aldehyde Aldehyde aldehyde->condensation primary_amine Primary Amine (R-NH2) primary_amine->condensation product N-Substituted Imidazole (No Dialkylation Possible) condensation->product

Caption: Radziszewski synthesis for direct formation of N-substituted imidazoles.

Part 3: Detailed Protocol: Selective Mono-N-methylation of Imidazole

This protocol provides a standard laboratory procedure for the selective mono-methylation of imidazole using a strong base, with careful control of stoichiometry and temperature to minimize dialkylation.[3]

Materials:

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the imidazole.

  • Deprotonation: Cool the flask to 0°C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the suspension at 0°C for 1 hour or until the evolution of hydrogen gas ceases.

  • Alkylation: While maintaining the temperature at 0°C, add methyl iodide (1.1 eq) dropwise to the solution of the sodium imidazolide.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the slow, dropwise addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-methylimidazole.[3]

References

Technical Support Center: Scaling Up the Production of Imidazole-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Imidazole-1-acetic acid (IAA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this critical pharmaceutical intermediate. This compound is a key precursor in the synthesis of Zoledronic acid, a vital medication for treating various bone disorders.[1][2] Its structural features also make it a valuable building block for novel heterocyclic compounds.[1][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure your success in the laboratory and during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound on a larger scale?

A1: The most prevalent method is the N-alkylation of imidazole with a haloacetic acid ester, followed by hydrolysis or cleavage of the ester to yield the final acid. Key variations include:

  • Alkylation with tert-butyl chloroacetate: This route involves reacting imidazole with tert-butyl chloroacetate, often in the presence of a base like potassium carbonate (K₂CO₃), followed by a non-aqueous cleavage of the tert-butyl ester using an agent like titanium tetrachloride (TiCl₄).[4][5] This method is particularly advantageous for scale-up as it avoids the difficult isolation from large volumes of water.[4]

  • Alkylation with benzyl chloroacetate: Imidazole is reacted with benzyl chloroacetate, followed by acidic hydrolysis to yield this compound.[6]

  • Solvent-free Synthesis: An environmentally friendly approach involves the reaction of imidazole and tert-butyl chloroacetate in the presence of a base without any solvent. The resulting ester is then hydrolyzed with water.[7][8]

Q2: Why is the isolation of this compound from aqueous solutions challenging?

A2: this compound exhibits high water solubility.[4][5] Consequently, after syntheses that involve an aqueous hydrolysis step, isolating the product by extraction with common organic solvents is inefficient. The typical procedure requires evaporating large volumes of water, which is energy-intensive and not practical for large-scale production.[4]

Q3: What are the critical quality parameters for this compound intended for pharmaceutical use?

A3: For pharmaceutical applications, particularly as an intermediate for Zoledronic acid, the quality and purity of this compound are paramount. Key specifications include:

  • Purity: Typically ≥98%, often reaching ≥99% as determined by HPLC.[1][3][9]

  • Appearance: White to off-white powder.[2][3]

  • Moisture Content: Usually specified as not more than 0.5% - 1.0% w/w.[9][10]

  • Impurity Profile: A comprehensive Certificate of Analysis (CoA) should detail any impurities, with strict limits on single and total impurities.[9][10]

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its chemical integrity, this compound should be stored in well-closed containers in a cool, dry place, shielded from moisture and strong light.[1][9][10] Recommended storage temperatures are often between 0-8°C.[3]

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues encountered during the synthesis and purification of this compound.

Issue 1: Low Reaction Yield in N-Alkylation Step

Q: My N-alkylation reaction of imidazole with a haloacetate ester is giving a low yield. What are the potential causes and how can I fix them?

A: Low yield in the N-alkylation step is a common problem that can often be traced back to several factors. Here is a systematic approach to troubleshooting this issue.

  • Causality—Inappropriate Solvent: The solvent is critical for dissolving reactants and stabilizing intermediates.[11] A mismatch in polarity can lead to poor solubility of imidazole or the base, hindering the reaction.[12]

    • Solution: While polar aprotic solvents like DMF and ethyl acetate are commonly used, consider optimizing the solvent system.[4][8] For some syntheses, polar protic solvents like ethanol can be effective.[11] If starting materials are poorly soluble, a different solvent or a co-solvent system may be required.

  • Causality—Inefficient Base or Stoichiometry: The base is crucial for deprotonating imidazole, activating it for nucleophilic attack. An insufficient amount or a weak base can result in a slow or incomplete reaction.

    • Solution: Potassium carbonate (K₂CO₃) is a common and effective base.[4][6] Ensure it is finely powdered to maximize surface area and used in a slight excess (e.g., 1.4-1.5 equivalents). Stronger bases like potassium tert-butoxide may be preferred in some contexts to minimize side reactions.[8]

  • Causality—Suboptimal Reaction Temperature: Temperature influences the reaction rate. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition or side-product formation.[12]

    • Solution: Most protocols recommend refluxing the reaction mixture.[4] For ethyl acetate, this is around 77°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature. Microwave-assisted synthesis can sometimes improve yields and drastically reduce reaction times.[13]

  • Causality—Presence of Water: Moisture can interfere with the reaction, particularly if using moisture-sensitive reagents or bases.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store bases like K₂CO₃ in a desiccator.

Troubleshooting Workflow: Low N-Alkylation Yield

Caption: Decision tree for troubleshooting low yields in the N-alkylation step.

Issue 2: Formation of Significant Impurities

Q: I am observing significant impurities in my crude this compound. What are they likely to be and how can I remove them?

A: Impurity profiling is crucial for producing high-quality material. Common impurities and their remediation strategies are outlined below.

Potential Impurity Likely Cause Identification Method Remediation Strategy
Unreacted Imidazole Incomplete reaction; Incorrect stoichiometry.HPLC, NMRWash the organic layer with dilute aqueous HCl (e.g., 0.5-1 M). The protonated imidazole will partition into the aqueous phase.[14]
Di-alkylated Imidazole The nature of the condensation reaction.[8]HPLC, LC-MSCareful control of stoichiometry is key. Purification via column chromatography or recrystallization may be necessary.
Unreacted Haloacetate Ester Incomplete reaction.HPLC, GCCan often be removed during aqueous workup and subsequent purification steps.
Isomeric Byproducts Side reactions during imidazole ring formation (if synthesizing the ring itself).[15]HPLC, LC-MS, NMRPurification by column chromatography or fractional crystallization.[15]
  • Purification Strategy—Acid-Base Extraction: The basic nature of the imidazole ring can be used for purification. Dissolving the crude product in an organic solvent and washing with a dilute acid can remove unreacted imidazole.[16]

  • Purification Strategy—Crystallization: This is a powerful technique for purifying the final product to pharmaceutical grade. The crude solid can be recrystallized from a suitable solvent system, such as an alcohol/water mixture.[17]

Issue 3: Difficulty Isolating the Final Product

Q: After hydrolyzing the intermediate ester, I'm struggling to isolate the this compound due to its high water solubility. What's a better approach for scale-up?

A: This is a well-documented challenge in scaling up production.[4][5] Evaporating large volumes of water is inefficient.

  • Causality: The zwitterionic character of this compound at neutral pH contributes to its high affinity for polar solvents like water.

  • Solution—Non-Aqueous Cleavage: A more practical route for scale-up involves using an intermediate ester that can be cleaved under non-aqueous conditions. The use of a tert-butyl ester is ideal.[4]

    • Synthesis: Synthesize Imidazol-1-yl-acetic acid tert-butyl ester.[4]

    • Cleavage: Treat the ester with titanium tetrachloride (TiCl₄) in a solvent like dichloromethane at low temperatures (-15 to 0 °C). This cleaves the tert-butyl group.

    • Workup: Quenching the reaction with isopropyl alcohol precipitates the desired product as its hydrochloride salt, which can be easily filtered. This process completely avoids an aqueous workup for the final isolation step.[4][5]

Experimental Protocols

Protocol 1: Synthesis of Imidazol-1-yl-acetic acid hydrochloride (Scale-Up Friendly Method)

This two-step protocol is adapted from a practical, scalable synthesis that avoids difficult aqueous extractions.[4][5]

Overall Synthesis Workflow

Caption: Scalable two-step synthesis of this compound HCl.

Step 1: Preparation of Imidazol-1-yl-acetic acid tert-butyl ester

  • To a suitable reaction vessel equipped with a mechanical stirrer and reflux condenser, add imidazole (e.g., 10.0 g, 0.15 mol) and ethyl acetate (160 mL).

  • Add finely powdered potassium carbonate (K₂CO₃) (29.0 g, 0.21 mol) to the suspension.

  • At room temperature, add tert-butyl chloroacetate (25.7 mL, 0.18 mol) to the mixture.

  • Heat the mixture to reflux (approx. 77°C) and maintain for 10-12 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Chloroform).

  • After completion, cool the reaction mixture to room temperature and quench with cold water (80 mL).

  • Separate the ethyl acetate layer. The aqueous layer can be extracted again with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Preparation of Imidazol-1-yl-acetic acid hydrochloride

  • In a separate vessel under an inert atmosphere (e.g., nitrogen), dissolve the crude ester (10.0 g, 0.05 mol) in dichloromethane (100 mL).

  • Cool the solution to between -15 and -10 °C using a suitable cooling bath.

  • CAUTION: Slowly add titanium tetrachloride (TiCl₄) (8.0 mL, 0.07 mol) dropwise over 1 hour, ensuring the temperature does not rise above -10 °C.

  • Stir the mixture at -5 to 0 °C for 2 hours.

  • Slowly add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes.

  • Allow the reaction mass to warm to room temperature and stir for 30 minutes.

  • Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes.

  • Stir the resulting slurry for 1 hour.

  • Collect the precipitated solid by filtration, wash with isopropyl alcohol, and dry under vacuum to afford Imidazol-1-yl-acetic acid hydrochloride as an off-white crystalline solid.[4]

Quality Control & Analytical Methods

Q: How can I reliably test the purity of my final this compound product?

A: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and its intermediates.[18][19]

Protocol: HPLC Purity Analysis

  • Technique: Reversed-Phase HPLC (RP-HPLC) with UV detection.[19]

  • Column: A C18 column (e.g., Newcrom R1) is suitable.[18]

  • Mobile Phase: A simple isocratic mobile phase can be used, consisting of a mixture of acetonitrile and water with an acidic modifier.[18] For example, Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[18]

  • Flow Rate: 1.0 mL/min.[19]

  • Detection: UV detector set at an appropriate wavelength (e.g., 210 nm).

  • Quantification: Prepare a calibration curve using certified reference standards. The purity of the synthesized sample is determined by comparing its peak area to the calibration curve.[19]

Safety Precautions

Q: What are the primary safety hazards associated with the reagents used in this compound synthesis?

A: The synthesis of this compound involves several hazardous materials that require careful handling in a controlled laboratory environment.

  • Imidazole:

    • Hazards: Corrosive. Causes severe skin burns and eye damage.[20][21][22] Harmful if swallowed and may damage an unborn child.[23] Fine dust can form explosive mixtures with air.[20][21]

    • Handling: Use only in a chemical fume hood.[20][21] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, and nitrile gloves.[20][24] Avoid dust formation.[24]

  • Titanium Tetrachloride (TiCl₄):

    • Hazards: Extremely corrosive. Reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. Causes severe skin and eye burns and respiratory tract irritation.

    • Handling: Handle only under an inert, anhydrous atmosphere (e.g., in a glovebox or under nitrogen). Add dropwise and with extreme caution, especially during quenching. Ensure emergency safety showers and eyewash stations are immediately accessible.[20]

  • General Precautions:

    • Always work in a well-ventilated area, preferably a fume hood.[22][24]

    • Handle all chemicals with appropriate PPE.

    • Keep away from incompatible materials such as strong oxidizing agents and acids.[20][24]

    • Dispose of chemical waste according to institutional and local regulations.

References

Technical Support Center: Optimizing Reaction Conditions for Imidazole-1-acetic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of esterifying Imidazole-1-acetic acid. The unique bifunctional nature of this substrate, containing both a carboxylic acid and a basic imidazole ring, presents specific challenges that require careful consideration of reaction conditions to achieve high yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the esterification of this compound.

Q1: What are the most common methods for esterifying this compound?

A1: The three most common and effective methods are Fischer Esterification, Steglich Esterification, and methods involving activation with alkylating agents.

  • Fischer Esterification: This classic method involves heating the carboxylic acid and an excess of alcohol with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] It is cost-effective but the harsh acidic conditions can be problematic for sensitive substrates.

  • Steglich Esterification: A much milder method that uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), at room temperature.[3][4][5] This is often the preferred method for substrates that are sensitive to acid or high temperatures.[6]

  • Alkylation of the Carboxylate: This involves forming the carboxylate salt of this compound with a base, followed by reaction with an alkylating agent (e.g., an alkyl halide). This approach avoids strong acids and coupling agents but requires careful selection of the base to avoid side reactions.

Q2: Which esterification method should I choose for my specific alcohol?

A2: The choice depends heavily on the alcohol's structure and the overall sensitivity of your molecules.

  • For primary and secondary alcohols , both Fischer and Steglich esterification are viable. If your substrate is robust, the Fischer method is economical. For more sensitive molecules, the mild conditions of the Steglich reaction are ideal.[1][4]

  • For tertiary alcohols , such as t-butanol, Fischer esterification is unsuitable as the strong acid conditions promote carbocation formation and subsequent elimination to form isobutene.[6] The Steglich esterification is the method of choice for preparing tertiary esters under mild conditions.[6][7]

Q3: The imidazole ring is basic. Will this interfere with the reaction?

A3: Yes, the basicity of the imidazole ring is a critical factor.

  • In Fischer Esterification , the strong acid catalyst will protonate the imidazole ring, forming an imidazolium salt.[8][9] This generally does not inhibit the esterification of the acetic acid moiety but can affect the solubility of the starting material and product.

  • In Steglich Esterification , the reaction is run under neutral or slightly basic conditions, so the imidazole ring remains largely unprotonated and does not interfere.

  • It's important to note that the imidazole nitrogen can act as a nucleophile, but N-acylation is generally not a significant side reaction under these conditions.

Q4: How do I monitor the progress of the reaction?

A4: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC). You will spot the reaction mixture alongside your starting material (this compound). The product ester will be less polar than the starting carboxylic acid and should have a higher Rf value. A typical mobile phase for this analysis would be a mixture of dichloromethane/methanol or ethyl acetate/hexane.[10] Staining with iodine can help visualize the spots. The reaction is considered complete when the starting material spot is no longer visible.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Area 1: Low or No Yield

Q: My Fischer esterification yield is very low. What is going wrong?

A: Low yields in Fischer esterification are almost always related to the reaction equilibrium.[11][12]

  • Cause: The reaction produces water as a byproduct. Since the reaction is reversible, this water can hydrolyze the ester product back to the starting materials, establishing an unfavorable equilibrium.[12][13]

  • Solution 1: Use Excess Alcohol: The simplest way to shift the equilibrium towards the product is to use a large excess of the alcohol, which acts as both a reactant and the solvent.[2][12]

  • Solution 2: Remove Water: For reactions where using a large excess of alcohol is not feasible, water must be removed as it is formed. This can be achieved using a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene, or by adding a dehydrating agent like molecular sieves to the reaction mixture.[2][13]

Q: I'm getting low yields with my Steglich esterification. What are the common culprits?

A: Low yields in a Steglich reaction often point to issues with the reagents or a specific side reaction.

  • Cause 1: Inactive DMAP or DCC. These reagents are sensitive to moisture and can degrade over time.

    • Solution: Use freshly opened bottles of DCC and DMAP. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: N-acylurea Formation. The key O-acylisourea intermediate, formed from the carboxylic acid and DCC, can undergo an intramolecular rearrangement to form a stable N-acylurea.[4][6] This byproduct is unreactive towards the alcohol and halts the reaction.

    • Solution: This side reaction is suppressed by the catalyst, DMAP.[4] DMAP is a better nucleophile than the alcohol and rapidly intercepts the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which then reacts with the alcohol.[3][6][14] Ensure you are using a sufficient catalytic amount of DMAP (typically 5-10 mol%).

Workflow & Decision Making Diagrams

Here are two diagrams to visualize the experimental process and troubleshooting logic.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Acid This compound Setup Combine Reactants in Anhydrous Solvent Prep_Acid->Setup Prep_Alcohol Alcohol (Primary, Sec, or Tert) Prep_Alcohol->Setup Prep_Reagents Select Reagents (Acid Catalyst or DCC/DMAP) Prep_Reagents->Setup Monitor Monitor by TLC Setup->Monitor Monitor->Monitor Workup Quench & Extract Monitor->Workup Reaction Complete Purify Column Chromatography or Recrystallization Workup->Purify Analysis Characterize Product (NMR, MS) Purify->Analysis G Start Problem: Low Product Yield Check_SM Are starting materials pure & dry? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes Check SM_No No Check_SM->SM_No Check Check_Cond Are reaction conditions optimal? Cond_Yes Yes Check_Cond->Cond_Yes Check Cond_No No Check_Cond->Cond_No Check Check_Side Is a side product dominant? Side_Yes Yes Check_Side->Side_Yes Check Side_No No Check_Side->Side_No Check SM_Yes->Check_Cond SM_Sol Purify/Dry Reagents SM_No->SM_Sol End Re-run Experiment SM_Sol->End Cond_Yes->Check_Side Cond_Sol_Fischer Fischer: - Use excess alcohol - Remove H2O Cond_No->Cond_Sol_Fischer Cond_Sol_Steglich Steglich: - Check DCC/DMAP activity - Run under N2 Cond_No->Cond_Sol_Steglich Cond_Sol_Fischer->End Cond_Sol_Steglich->End Side_Sol Identify byproduct (NMR/MS). Adjust stoichiometry or catalyst. Side_Yes->Side_Sol Side_No->End Side_Sol->End

References

Validation & Comparative

A Comparative Guide to HPLC Methodologies for the Purity Analysis of Imidazole-1-Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Imidazole-1-Acetic Acid

This compound is a pivotal starting material and key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the third-generation bisphosphonate, Zoledronic acid[1]. The purity of this intermediate is not merely a quality control metric; it is a critical determinant of the final API's safety and efficacy profile. Potential impurities—ranging from unreacted starting materials to process-related side products and degradation products—can carry their own pharmacological or toxicological activities. Consequently, a robust, selective, and validated analytical method for purity assessment is a cornerstone of regulatory compliance and drug safety.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. As a polar, zwitterionic molecule, it presents unique challenges to conventional chromatographic techniques. We will dissect the mechanistic underpinnings of two primary HPLC modes—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and contrast their performance. The discussion will be grounded in experimental logic, providing detailed protocols and comparative data to empower researchers and drug development professionals in making informed methodological choices. All methodologies are discussed in the context of validation requirements as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][3][4].

The Challenge: Chromatographing a Polar Zwitterion

This compound's structure, featuring both a basic imidazole ring and an acidic carboxylic acid group, makes it highly polar and capable of existing in cationic, anionic, or zwitterionic forms depending on the pH. This polarity is the primary obstacle in traditional RP-HPLC, where retention is driven by hydrophobic interactions. Highly polar compounds have minimal affinity for non-polar stationary phases (like C18) and tend to elute in or near the solvent front, resulting in poor resolution from other polar impurities[5][6]. This guide explores how to overcome this challenge.

Method 1: Reversed-Phase HPLC (RP-HPLC) – The Workhorse Reimagined

RP-HPLC is the most common mode of chromatography in the pharmaceutical industry due to its robustness and reproducibility. While challenging for this compound, a well-designed RP-HPLC method can be effective, particularly for separating non-polar and moderately polar impurities.

Causality Behind Experimental Choices
  • Stationary Phase Selection: Standard C18 columns often provide insufficient retention[5]. A shorter alkyl chain column, such as a C8 , offers a less hydrophobic stationary phase, which can improve the retention of polar analytes[7][8]. Alternatively, columns with polar-embedded or polar-endcapped functionalities are designed to enhance retention for hydrophilic compounds and improve peak shape by mitigating undesirable interactions with residual silanols on the silica surface[9].

  • Mobile Phase pH Control: The ionization state of this compound is pH-dependent. To achieve consistent retention, the mobile phase must be buffered. A pH of around 3.0, achieved with a phosphate or formate buffer, will suppress the ionization of the carboxylic acid group and protonate the imidazole ring. This creates a more consistent net charge, leading to more predictable chromatographic behavior[7][8].

  • Organic Modifier: Acetonitrile is typically preferred over methanol as it provides better peak shape and lower backpressure. A low percentage of organic modifier is necessary to maximize the retention of this polar analyte.

Experimental Protocol: RP-HPLC with a C8 Stationary Phase
  • Instrumentation:

    • HPLC system with UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Thermo Scientific BDS Hypersil C8 (150 mm x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: 25 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 3.2 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 98:2 (A:B) held for 2 minutes, then to 80:20 (A:B) over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A.

    • Sample Concentration: 1.0 mg/mL. Dissolve the sample in the diluent, sonicate if necessary, and filter through a 0.45 µm nylon syringe filter.

Self-Validating System & Performance

This method's trustworthiness comes from the precise control of mobile phase pH, which ensures reproducible ionization and retention. The use of a well-characterized C8 column provides consistent selectivity. However, a key limitation is the inherently low retention of the main analyte and any very polar impurities, which may still elute close to the column void volume.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) – The Specialist Approach

HILIC has emerged as the premier technique for analyzing very polar and ionizable compounds that are poorly retained in RP-HPLC[10][11][12]. It offers an orthogonal (different) separation mechanism, making it an excellent alternative or confirmatory method.

Causality Behind Experimental Choices
  • HILIC Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a highly organic mobile phase (>70% acetonitrile)[13]. The aqueous component of the mobile phase adsorbs to the stationary phase, creating a water-rich layer. Analyte retention occurs through partitioning between this immobilized aqueous layer and the bulk organic mobile phase. Polar analytes are more strongly retained[14].

  • Stationary Phase Selection: For a zwitterionic compound like this compound, a zwitterionic stationary phase (e.g., sulfobetaine or phosphorylcholine-based) is ideal[12][15]. These phases contain both positive and negative charges, which allows for weak electrostatic interactions that can significantly improve peak shape and selectivity for charged or zwitterionic analytes, minimizing peak tailing[12][16].

  • Mobile Phase Composition: The mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate). These volatile buffers make the method fully compatible with mass spectrometry (MS) detection, a significant advantage for impurity identification. Water acts as the strong, eluting solvent in HILIC[15].

Experimental Protocol: Zwitterionic HILIC (ZIC-HILIC)
  • Instrumentation:

    • HPLC or UHPLC system with UV-Vis/PDA detector and/or Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: Millipore SeQuant® ZIC®-HILIC (150 mm x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.5.

    • Gradient: 95:5 (A:B) to 70:30 (A:B) over 12 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: 80:20 (v/v) Acetonitrile:Water. Crucially, the sample diluent must be similar in composition to the initial mobile phase to ensure good peak shape.

    • Sample Concentration: 0.5 mg/mL.

Self-Validating System & Performance

The HILIC method's validity rests on careful column equilibration and precise control of the mobile phase's aqueous content, as small variations can cause significant shifts in retention time. The primary advantage is superior retention and resolution of this compound and its polar impurities, moving them away from the solvent front and allowing for more accurate quantification.

Visualization of Method Selection & Workflow

The choice between RP-HPLC and HILIC is fundamentally driven by the properties of the analyte and its expected impurities.

MethodSelection Analyte Analyte & Impurity Profile (this compound) Polarity Assess Polarity Analyte->Polarity RPHPLC Reversed-Phase HPLC (RP-HPLC) - Good for non-polar impurities - Robust & familiar Polarity->RPHPLC  Non-Polar / Moderately Polar   HILIC Hydrophilic Interaction LC (HILIC) - Excellent for polar analytes - MS-compatible Polarity->HILIC  Highly Polar / Zwitterionic  

Caption: Logical flow for selecting an appropriate HPLC method.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing MobilePhase Mobile Phase Preparation (Buffering, Degassing) Injection Sample Injection MobilePhase->Injection SamplePrep Sample Preparation (Weighing, Dissolving, Filtering) SamplePrep->Injection Column HPLC Column (Separation Occurs) Injection->Column Detection Detector (UV/PDA) (Signal Acquisition) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration (Area, Height) Chromatogram->Integration Quantification Quantification (% Purity, Impurity Levels) Integration->Quantification

Caption: Standard experimental workflow for HPLC analysis.

Comparative Performance Data

The following table summarizes the expected performance of the described RP-HPLC and HILIC methods for the purity analysis of this compound. A third alternative, Ion-Exchange Chromatography (IEC), is included for context. IEC separates molecules based on their net charge and is a powerful tool for ionic species, but can be more complex to develop[17].

Performance Parameter Method 1: RP-HPLC (C8) Method 2: HILIC (ZIC-HILIC) Alternative: Ion-Exchange (IEC)
Retention of Main Peak Low (k' ≈ 1.5)Excellent (k' > 5.0)High (pH dependent)
Resolution of Polar Impurities Poor to ModerateExcellentExcellent
Resolution of Non-Polar Impurities ExcellentPoorPoor to Moderate
Analysis Time ~15 minutes~15 minutes~20 minutes
Sensitivity (LOD/LOQ) GoodExcellent (sharper peaks)Good
Robustness & Reproducibility HighModerate (sensitive to water content)Moderate (sensitive to buffer ionic strength)
MS Compatibility Moderate (requires non-volatile phosphate buffer)Excellent (uses volatile formate buffer)Moderate (requires specific salt gradients)
"Greenness" (Solvent Use) High Aqueous ContentHigh Organic ContentHigh Aqueous Content

Conclusion: A Dual-Methodology Approach for Comprehensive Purity Profiling

For the comprehensive purity analysis of this compound, no single chromatographic method is universally superior. The data clearly indicates that a dual-methodology approach provides the most complete and trustworthy purity profile.

  • The ZIC-HILIC method should be considered the primary method for quantifying polar impurities and for routine purity assays. Its ability to strongly retain and resolve this compound from other polar species provides the most accurate assessment of the main peak's purity[10][12]. Its compatibility with MS is invaluable for the identification of unknown impurities during forced degradation studies or process development.

  • The RP-HPLC method serves as an essential orthogonal method. It is superior for separating and quantifying potential non-polar or less-polar impurities that would be unretained in a HILIC system. According to ICH guidelines, employing two validated methods based on different separation principles provides a much higher degree of confidence in the overall purity assessment[2].

By leveraging the strengths of both HILIC and RP-HPLC, researchers and quality control analysts can build a self-validating analytical system that ensures the quality, safety, and regulatory compliance of this compound, safeguarding the integrity of the final pharmaceutical product.

References

A Tale of Two Isomers: A Comparative Guide to the Biological Activities of Imidazole-1-acetic Acid and Imidazole-4-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology and biochemical research, the imidazole acetic acids represent a fascinating case of how a subtle change in molecular structure can dramatically alter biological function. This guide provides an in-depth, objective comparison of two key isomers: Imidazole-1-acetic acid (I1AA) and Imidazole-4-acetic acid (I4AA). While structurally similar, the available scientific evidence reveals a stark divergence in their characterized biological activities, with I4AA being a well-documented neuroactive compound and I1AA primarily recognized as a synthetic intermediate.

At a Glance: Key Distinctions

FeatureThis compound (I1AA)Imidazole-4-acetic acid (I4AA)
Primary Role Synthetic precursor, notably for zoledronic acid.[1][2]Neuroactive compound, histamine metabolite.[3][4]
Key Biological Activity Largely uncharacterized in public literature.Partial agonist at GABA-A receptors; antagonist at GABA-C receptors.[3][5]
Receptor Affinities No significant CNS receptor binding data available.Potently displaces [3H]GABA from GABA-A sites.[5]
In Vivo Effects Not well-documented.Induces a sleep-like state, may cause seizures, and can affect blood pressure.[3][5]

The Neuropharmacologically Active Isomer: Imidazole-4-acetic Acid (I4AA)

Imidazole-4-acetic acid, also known as imidazoleacetic acid (IAA), is a naturally occurring metabolite of histamine.[3] It has been the subject of considerable research, revealing its significant interactions with the central nervous system, primarily through the GABAergic system.

Mechanism of Action: A Dual Role in GABAergic Signaling

I4AA's most prominent biological activity is its modulation of GABA receptors, the primary inhibitory neurotransmitter receptors in the brain.[4][6] Its actions are multifaceted:

  • GABA-A Receptor Partial Agonist: I4AA acts as a partial agonist at GABA-A receptors.[3] This means it binds to and activates the receptor, but with lower efficacy than the endogenous ligand, GABA. This interaction enhances the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability. The partial agonism of I4AA is evident in its ability to enhance benzodiazepine binding to the GABA-A receptor complex.[5]

  • GABA-C Receptor Antagonist: In contrast to its effect on GABA-A receptors, I4AA acts as a competitive antagonist or a weak partial agonist at GABA-C receptors.[4][5] This antagonistic action blocks the effects of GABA at these specific receptor subtypes, which are predominantly found in the retina.

This dual activity highlights the complexity of I4AA's pharmacological profile and its potential for nuanced effects on neuronal signaling.

Signaling Pathway of Imidazole-4-acetic Acid at the GABA-A Receptor

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABAA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Hyperpolarization Membrane Hyperpolarization GABAA_Receptor->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability I4AA Imidazole-4-acetic acid (Partial Agonist) I4AA->GABAA_Receptor Binds and partially activates caption I4AA partially activates the GABA-A receptor.

Caption: I4AA partially activates the GABA-A receptor.

In Vivo Effects and Physiological Relevance

When administered to animals, I4AA produces a range of dose-dependent effects consistent with GABA-A receptor activation, including:

  • A hypnotic, sleep-like state.[3][5]

  • Potential for seizures at higher doses.[3][5]

  • Hypotension (a reduction in arterial pressure).[3][5]

As a natural metabolite of histamine, the presence of I4AA in the brain suggests a potential endogenous role in neuromodulation, possibly linking the histaminergic and GABAergic systems.[4]

The Synthetic Building Block: this compound (I1AA)

In stark contrast to its 4-isomer, this compound is primarily described in the scientific literature as a versatile synthetic intermediate.[1][7]

Primary Applications in Synthesis

The most prominent application of I1AA is as a key precursor in the synthesis of zoledronic acid , a potent bisphosphonate drug used to treat osteoporosis, hypercalcemia of malignancy, and bone metastases.[1][2] Various synthetic routes have been developed for the efficient production of I1AA for this purpose.[1][7]

Biological Activity: A Knowledge Gap

Experimental Protocols for Assessing Biological Activity

For researchers aiming to further characterize I4AA or investigate the potential biological activities of I1AA, the following experimental workflows are fundamental.

GABA-A Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki (inhibition constant) of Imidazole-4-acetic acid for the GABA-A receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in a buffered solution.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membranes multiple times to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]GABA), and varying concentrations of the test compound (I4AA).

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled known ligand like GABA).

    • Incubate the tubes to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (e.g., Rat Brain Cortex) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]GABA) Radioligand->Incubation Test_Compound Test Compound (e.g., I4AA) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis IC50/Ki Determination Quantification->Data_Analysis caption Workflow for a radioligand binding assay.

Caption: Workflow for a radioligand binding assay.

In Vivo Assessment of Sedative Effects in Mice

This protocol evaluates the potential sedative or hypnotic effects of a compound, which are characteristic of GABA-A receptor agonists.

Objective: To assess the sedative effects of Imidazole-4-acetic acid in a mouse model.

Methodology:

  • Animal Preparation:

    • Use adult male mice, acclimatized to the laboratory environment.

    • House the animals under standard conditions with a controlled light-dark cycle.

  • Drug Administration:

    • Divide the mice into groups: vehicle control, positive control (e.g., diazepam), and different dose levels of the test compound (I4AA).

    • Administer the compounds via a suitable route (e.g., intraperitoneal injection).

  • Induction of Sleep:

    • After a predetermined pretreatment time, administer a sub-hypnotic or hypnotic dose of a sleep-inducing agent like pentobarbital.

  • Observation and Measurement:

    • Onset of Sleep (Latency): Record the time from the administration of the sleep-inducing agent until the loss of the righting reflex (the inability of the mouse to right itself when placed on its back).

    • Duration of Sleep: Record the time from the loss to the regaining of the righting reflex.

  • Data Analysis:

    • Compare the sleep latency and duration between the test compound groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant decrease in sleep latency and/or an increase in sleep duration indicates a sedative effect.

Conclusion: A Study in Contrasts

The comparison of this compound and Imidazole-4-acetic acid reveals a striking divergence in their known biological roles. I4AA is a well-characterized neuroactive molecule with significant modulatory effects on the GABAergic system, making it a valuable tool for neuroscience research. In contrast, the biological activity of I1AA remains largely uncharted territory in the public scientific literature, with its primary identity being that of a crucial building block in pharmaceutical synthesis. This knowledge gap presents an opportunity for future research to explore whether I1AA possesses any latent biological activities, thereby completing the pharmacological picture of these intriguing imidazole isomers.

References

A Comparative Guide to the Synthesis of Imidazole-1-Acetic Acid: A Validation of a Novel Solvent-Free Method

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency, cost, and environmental impact of the entire process. Imidazole-1-acetic acid is a vital building block, notably as a precursor for Zoledronic acid, a third-generation bisphosphonate used in the treatment of various bone diseases.[1][2][3] This guide provides an in-depth comparison of a traditional synthesis route to this compound with a novel, solvent-free approach, offering a comprehensive validation of the latter's performance and green chemistry credentials.

Introduction to this compound

This compound (I-1-AA) is a heterocyclic compound featuring an imidazole ring N-substituted with an acetic acid moiety.[3][4] Its significance primarily stems from its role as a key intermediate in the synthesis of Zoledronic acid.[1][2][5] The purity and efficient production of I-1-AA are therefore of paramount importance to the pharmaceutical industry.[3] Traditionally, its synthesis has involved the use of organic solvents, which pose environmental and safety concerns. This has spurred the development of greener alternatives.

The Traditional Synthesis Route: An Overview

A commonly employed method for synthesizing this compound involves the N-alkylation of imidazole with a haloacetic acid ester in the presence of a base and an organic solvent, followed by hydrolysis of the resulting ester.[1][5] One such established procedure utilizes methyl chloroacetate and a base like potassium carbonate in a solvent such as dichloromethane (DCM).[5]

Mechanism: The reaction proceeds via a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the haloacetate. The subsequent hydrolysis step, typically under acidic or basic conditions, cleaves the ester to yield the desired carboxylic acid.

Advantages:

  • Well-established and widely documented.

  • Generally provides good yields.

Disadvantages:

  • Reliance on hazardous organic solvents like dichloromethane, which are environmentally detrimental and pose health risks.

  • Often requires purification steps to remove solvent and byproducts.

  • The multi-step process can be time-consuming.

A Novel Approach: Solvent-Free Synthesis

In the quest for more sustainable chemical processes, a solvent-free synthesis of this compound has been developed.[5][6] This method involves the direct reaction of imidazole with tert-butyl chloroacetate in the presence of powdered potassium carbonate, without any solvent medium.[5] The resulting tert-butyl ester is then hydrolyzed to afford the final product.

Mechanism: The underlying chemical transformation is similar to the traditional method – N-alkylation followed by ester hydrolysis. However, the absence of a solvent medium is a significant departure. The reaction is typically carried out at an elevated temperature to facilitate the interaction between the solid reactants.

Advantages:

  • Environmentally Friendly: Eliminates the use of hazardous organic solvents, aligning with the principles of green chemistry.[6]

  • Simplified Work-up: The absence of a solvent simplifies the product isolation procedure.[5]

  • Potential for High Yields: This method has been reported to produce good yields of the desired product.[5][6]

Head-to-Head Comparison: Performance and Green Metrics

To provide an objective assessment, the two methods are compared based on key performance indicators and established green chemistry metrics.

ParameterTraditional Method (with Dichloromethane)Novel Solvent-Free Method
Yield GoodGood to High[5][6]
Reaction Time Varies, can be several hoursTypically a few hours
Reaction Temperature Reflux temperature of the solvent (e.g., DCM ~40°C)Elevated temperature (e.g., 80-100°C)
Solvent Usage Significant (Dichloromethane)[5]None[5][6]
Work-up Procedure Requires extraction and solvent removal[5]Simplified, often involves direct isolation[5]
Safety & Environmental Impact Use of hazardous and volatile organic solventSignificantly lower environmental impact and improved safety profile

Green Chemistry Metrics Explained:

  • Atom Economy: A measure of how many atoms from the reactants are incorporated into the final desired product. A higher atom economy indicates a more efficient and less wasteful process.[7][8]

  • E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the desired product. A lower E-factor is indicative of a greener process.[7][8][9]

  • Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the desired product. It takes into account both atom economy and chemical yield.[9][10]

A quantitative comparison of these metrics for both syntheses would further highlight the advantages of the solvent-free approach. While specific data for a direct comparison is not always available in a single source, the elimination of a solvent inherently and dramatically improves the E-factor and overall mass intensity of the solvent-free process.

Experimental Protocols

Traditional Synthesis of this compound

Materials:

  • Imidazole

  • Methyl chloroacetate

  • Potassium carbonate

  • Dichloromethane (DCM)

  • Hydrochloric acid

  • Methanol

Procedure:

  • To a mixture of imidazole, potassium carbonate, and a catalytic amount of potassium iodide in dichloromethane, add methyl chloroacetate.[5]

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl imidazole-1-acetate.

  • Hydrolyze the ester by refluxing with aqueous hydrochloric acid.

  • Cool the solution and remove the solvent under reduced pressure.

  • Crystallize the resulting solid from a suitable solvent like methanol to obtain this compound hydrochloride.[5]

Novel Solvent-Free Synthesis of this compound

Materials:

  • Imidazole

  • tert-Butyl chloroacetate

  • Potassium carbonate (powdered)

  • Water

  • Hydrochloric acid

Procedure:

  • Mix imidazole, powdered potassium carbonate, and tert-butyl chloroacetate in a reaction vessel.[5]

  • Heat the mixture at a specified temperature (e.g., 80-100°C) with stirring for a designated time.[5]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve the inorganic salts and unreacted starting materials.

  • The product, imidazol-1-yl-acetic acid tert-butyl ester, can be isolated.[5]

  • Hydrolyze the ester by heating in water, followed by treatment with hydrochloric acid to obtain this compound hydrochloride.[5]

Validation of the Synthesized Product

Independent of the synthesis method, the identity and purity of the final this compound product must be rigorously confirmed. Standard analytical techniques for this validation include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of any impurities. The characteristic chemical shifts for the protons and carbons of this compound have been reported.[1][5]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches.[1][11]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[1][5]

  • Melting Point: A sharp melting point range indicates a high degree of purity. The reported melting point for this compound is in the range of 268-269 °C.[4]

Visualizing the Synthesis Pathways and Workflow

To further clarify the discussed methods, the following diagrams illustrate the reaction pathways and the experimental workflow for their comparison.

G cluster_0 Traditional Synthesis cluster_1 Novel Solvent-Free Synthesis imidazole_trad Imidazole intermediate_trad Methyl Imidazole-1-acetate imidazole_trad->intermediate_trad mca Methyl Chloroacetate mca->intermediate_trad k2co3_trad K2CO3 k2co3_trad->intermediate_trad dcm DCM dcm->intermediate_trad product_trad This compound intermediate_trad->product_trad hcl_trad HCl (aq) hcl_trad->product_trad imidazole_sf Imidazole intermediate_sf tert-Butyl Imidazole-1-acetate imidazole_sf->intermediate_sf tbca tert-Butyl Chloroacetate tbca->intermediate_sf k2co3_sf K2CO3 (powdered) k2co3_sf->intermediate_sf product_sf This compound intermediate_sf->product_sf h2o_hcl_sf H2O, HCl h2o_hcl_sf->product_sf

Caption: Reaction pathways for traditional and solvent-free synthesis.

G start Start: Synthesize this compound synthesis Perform both Traditional and Solvent-Free Syntheses start->synthesis isolation Isolate and Purify Products synthesis->isolation characterization Characterize Products (NMR, IR, MS, MP) isolation->characterization comparison Compare Yield, Purity, and Green Metrics characterization->comparison conclusion Draw Conclusion on Method Viability comparison->conclusion

Caption: Experimental workflow for comparative validation.

Conclusion and Future Perspectives

The novel solvent-free synthesis of this compound presents a compelling alternative to traditional methods. Its primary advantage lies in the elimination of hazardous organic solvents, which significantly improves its environmental footprint and aligns with the growing demand for sustainable chemical manufacturing. The simplified work-up and potential for high yields further enhance its appeal for industrial applications.

While the traditional methods are well-established, the tangible benefits of the solvent-free approach, particularly in terms of green chemistry, make it a superior choice for modern synthetic chemistry. Further research could focus on optimizing the reaction conditions of the solvent-free method to enhance yields and reduce reaction times, as well as exploring its applicability to the synthesis of other N-substituted imidazoles. The adoption of such green methodologies is not just an academic exercise but a necessary step towards a more sustainable and responsible chemical industry.

References

Cross-Reactivity Studies of Imidazole-1-acetic acid in Immunoassays: A Guide to Ensuring Specificity and Accuracy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Challenge of Measuring Imidazole-1-acetic acid

This compound (IAA) is an imidazole-containing compound that serves as a key intermediate in the synthesis of pharmaceuticals like the bisphosphonate zoledronic acid.[1][2] Its structural similarity to endogenous compounds, particularly metabolites of histamine, presents a significant analytical challenge.[3][4] Immunoassays, prized for their sensitivity and high-throughput capabilities, are a common choice for quantification. However, their reliability hinges on the specificity of the antibody used.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and testing the cross-reactivity of immunoassays for this compound. We will move beyond a simple comparison of products to establish a robust, scientifically-grounded methodology for validating assay specificity. The core principle is that an immunoassay protocol must be a self-validating system, and understanding cross-reactivity is central to that validation.

The Bedrock of Specificity: Why Cross-Reactivity Occurs

Immunoassays leverage the highly specific binding interaction between an antibody's binding site (paratope) and a region on an antigen (epitope), often compared to a lock and key.[5] For small molecules like IAA, the entire molecule or a significant portion of it acts as the epitope. Cross-reactivity occurs when an antibody binds to molecules other than the intended target analyte.[6][7] This is not a random failure but a predictable outcome based on structural homology; the more structurally similar a compound is to the target, the higher the likelihood it will fit into the antibody's "lock," leading to false-positive signals or an overestimation of the analyte's concentration.[7]

For small molecule quantification, the competitive immunoassay (often in an ELISA format) is the gold standard. In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. High concentrations of the analyte in the sample result in less binding of the labeled analyte and thus a lower signal. This inverse relationship is crucial for quantification and for assessing cross-reactivity.[5][6]

Mapping the Landscape: Potential Cross-Reactants for IAA

The primary suspects for cross-reactivity are molecules that share either the imidazole ring or the acetic acid side chain, particularly those present in biological matrices. The most critical group of potential interferents are the metabolites of L-histidine and histamine.[4]

The following diagram illustrates the structural relationships between this compound and its key metabolic neighbors. The closer the structural resemblance, the higher the a priori suspicion of cross-reactivity.

G cluster_histidine Histidine Metabolism cluster_target Target Analyte & Isomer cluster_other Other Related Compounds Histidine L-Histidine Histamine Histamine Histidine->Histamine Decarboxylation Imidazole Imidazole (Parent Ring) Histidine->Imidazole Structural Precursor IAA4 Imidazole-4-acetic acid (Major Histamine Metabolite) Histamine->IAA4 Oxidation (DAO) teleMIAA tele-Methylimidazole acetic acid (tele-MIAA) Histamine->teleMIAA Methylation (HMT) & Oxidation IAA4->Imidazole Contains Imidazole Ring IAA1 This compound (Target Analyte) IAA1->Imidazole Contains Imidazole Ring

Caption: Structural relationships between the target analyte and potential cross-reactants.

Based on this metabolic and structural map, the following compounds should be considered essential for testing in any cross-reactivity panel for an this compound immunoassay:

  • Imidazole-4-acetic acid: A structural isomer and major histamine metabolite.

  • Histamine: The direct precursor to imidazole-4-acetic acid.[3][4]

  • L-Histidine: The amino acid precursor to histamine.

  • tele-Methylimidazoleacetic acid (tele-MIAA): Another stable and major histamine metabolite.[8]

  • Imidazole: The parent heterocyclic ring.

A Rigorous Protocol for Cross-Reactivity Assessment

Trustworthy data comes from a trustworthy process. The following is a detailed, step-by-step protocol for determining the cross-reactivity of a competitive immunoassay. This workflow is designed to be a self-validating system.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive ELISA cluster_analysis Phase 3: Data Analysis A Prepare Stock Solutions Target Analyte (IAA) Potential Cross-Reactants B Generate Serial Dilutions Create standard curve for IAA Create dose-response curves for each reactant A->B D Add Standards / Cross-Reactant Dilutions B->D C Coat plate with anti-IAA antibody C->D E Add Enzyme-Conjugated IAA D->E F Incubate (Competition Occurs) E->F G Wash to Remove Unbound Reagents F->G H Add Substrate & Incubate (Color Development) G->H I Add Stop Solution H->I J Read Absorbance (e.g., 450 nm) I->J K Plot Dose-Response Curves (Signal vs. Log Concentration) J->K L Determine IC50 for IAA and Each Cross-Reactant K->L M Calculate % Cross-Reactivity Using IC50 Values L->M

Caption: Workflow for experimental determination of immunoassay cross-reactivity.

Experimental Methodology:

  • Reagent Preparation:

    • Prepare high-concentration stock solutions of this compound and each potential cross-reactant in the appropriate assay buffer.

    • Perform serial dilutions of the IAA stock to create standards for the calibration curve (e.g., 8-10 points).

    • Perform serial dilutions for each potential cross-reactant to generate a full dose-response curve. The concentration range for cross-reactants should typically extend 10- to 100-fold higher than the range for the target analyte.[9]

  • Competitive ELISA Procedure:

    • A 96-well microplate is coated with a capture antibody specific for this compound.

    • The plate is washed and blocked to prevent non-specific binding.

    • Add the prepared standards (for IAA) and cross-reactant dilutions to their respective wells in duplicate or triplicate.

    • Add a fixed amount of enzyme-conjugated IAA (e.g., HRP-IAA) to all wells. This initiates the competition.

    • Incubate the plate to allow the antibody to bind either the analyte from the sample/standard or the enzyme-conjugated analyte.

    • Wash the plate thoroughly to remove all unbound components.

    • Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, leading to color development.

    • Stop the reaction with a stop solution (e.g., dilute sulfuric acid).

    • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Data Analysis and Calculation:

    • Average the replicate absorbance values for each point.

    • Plot the absorbance versus the logarithm of the concentration for the IAA standard curve and for each cross-reactant.

    • Determine the IC50 value for IAA and for each cross-reactant. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.[10]

    • Calculate the percent cross-reactivity using the following standard formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100 [9]

Comparative Data and Interpretation

A thorough search for commercially available ELISA kits specifically for This compound reveals a critical finding: most available kits are marketed for "Imidazole" generally.[11][12] This implies they are designed to detect the parent imidazole ring and are likely to exhibit very high cross-reactivity with any molecule containing this moiety. This makes them unsuitable for specific quantification of IAA in a complex biological matrix.

The table below illustrates a hypothetical but realistic cross-reactivity profile for a highly specific, research-grade anti-IAA antibody compared to a generic anti-imidazole antibody. This demonstrates the data you should seek from a manufacturer or generate yourself.

Compound TestedHypothetical "Specific Anti-IAA" KitHypothetical "General Imidazole" KitImplication for Data Integrity
This compound 100% 100% Analyte of Interest (Reference)
Imidazole-4-acetic acid< 0.1%> 80%High risk of false positives with the general kit.
Histamine< 0.01%> 50%The general kit cannot distinguish the analyte from its precursor's major metabolite.
L-Histidine< 0.01%> 20%Interference from the parent amino acid.
tele-MIAA< 0.5%> 70%Inability to differentiate between metabolic pathways.
Imidazole< 1%> 90%The general kit primarily detects the core ring structure, not the specific molecule.

Interpreting the Results:

  • High Specificity (<1% Cross-Reactivity): For compounds like histamine and L-histidine, a low cross-reactivity percentage indicates that the antibody does not significantly bind to them even at high concentrations. The assay can be considered specific.

  • Moderate to High Cross-Reactivity (>5%): A high percentage indicates that the antibody binds significantly to the other compound. If that compound is expected in your samples, the assay will produce inaccurate, artificially inflated results for IAA.

It is crucial to understand that cross-reactivity is not an immutable property of an antibody but can be influenced by the assay format and conditions.[13] Therefore, even with manufacturer data, in-house validation is paramount.

Senior Scientist's Recommendations and Conclusion

The accurate measurement of this compound via immunoassay is achievable, but it demands rigorous scientific diligence. The lack of readily available, pre-validated commercial kits for this specific analyte places the onus of validation squarely on the researcher.

Key Takeaways and Actionable Advice:

  • Scrutinize Kit Specifications: Do not assume a kit is specific. An "Imidazole ELISA Kit" is not an "this compound ELISA Kit".[11] Demand detailed cross-reactivity data from the manufacturer against a panel of structurally related compounds. If they cannot provide it, you must generate it yourself.

  • Perform In-House Validation: Always perform the cross-reactivity testing protocol described in this guide using the specific lot of the kit you intend to use. Test against all relevant potential interferents expected in your sample matrix.

  • Acknowledge the Limitations: If an assay shows moderate cross-reactivity with a compound known to be in your samples, the data may not be quantitative. The assay might only be useful for semi-quantitative or screening purposes.

  • Consider Orthogonal Methods: For critical applications, especially in drug development and clinical research, confirm immunoassay findings with a different analytical technology. High-performance liquid chromatography coupled to mass spectrometry (LC-MS) offers superior specificity and can distinguish between isomers like this compound and Imidazole-4-acetic acid.[8]

Ultimately, the integrity of your research depends on the quality of your measurements. By embracing a validation-centric approach and understanding the biochemical principles of cross-reactivity, you can ensure your immunoassay data for this compound is both accurate and reliable.

References

The Isomeric Advantage: A Comparative Guide to the Efficacy of Imidazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold - A Privileged Player in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in nature, from the amino acid histidine to the neurotransmitter histamine, hints at its remarkable ability to interact with biological systems.[3] This versatility has made it a "privileged scaffold" in drug design, forming the core of numerous approved drugs with a wide array of therapeutic applications, including anticancer, antifungal, and antibacterial agents.[1][3] The unique physicochemical properties of the imidazole ring, such as its aromaticity, hydrogen bonding capability, and amphoteric nature, allow it to engage with various biological targets like enzymes and receptors through a multitude of interactions.[2][4]

However, the simple elegance of the imidazole structure belies a crucial complexity that seasoned drug discovery professionals must navigate: the profound impact of isomeric substitution. The placement of functional groups at the C2, C4, or C5 positions of the imidazole ring can dramatically alter a compound's biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides an in-depth comparison of the efficacy of different imidazole isomers in drug discovery, supported by experimental data and mechanistic insights, to empower researchers in their quest for novel and more effective therapeutics.

Physicochemical Properties of Imidazole Isomers: The Foundation of Differential Efficacy

The distinct electronic and steric properties of C2- and C4/C5-substituted imidazoles are the root of their differential biological activities. Understanding these differences is paramount for rational drug design.

The C2 position is situated between the two nitrogen atoms, making it electron-deficient and susceptible to nucleophilic attack after deprotonation. In contrast, the C4 and C5 positions are more electron-rich. Furthermore, 4- and 5-substituted imidazoles exist as tautomers, rapidly interconverting in solution, which can influence their binding to biological targets.[3] The specific tautomeric form that predominates can be influenced by the nature of the substituent and the local microenvironment of the binding site.[3]

These intrinsic differences in electron distribution, steric hindrance, and tautomeric potential directly impact a molecule's polarity, lipophilicity, and ability to form key interactions with a target protein, such as hydrogen bonds and π-π stacking.

Comparative Efficacy in Key Therapeutic Areas

The strategic placement of substituents on the imidazole ring is a critical determinant of a drug candidate's efficacy. Below, we explore this through the lens of anticancer, antifungal, and antibacterial research, highlighting key experimental findings.

Anticancer Activity: A Tale of Two Isomers

In the realm of oncology, the isomeric positioning of substituents on the imidazole scaffold can mean the difference between a potent cytotoxic agent and an inactive compound. A compelling example comes from the development of tubulin polymerization inhibitors, a class of drugs that disrupt the formation of microtubules, essential components of the cytoskeleton, thereby halting cell division.

Studies on 2-aryl-4-benzoyl-imidazoles (ABIs) and their "reverse" analogs, 4-aryl-2-benzoyl-imidazoles (RABIs), have demonstrated the critical importance of substituent placement. While both series of compounds target the colchicine binding site on tubulin, their potencies can vary significantly based on the isomeric arrangement. For instance, a simple switch of the aryl and benzoyl groups between the C2 and C4 positions can lead to substantial changes in antiproliferative activity.[5]

Table 1: Comparative Anticancer Activity of Imidazole Isomers

Compound ClassGeneral StructureTargetKey FindingsReference(s)
2-Aryl-4-benzoyl-imidazoles (ABIs) Imidazole core with an aryl group at C2 and a benzoyl group at C4Tubulin PolymerizationPotent antiproliferative activity in the nanomolar range.[5]
4-Aryl-2-benzoyl-imidazoles (RABIs) Imidazole core with an aryl group at C4 and a benzoyl group at C2Tubulin PolymerizationSome analogs retain potent activity, while others show a significant decrease in potency compared to their ABI counterparts.[5]
1,5- and 1,2-diaryl-1H-imidazoles Imidazole core with aryl groups at N1 and C5 or N1 and C2Not specifiedShifting an aryl group from C4 to N1 can result in a total loss of activity.[5]

These findings underscore that the spatial arrangement of key pharmacophoric features is paramount for optimal interaction with the target protein.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Imidazole-based antifungal agents, such as ketoconazole and miconazole, primarily exert their effect by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell death.[6]

The structure-activity relationship (SAR) of antifungal imidazoles reveals a strong dependence on the substitution pattern. While direct isomeric comparisons are less common in the literature, studies on various substituted imidazoles indicate that the nature and position of lipophilic side chains significantly influence antifungal potency. For example, the introduction of electron-withdrawing groups and hydrophobic side chains can enhance the ability of the compounds to penetrate the fungal cell membrane, leading to increased efficacy.[6]

Antibacterial Activity: A Broad Spectrum of Targets

The imidazole scaffold is a versatile platform for the development of antibacterial agents that act on a variety of targets, including DNA gyrase, β-lactamases, and other essential enzymes.[4] The substitution pattern on the imidazole ring plays a crucial role in determining the antibacterial spectrum and potency.

For instance, studies on nitroimidazole derivatives have shown that the position of the nitro group is a key determinant of their activity against anaerobic bacteria.[7][8] While direct comparative studies of C2- versus C4/C5-nitroimidazoles are limited, it is well-established that the overall electronic properties of the molecule, heavily influenced by substituent position, are critical for the reductive activation required for their antibacterial effect.

Experimental Protocols for Efficacy Evaluation

To provide a practical framework for researchers, this section details common experimental protocols for assessing the efficacy of imidazole derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[9][10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.[10][11]

  • Compound Treatment: Treat the cells with serial dilutions of the imidazole compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Imidazole Derivatives start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 add_solubilizer Add Solubilizing Agent incubate2->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a standard measure of antibacterial or antifungal potency.[12]

Principle: Microorganisms are exposed to serial dilutions of the test compound in a liquid or on a solid growth medium. The lowest concentration that inhibits growth is the MIC.

Step-by-Step Protocol (Broth Microdilution):

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).

  • Serial Dilutions: Prepare two-fold serial dilutions of the imidazole compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well with no visible growth.

MIC_Determination_Workflow start Prepare Serial Dilutions of Imidazole Compound inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate read Visually Assess for Growth (Turbidity) incubate->read determine_mic Identify Lowest Concentration with No Growth (MIC) read->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Enzyme Inhibition Assays

For imidazole derivatives that target specific enzymes, in vitro inhibition assays are crucial for determining their potency and mechanism of action.

Principle: The activity of a target enzyme is measured in the presence and absence of the inhibitor. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is a key parameter.

General Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, the imidazole inhibitor, and a suitable buffer.

  • Reaction Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of the inhibitor.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction.

  • Monitor Reaction: Monitor the progress of the reaction over time by measuring the formation of a product or the depletion of the substrate using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the reaction rates at each inhibitor concentration and determine the IC50 value.

Molecular Modeling: Unveiling the "Why" Behind Efficacy

Molecular docking and other computational techniques are invaluable tools for understanding the structure-activity relationships of imidazole isomers at the atomic level.[13][14] These methods can predict the binding modes of different isomers within the active site of a target protein, providing insights into the key interactions that govern their inhibitory activity.

For example, a docking study comparing a 2-substituted and a 4-substituted imidazole derivative in the active site of an enzyme can reveal differences in their ability to form crucial hydrogen bonds or hydrophobic interactions with key amino acid residues. This information can then be used to rationalize observed differences in their in vitro potency and to guide the design of more potent analogs.

Molecular_Docking_Concept cluster_Target Target Protein Active Site cluster_Isomers Imidazole Isomers residue1 Amino Acid Residue 1 residue2 Amino Acid Residue 2 residue3 Amino Acid Residue 3 isomer1 C2-Substituted Imidazole isomer1->residue1 Strong H-bond isomer1->residue3 Hydrophobic Interaction isomer2 C4-Substituted Imidazole isomer2->residue2 Weak Interaction caption Molecular docking predicts differential binding of imidazole isomers.

Caption: Conceptual diagram of molecular docking.

Conclusion: Strategic Isomerism as a Design Principle

The evidence presented in this guide clearly demonstrates that the isomeric placement of substituents on the imidazole ring is a critical factor in determining the efficacy of drug candidates. A seemingly minor change in substitution from the C2 to the C4 position can lead to profound differences in biological activity, driven by fundamental variations in physicochemical properties and the ability to form optimal interactions with the biological target.

For drug discovery professionals, this underscores the importance of a strategic and systematic approach to exploring the chemical space around the imidazole scaffold. The regioselective synthesis of different isomers and their comparative evaluation in relevant biological assays, guided by molecular modeling, is a powerful strategy for unlocking the full therapeutic potential of this privileged heterocycle. By embracing the concept of "isomeric advantage," researchers can accelerate the discovery and development of the next generation of innovative imidazole-based medicines.

References

A Comparative Guide to Structural Analogs of Imidazole-1-Acetic Acid for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Imidazole-1-Acetic Acid Scaffold

This compound (IAA) is a heterocyclic compound that serves as a remarkably versatile scaffold in the design of enzyme inhibitors.[1][2] Its structure, featuring a five-membered aromatic ring with two nitrogen atoms and an acetic acid side chain, provides a unique combination of chemical properties ideal for molecular recognition within enzyme active sites. The imidazole ring can act as a hydrogen bond donor/acceptor and, critically, as a potent coordinating ligand for metal ions, while the carboxylate group provides a key anchoring point through electrostatic interactions.[3][4][5][6] This inherent functionality makes IAA and its derivatives prime candidates for inhibiting a diverse range of enzymes, particularly metalloproteases.

This guide provides a comparative analysis of various structural analogs of this compound, detailing their design rationale, inhibitory performance against key enzyme targets, and the experimental methodologies used for their evaluation. We will explore the nuanced structure-activity relationships that govern their potency and selectivity, offering field-proven insights for researchers engaged in drug discovery and development.

Comparative Analysis of IAA Analogs and Their Enzyme Targets

The core IAA structure can be systematically modified to achieve potent and selective inhibition against specific enzyme families. The primary strategies involve altering the linker between the imidazole and carboxylate, substituting the imidazole ring, and modifying the carboxylate group.

Targeting Zinc Metalloproteases: Carboxypeptidases and Beyond

A major class of enzymes targeted by IAA analogs are zinc metalloproteases, where the imidazole nitrogen acts as an effective zinc-coordinating ligand.[3][5] This interaction is fundamental to the inhibitory mechanism, displacing a water molecule essential for catalysis.

Carboxypeptidase A (CPA): CPA is a model zinc protease that has been extensively used to develop and validate inhibitor design strategies.[7] Analogs of IAA, such as 2-(4-Imidazoyl)hydrocinnamic acid, have been shown to be potent competitive inhibitors of CPA.[3] The design rationale involves positioning the imidazole ring for optimal coordination with the catalytic zinc ion (Zn²⁺) in the active site, while the carboxylate group interacts with positively charged residues like Arg145. Studies have demonstrated that the length of the alkyl chain spacer between the imidazole ring and the carboxylate is a critical determinant of inhibitory potency.[3] Furthermore, the presence of external zinc ions can synergistically enhance the inhibitory activity by up to 212-fold, likely through the formation of a ternary enzyme-inhibitor-metal complex.[4][5]

Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa): TAFIa (also known as Carboxypeptidase B2) is another zinc metalloprotease and a crucial regulator of fibrinolysis. Appropriately substituted imidazole acetic acids are potent inhibitors of TAFIa and have potential as novel antithrombotic agents.[8] Structure-activity relationship (SAR) studies on these inhibitors have focused on modifying the P(1)' group (a region of the inhibitor that interacts with the S(1)' subsite of the enzyme). For instance, structural modifications of an aminopyridine P(1)' group led to the discovery of an aminocyclopentyl analog with a remarkable 1 nM potency against TAFIa.[9]

Insulin-Degrading Enzyme (IDE): IDE is a zinc metalloprotease implicated in the clearance of insulin and amyloid-β, making it a target for Alzheimer's disease research.[10] High-throughput screening identified IAA derivatives as potent IDE inhibitors.[11] Detailed SAR studies revealed that the carboxylic acid, the imidazole ring, and a tertiary amine were all critical for activity.[10] Optimization of these hits involved modifying the ester group to an amide or a 1,2,4-oxadiazole, which successfully improved not only activity but also crucial drug-like properties such as solubility and metabolic stability.[10]

Compound/Analog ClassTarget EnzymeKey Structural FeaturesPotency (Kᵢ / IC₅₀)Reference
2-(4-Imidazoyl)hydrocinnamic acidCarboxypeptidase AImidazole as zinc ligand; specific alkyl spacerKᵢ = 0.8 µM[3]
Aminocyclopentyl IAA derivativeTAFIa (CPB2)Modified P(1)' group for S(1)' pocket interaction1 nM[9]
2-[N-carbamoylmethyl-alkylamino]acetic acidsInsulin-Degrading EnzymeTertiary amine, imidazole, and carboxylate are criticalIC₅₀ ≈ 2.9 µM (hit compound)[10][11]
Expanding the Scope: Other Enzyme Classes

The versatility of the imidazole scaffold extends beyond metalloproteases to other enzyme families where hydrogen bonding and aromatic interactions are key.

p38 MAP Kinase: Novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives have been synthesized and evaluated as inhibitors of p38 MAP kinase, an important target in inflammatory diseases.[12] In this series, the IAA scaffold was coupled with various amino acid derivatives. The resulting compounds showed significant inhibitory activity, with the most potent analog (AA6) exhibiting an IC₅₀ value of 403.57 nM.[12] Molecular docking studies confirmed that these compounds bind effectively to the kinase active site.

Carbonic Anhydrases (CAs) & Acetylcholinesterase (AChE): By modifying the IAA backbone into imidazolium salts, researchers have developed potent inhibitors of both human carbonic anhydrase isoforms (hCA I and II) and acetylcholinesterase.[13] These compounds demonstrated potent inhibition with Kᵢ values in the low nanomolar range for all three enzymes, outperforming standard clinical inhibitors in some cases.[13] This highlights how modifying the charge and aromatic character of the core structure can redirect its targeting capabilities.

Experimental Design and Protocols

A systematic approach is essential for the evaluation of novel enzyme inhibitors. The general workflow involves inhibitor design and synthesis, followed by rigorous in vitro and in vivo characterization.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization & In Vivo a Rational Design / HTS b Chemical Synthesis of Analogs a->b c Enzyme Inhibition Assay (IC50 Determination) b->c d Kinetic Studies (Determine Ki & MOA) c->d e Selectivity Profiling d->e f ADME/Tox Profiling e->f g In Vivo Efficacy Studies (Animal Models) f->g

General workflow for enzyme inhibitor development.
Protocol 1: Representative Synthesis of an this compound Analog

This protocol describes a general method for the N-alkylation of imidazole to produce the core scaffold, which can then be further modified. This approach is based on established, practical syntheses.[14][15]

Objective: To synthesize Imidazole-1-yl-acetic acid tert-butyl ester.

Materials:

  • Imidazole

  • tert-Butyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a solution of imidazole (1.0 eq) in ethyl acetate, add powdered potassium carbonate (1.5 eq). Stir the suspension at room temperature.

  • N-Alkylation: Add tert-butyl chloroacetate (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with cold water (2x). The organic layer contains the product.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel to obtain the pure Imidazole-1-yl-acetic acid tert-butyl ester. The ester can then be hydrolyzed to the final acid using methods like treatment with titanium tetrachloride or trifluoroacetic acid.[15]

Causality: The use of a base like K₂CO₃ is crucial to deprotonate the imidazole N-H, creating a nucleophile that readily attacks the electrophilic carbon of tert-butyl chloroacetate. Ethyl acetate is a suitable solvent that allows for reflux temperatures without being overly polar. The aqueous workup removes the base and any water-soluble byproducts.

Protocol 2: In Vitro Inhibition Assay for Carboxypeptidase A

This protocol details a standard spectrophotometric assay to determine the inhibitory potency (IC₅₀) of a test compound against CPA.

Materials:

  • Bovine pancreatic Carboxypeptidase A (CPA), prepared in assay buffer.

  • Substrate: N-(4-Methoxyphenylazoformyl)-L-phenylalanine (MOP-Phe), dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5.

  • Test compounds (IAA analogs) dissolved in DMSO.

  • 96-well microplate and a microplate reader capable of measuring absorbance at 350 nm.

Procedure:

  • Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 1 mM, serially diluted.

  • Assay Mixture: In each well of the 96-well plate, add:

    • Assay Buffer.

    • Test compound solution (or DMSO for control).

    • CPA enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MOP-Phe substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader (pre-set to 37°C) and measure the increase in absorbance at 350 nm every 30 seconds for 10-15 minutes. The cleavage of the substrate by CPA results in a product that absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the rates relative to the control (DMSO only) to get the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Causality: The buffer composition and pH are chosen to ensure optimal enzyme activity and stability. Pre-incubation allows the inhibitor-enzyme binding to reach equilibrium before the reaction starts. Using a substrate concentration near its Michaelis-Menten constant (Km) ensures the assay is sensitive to competitive inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of IAA analogs is profoundly influenced by their specific structural features. Understanding these relationships is key to rational inhibitor design.

G cluster_0 Key Modification Points on IAA Scaffold img p1 Imidazole Ring (Metal Coordination, H-bonding) p2 Acetic Acid Side Chain (Electrostatic Anchor) p3 N1 Position (Linker Modification) p4 Ring Positions (C2, C4, C5) (Substituent Effects)

Core this compound scaffold and key modification sites.
  • The Imidazole Ring: This moiety is often the primary pharmacophore. Its N3 atom is a powerful ligand for zinc ions in metalloproteases, making it the cornerstone of inhibition for enzymes like CPA and IDE.[3][5][10] Substitutions on the ring (e.g., a trifluoromethyl group) can modulate electronic properties and introduce new interactions, as seen in p38 MAP kinase inhibitors.[12]

  • The Carboxylic Acid Group: This group is almost universally critical for activity.[10] It typically acts as an electrostatic anchor, forming a salt bridge with a positively charged residue (e.g., Arginine or Lysine) in the enzyme's active site. Converting it to an ester or amide can serve as a pro-drug strategy but often abolishes direct inhibitory activity unless the modification itself provides a new, favorable interaction.[10]

  • The Linker: The atoms connecting the imidazole ring to the carboxylate determine the spatial orientation of these two key groups. The length, rigidity, and chemical nature of this linker are crucial for optimally positioning the pharmacophores within the active site to maximize binding affinity.[3]

  • Substituents: Adding functional groups to the scaffold can enhance potency, improve selectivity, and fine-tune pharmacokinetic (ADME) properties. For example, adding hydrophobic groups can lead to better interactions with nonpolar pockets in the active site, while polar groups can enhance solubility.[10]

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective enzyme inhibitors. By leveraging its inherent zinc-binding and hydrogen-bonding capabilities, researchers have successfully developed inhibitors for diverse enzyme classes, including metalloproteases and kinases. The key to success lies in the rational modification of the core structure to optimize interactions with the unique topology of a target enzyme's active site.

Future efforts will likely focus on several key areas:

  • Computational Chemistry: Employing molecular docking and dynamic simulations to more accurately predict binding modes and affinities, thereby accelerating the design-synthesis-test cycle.

  • New Enzyme Targets: Exploring the potential of IAA analogs against other enzyme families, such as phosphoglycerate mutase 1 (PGAM1), a glycolytic enzyme and promising anti-cancer target.[16][17]

  • Pharmacokinetic Optimization: A continued focus on modifying the scaffold to improve drug-like properties, including oral bioavailability, metabolic stability, and reduced off-target toxicity, will be essential for translating potent inhibitors into viable therapeutic agents.

By integrating synthetic chemistry, enzymology, and computational modeling, the full potential of this versatile scaffold can continue to be unlocked, providing novel chemical probes to study biological processes and new leads for drug discovery.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of Imidazole-1-acetic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of Imidazole-1-acetic acid (IAA) in biological matrices is a critical endeavor. As a key metabolite of histamine and histidine, its levels can provide crucial insights into various physiological and pathological processes.[1][2] This guide provides an in-depth, objective comparison of the predominant analytical methodologies for IAA quantification, grounded in experimental data and field-proven insights. We will delve into the nuances of sample preparation and instrumental analysis, empowering you to select and implement the most appropriate method for your research needs.

The Analytical Challenge: Why this compound Requires Careful Methodological Consideration

This compound is a polar, water-soluble molecule, presenting a challenge for retention on traditional reversed-phase liquid chromatography (RPLC) columns. Furthermore, its presence in complex biological matrices such as plasma and urine necessitates robust sample preparation techniques to mitigate interferences and ensure accurate quantification.[3][4] This guide will compare two powerful and widely adopted techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for the quantification of small, volatile molecules. For non-volatile compounds like IAA, a derivatization step is essential to increase volatility and improve chromatographic performance.[1][5]

Experimental Protocol: GC-MS Analysis of this compound in Urine

This protocol is based on the established method by Khandelwal et al. (1985).[1]

1. Sample Preparation: Ion-Exchange Chromatography

  • Rationale: This step is crucial for isolating IAA from the complex urinary matrix, removing interfering salts and other polar compounds.

  • Procedure:

    • Acidify 0.05 mL of the urine sample.

    • Apply the acidified sample to an ion-exchange chromatography column.

    • Wash the column to remove unbound contaminants.

    • Elute this compound.

2. Derivatization: n-Butyl Ester Formation

  • Rationale: To make the polar IAA molecule volatile for GC analysis, the carboxylic acid group is esterified. This is a critical step for successful GC-MS analysis.[1]

  • Procedure:

    • Add boron trifluoride-butanol to the eluted sample.

    • Heat the mixture to facilitate the formation of the n-butyl ester of IAA.

    • Extract the derivatized IAA into chloroform.

3. GC-MS Analysis

  • Rationale: The derivatized sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer then detects and quantifies the target analyte.

  • Instrumental Conditions:

    • Injection: Splitless injection of the chloroform extract.

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Carrier Gas: Helium.

    • Oven Temperature Program: A gradient temperature program is employed to ensure good separation and peak shape.

    • MS Detection: Selected Ion Monitoring (SIM) is used for high specificity and sensitivity, monitoring ions m/z 81 for IAA and m/z 83 for the [15N,15N']IAA internal standard.[1]

Workflow for GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample (0.05 mL) acidify Acidification urine->acidify iec Ion-Exchange Chromatography acidify->iec elute Elution of IAA iec->elute derivatize Esterification with Boron Trifluoride-Butanol elute->derivatize extract Chloroform Extraction derivatize->extract gcms GC-MS Analysis (SIM Mode) extract->gcms

Caption: Workflow for GC-MS analysis of this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compounds, including polar molecules like IAA, without the need for derivatization.[3][6]

Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

This protocol is a synthesized representation based on common practices for analyzing polar small molecules in plasma.[3][7]

1. Sample Preparation: Protein Precipitation

  • Rationale: This is a rapid and effective method to remove the majority of proteins from the plasma sample, which can interfere with the analysis and damage the LC column.

  • Procedure:

    • To a 100 µL plasma sample, add 200 µL of cold acetonitrile (containing an appropriate internal standard).

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[3]

2. LC-MS/MS Analysis

  • Rationale: The reconstituted sample is injected into the LC system. IAA is separated from other components in the sample extract on the analytical column. The tandem mass spectrometer provides two levels of mass filtering, ensuring highly selective and sensitive detection.

  • Instrumental Conditions:

    • LC System: A UHPLC system is recommended for fast and efficient separations.[8]

    • Column:

      • Reversed-Phase (RP) with Ion-Pairing: A C18 column can be used with an ion-pairing agent like tridecafluoroheptanoic acid in the mobile phase to improve retention of the polar IAA.[6]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are an excellent alternative to RPLC.[9]

    • Mobile Phase:

      • RP: A gradient of acetonitrile and water with an acidic modifier like formic acid or an ion-pairing agent.[6][10]

      • HILIC: A gradient of a high organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[9]

    • MS/MS Detection:

      • Ionization: Heated Electrospray Ionization (HESI) in positive ion mode is commonly used for imidazole-containing compounds.[3][8]

      • Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring a specific precursor-to-product ion transition for both IAA and its internal standard.

Workflow for LC-MS/MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms

Caption: Workflow for LC-MS/MS analysis of this compound.

Comparative Performance of Analytical Methods

The choice of analytical method often depends on the required sensitivity, throughput, and available instrumentation. The following table summarizes typical performance characteristics for the GC-MS and LC-MS/MS methods described.

ParameterGC-MSLC-MS/MSRationale & Insights
Sample Volume ~0.05 mL (Urine)[1]~0.1 mL (Plasma)Both methods can work with small sample volumes, which is advantageous in preclinical studies.
Sample Preparation Multi-step (Ion-exchange, Derivatization)Simpler (Protein Precipitation)The simpler sample preparation for LC-MS/MS allows for higher throughput.
Derivatization Required? YesNoAvoiding derivatization reduces sample handling, potential for error, and analysis time.
Specificity High (with SIM)Very High (with MRM)The two stages of mass filtering in tandem MS provide exceptional specificity, reducing the likelihood of interferences.[6]
Sensitivity (LLOQ) 0.20 nmol[1]Can reach low ng/mL levels[3]LC-MS/MS generally offers superior sensitivity, which is critical for studies with low analyte concentrations.
Throughput LowerHigherThe combination of simpler sample preparation and faster LC run times makes LC-MS/MS more suitable for large sample sets.
Method Validation Rigorous validation required.Comprehensive validation is standard.[11][12]Both methods must be validated for linearity, accuracy, precision, and stability to ensure reliable data.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound in biological samples.

  • GC-MS is a robust and reliable method, particularly when high-throughput is not a primary concern. The requirement for derivatization, however, adds complexity and time to the workflow.

  • LC-MS/MS is the preferred method for most modern bioanalytical applications involving IAA. Its superior sensitivity, specificity, and higher throughput, coupled with a simpler sample preparation workflow, make it the more efficient and powerful choice, especially for demanding research and drug development environments. The flexibility in chromatographic modes (RPLC with ion-pairing or HILIC) further enhances its applicability to this challenging analyte.

Ultimately, the selection of the most appropriate method will depend on the specific requirements of your study, including the biological matrix, the expected concentration range of IAA, the number of samples to be analyzed, and the available instrumentation. This guide provides the foundational knowledge to make an informed decision and to develop a robust and reliable analytical method for the quantitative analysis of this compound.

References

A Senior Application Scientist's Guide to the Characterization of Imidazole-1-acetic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling for Imidazole-1-acetic Acid

This compound is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the bisphosphonate drug, Zoledronic Acid.[1][2][3][4] The purity of this intermediate is paramount, as any impurities can be carried over to the final API, potentially affecting its safety, efficacy, and stability.[5] Therefore, a robust and comprehensive characterization of this compound impurities is not merely a quality control measure but a critical step in ensuring the safety and quality of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the effective identification, quantification, and control of these impurities, grounded in scientific principles and regulatory expectations.

The International Council for Harmonisation (ICH) Q3A guidelines establish a framework for the control of impurities in new drug substances, setting thresholds for reporting, identification, and qualification of impurities.[3][6][7][8] Understanding and adhering to these guidelines is essential for regulatory compliance.

Unveiling the Impurity Profile: Common Impurities in this compound Synthesis

The synthesis of this compound, typically involving the N-alkylation of imidazole with a haloacetic acid derivative, can give rise to several process-related impurities.[1][4] The most well-documented of these is a di-alkylation product.

1,3-Bis(carboxymethyl)-1H-imidazolium chloride (Di-acid Impurity)

This impurity arises from the alkylation of both nitrogen atoms of the imidazole ring by the haloacetic acid reagent.[1] Its formation is a common side reaction in the N-alkylation of imidazoles.[4]

  • IUPAC Name: 1,3-Bis(carboxymethyl)-1H-imidazolium chloride

  • Molecular Formula: C₇H₉ClN₂O₄

  • Molecular Weight: 220.61 g/mol

The presence of this and other impurities necessitates the use of highly sensitive and specific analytical techniques for their detection and quantification.

A Comparative Guide to Analytical Techniques for Impurity Characterization

The choice of analytical technique for impurity profiling is dictated by the physicochemical properties of the analyte and its impurities, as well as the specific requirements of the analysis (e.g., sensitivity, speed, and regulatory acceptance). For this compound and its polar, non-volatile impurities, a multi-pronged analytical approach is often necessary.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Analysis

HPLC is the cornerstone for the analysis of non-volatile and thermally labile compounds, making it the primary choice for profiling this compound impurities.[9]

Causality Behind Experimental Choices:

  • Reversed-Phase (RP) HPLC: This is the most common HPLC mode for pharmaceutical analysis. For a polar compound like this compound, careful method development is required to achieve adequate retention and separation from its impurities.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in RP-HPLC.[5] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

  • Ion-Pair Chromatography: This technique can be employed in RP-HPLC to enhance the retention of ionic or highly polar analytes by adding an ion-pairing reagent to the mobile phase.[9][11]

Data Presentation: Comparison of HPLC and Other Techniques

FeatureHPLCLC-MSGC-MSNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.HPLC coupled with a mass spectrometer for detection and identification.Separation of volatile compounds in the gas phase followed by mass spectrometric detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Applicability to this compound impurities Excellent for non-volatile, polar impurities.Excellent for identification and quantification of known and unknown impurities.Limited applicability due to the non-volatile nature of the impurities. Derivatization is often required.Excellent for structural elucidation of unknown impurities.
Sensitivity Good to excellent, depending on the detector (UV, DAD, ELSD).Excellent, capable of detecting trace-level impurities.Excellent, especially with selective ion monitoring (SIM).Lower sensitivity compared to chromatographic techniques.
Specificity Good, but co-elution can be an issue.Excellent, provides molecular weight and fragmentation information.Excellent, provides mass spectral information for identification.Excellent for structural isomer differentiation.
Quantitative Capability Excellent, the gold standard for quantification.Good, but can be affected by matrix effects.Good, requires appropriate calibration.Generally used for qualitative and structural analysis, but quantitative NMR (qNMR) is possible.
Throughput HighModerate to highModerateLow
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it an indispensable tool for impurity identification.[7][12][13]

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionic molecules like this compound and its impurities, allowing for the detection of the intact molecular ion.[7]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) provide accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown impurities.[12]

Gas Chromatography-Mass Spectrometry (GC-MS): A Niche Application

Due to the non-volatile nature of this compound and its primary impurities, GC-MS is not a first-line technique for their analysis. However, it can be valuable for the detection of volatile impurities, such as residual solvents used in the synthesis. For non-volatile analytes, derivatization to increase volatility can be employed, but this adds complexity to the sample preparation.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of impurities.[16][17][18] Both 1H and 13C NMR provide detailed information about the molecular structure, connectivity, and stereochemistry of a compound. For complex impurity structures, two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are invaluable.

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound

This protocol is a representative method and may require optimization for specific impurity profiles.

  • Chromatographic System:

    • HPLC system with a UV/DAD detector.

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient elution may be required to separate all impurities.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30 °C.

  • Detection:

    • UV at 210 nm.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase A to a concentration of approximately 1 mg/mL.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photodegradation: Exposure to UV light (254 nm) and visible light.

Visualization of Workflows

Impurity Characterization Workflow

Impurity Characterization Workflow cluster_0 Initial Screening & Detection cluster_1 Identification & Structural Elucidation cluster_2 Quantification & Control A HPLC-UV/DAD Analysis of this compound B Detection of Impurity Peaks A->B C LC-MS/MS Analysis for Molecular Weight and Fragmentation B->C D Isolation of Unknown Impurities (if necessary) C->D For unknown impurities E NMR (1D and 2D) for Definitive Structure Confirmation D->E F Validated Stability-Indicating HPLC Method for Quantification E->F G Setting Specifications based on ICH Guidelines F->G

Caption: A typical workflow for the characterization of impurities in this compound.

Decision Tree for Analytical Technique Selection

Analytical Technique Selection A Goal of Analysis? B Quantification of Known Impurities A->B Quantification C Identification of Unknown Impurities A->C Identification D Structural Elucidation A->D Structure E Validated HPLC-UV/DAD B->E F LC-MS/MS (HRMS) C->F G NMR Spectroscopy (1D & 2D) D->G

Caption: A decision tree to guide the selection of the appropriate analytical technique.

Conclusion: A Multi-faceted Approach to Ensure Purity

The comprehensive characterization of impurities in this compound is a non-negotiable aspect of ensuring the quality and safety of the final pharmaceutical products. A combination of orthogonal analytical techniques, with HPLC as the primary tool for quantification and LC-MS and NMR for identification and structural elucidation, provides a robust strategy for impurity profiling. This guide serves as a foundational resource for researchers and drug development professionals to navigate the complexities of impurity characterization, ensuring compliance with regulatory standards and the delivery of high-quality medicines to patients.

References

A Senior Application Scientist's Guide to the Comparative Catalytic Activity of Imidazole-1-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Catalytic Potential of the Imidazole Nucleus

The imidazole ring is a cornerstone of biological catalysis, most notably as the functional group of the amino acid histidine, which is a key component in the active sites of numerous enzymes.[1] Its catalytic prowess stems from its unique electronic properties: it can act as a nucleophile, a general base, or a general acid.[2] This versatility allows it to participate in a wide array of chemical transformations, including hydrolysis, acyl transfer, and condensation reactions.[3][4]

Imidazole-1-acetic acid and its derivatives are of particular interest as they combine the catalytic imidazole core with a carboxylic acid moiety. This arrangement opens up the possibility of bifunctional catalysis, where both the imidazole and the carboxyl group participate in the catalytic cycle, potentially leading to enhanced reactivity and selectivity. This guide provides a framework for the comparative study of the catalytic activity of this compound derivatives, offering insights into experimental design, data interpretation, and the underlying mechanistic principles.

Mechanistic Insights into Imidazole Catalysis

The catalytic activity of imidazole in reactions such as ester hydrolysis typically proceeds through one of two primary mechanisms: nucleophilic catalysis or general base catalysis.

Nucleophilic Catalysis: In this pathway, the lone pair of electrons on one of the imidazole's nitrogen atoms directly attacks the electrophilic center of the substrate (e.g., the carbonyl carbon of an ester), forming a reactive acyl-imidazolium intermediate. This intermediate is then rapidly attacked by a nucleophile (e.g., water), leading to the formation of the product and regeneration of the imidazole catalyst.[5]

General Base Catalysis: Alternatively, the imidazole can act as a general base, accepting a proton from a nucleophile (e.g., water) to increase its nucleophilicity. The activated nucleophile then attacks the substrate.[6]

The operative mechanism is often dependent on the specific substrate, the imidazole derivative, and the reaction conditions.

Designing a Comparative Study: A Hypothetical Case

Proposed this compound Derivatives for Synthesis and Evaluation

To establish a structure-activity relationship, a series of derivatives with varying electronic and steric properties should be synthesized. The synthesis of this compound itself can be achieved through the N-alkylation of imidazole.[9]

DerivativeR1R2R3Rationale
IAA-H HHHUnsubstituted parent compound (baseline)
IAA-Me CH₃HHElectron-donating group (inductive effect)
IAA-Ph C₆H₅HHBulky, electron-withdrawing group
IAA-NO₂ NO₂HHStrong electron-withdrawing group
IAA-diMe CH₃CH₃HIncreased steric hindrance and electron donation
Experimental Workflow for Catalytic Activity Screening

The following workflow outlines the key steps for a comparative catalytic study.

G cluster_prep Preparation cluster_kinetic Kinetic Experiments cluster_analysis Comparative Analysis synthesis Synthesis & Purification of IAA Derivatives characterization Characterization (NMR, MS, etc.) synthesis->characterization reaction_setup Reaction Setup: - Substrate (PNPA) - Buffer Solution - Catalyst characterization->reaction_setup monitoring Spectrophotometric Monitoring of p-Nitrophenolate Formation reaction_setup->monitoring data_analysis Data Analysis: - Pseudo-first-order rate constants (k_obs) - Second-order rate constants (k_cat) monitoring->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar mechanism Mechanistic Investigation (e.g., pH-rate profile, isotope effects) sar->mechanism

Caption: Experimental workflow for the comparative study of this compound derivatives.

Detailed Experimental Protocol: Catalytic Hydrolysis of p-Nitrophenyl Acetate

  • Preparation of Stock Solutions:

    • Prepare a stock solution of p-nitrophenyl acetate (PNPA) in a suitable organic solvent (e.g., acetonitrile) to minimize spontaneous hydrolysis.

    • Prepare buffer solutions at the desired pH (e.g., phosphate buffer, pH 7.0).

    • Prepare stock solutions of each synthesized this compound derivative in the buffer solution.

  • Kinetic Measurements:

    • Equilibrate the buffer solution containing the catalyst to the desired temperature (e.g., 25°C) in a quartz cuvette inside a UV-Vis spectrophotometer.

    • Initiate the reaction by adding a small aliquot of the PNPA stock solution to the cuvette and mix thoroughly.

    • Monitor the increase in absorbance at 400 nm (the λmax of the p-nitrophenolate ion) over time.

    • Record the absorbance at regular intervals until the reaction is complete.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (kobs) for each catalyst concentration by fitting the absorbance vs. time data to a first-order rate equation.

    • Plot kobs against the concentration of the catalyst. The slope of this plot will give the second-order catalytic rate constant (kcat), which is a measure of the catalytic efficiency.

Comparative Data Presentation and Interpretation

The results of the kinetic studies should be tabulated for a clear comparison of the catalytic efficiencies of the different derivatives.

Table 1: Hypothetical Catalytic Rate Constants for the Hydrolysis of p-Nitrophenyl Acetate by this compound Derivatives

CatalystSubstituent(s)kcat (M-1s-1)Relative Activity
IAA-H H[Hypothetical Value]1.0
IAA-Me 2-Methyl[Hypothetical Value][Value relative to IAA-H]
IAA-Ph 2-Phenyl[Hypothetical Value][Value relative to IAA-H]
IAA-NO₂ 4(5)-Nitro[Hypothetical Value][Value relative to IAA-H]
IAA-diMe 2,4-Dimethyl[Hypothetical Value][Value relative to IAA-H]

Interpretation of Expected Results:

  • Electron-donating groups (e.g., -CH₃) are expected to increase the nucleophilicity of the imidazole nitrogen, potentially leading to a higher kcat if the reaction proceeds via a nucleophilic catalysis mechanism.

  • Electron-withdrawing groups (e.g., -NO₂) will decrease the nucleophilicity of the imidazole but increase its acidity, which could enhance its activity in a general acid catalysis pathway.

  • Steric hindrance (e.g., from a phenyl or multiple methyl groups) around the catalytic nitrogen may impede the approach of the substrate, leading to a decrease in the catalytic rate.

Case Study: Hydrolysis of Acetylimidazole Derivatives

A study on the hydrolysis rates of N-acetylbenzimidazole, N-acetyl-N'-methylbenzimidazolium acetate, and N-acetyl-N'-methyltetrahydrobenzimidazolium acetate provides valuable insights into how structural modifications can influence reactivity.[10] While these are not this compound derivatives, the principles of how changes to the imidazole core affect hydrolysis rates are analogous. The study found that the rate of hydrolysis is significantly influenced by the pH and the electronic nature of the imidazole ring.[10] For instance, the protonated form of the acetylimidazolium ion undergoes rapid water-catalyzed hydrolysis.[10] This underscores the importance of the electronic state of the imidazole ring in catalysis.

Conclusion and Future Directions

The rational design of catalysts based on the this compound scaffold holds considerable promise for the development of efficient organocatalysts. A systematic comparative study, as outlined in this guide, is crucial for elucidating the structure-activity relationships that govern their catalytic performance. By modulating the electronic and steric properties of the imidazole ring, it is possible to fine-tune the catalytic activity for specific applications.

Future research should focus on expanding the library of this compound derivatives and exploring their catalytic potential in a broader range of organic transformations. Furthermore, detailed mechanistic studies, including kinetic isotope effect measurements and computational modeling, will be invaluable in providing a deeper understanding of the catalytic pathways and in guiding the design of next-generation catalysts.

References

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling Imidazole-1-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of Imidazole-1-acetic acid. It is intended for researchers, scientists, and drug development professionals to foster a culture of safety and procedural excellence in the laboratory.

This compound, a key reagent in various synthetic and biological studies, requires meticulous handling to mitigate potential health risks. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is recognized as causing skin irritation, serious eye damage, and potential respiratory irritation[1][2]. This guide offers a comprehensive, step-by-step approach to personal protective equipment (PPE) selection, use, and disposal, grounded in established safety protocols and field-proven insights.

Hazard Assessment: Understanding the Risks

Before handling this compound, a thorough risk assessment is paramount. The primary hazards associated with this compound are:

  • Eye Damage: Direct contact can cause serious and potentially irreversible eye damage[1][2].

  • Skin Irritation: The compound is known to cause skin irritation upon contact[1][2].

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[1][2].

Given these hazards, the selection of appropriate PPE is not merely a recommendation but a critical control measure to ensure personnel safety.

Core Personal Protective Equipment (PPE)

A foundational layer of PPE is mandatory for all procedures involving this compound. This standard ensemble is designed to prevent accidental contact under normal handling conditions.

Eye and Face Protection

Due to the severe risk of eye damage, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash-resistant safety glasses or goggles with side shields are essential[3]. These must conform to recognized standards such as ANSI Z87.1 in the United States or EN 166 in Europe[4][5].

  • Enhanced Protection: For tasks with a higher risk of splashing or aerosol generation (e.g., weighing and transferring large quantities, preparing concentrated solutions), a face shield worn over safety goggles is strongly recommended to protect the entire face[6][7].

Hand Protection

The choice of gloves is critical to prevent skin contact.

  • Recommended Material: Nitrile rubber gloves are a suitable choice for handling this compound, offering good chemical resistance[6].

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Proper Technique: Employ the correct glove removal technique to avoid contaminating your hands. Always wash hands thoroughly with soap and water after removing gloves[8][9].

Body Protection

Protective clothing is necessary to shield the skin from potential spills and contamination.

  • Laboratory Coat: A standard laboratory coat should be worn at all times[3].

  • Additional Protection: For procedures with a significant risk of splashing, consider a chemically resistant apron over the lab coat.

  • Footwear: Closed-toed shoes are mandatory in any laboratory setting where hazardous chemicals are handled[3].

Respiratory Protection

Engineering controls are the primary means of mitigating inhalation risks.

  • Primary Control: Whenever possible, handle this compound in a certified chemical fume hood to minimize the inhalation of dust or aerosols[9].

  • Secondary Control: If a fume hood is not available and there is a risk of dust formation, a government-approved respirator may be necessary[8]. The specific type of respirator should be selected based on a formal risk assessment.

PPE Selection and Use: A Procedural Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_preparation Preparation Phase cluster_ppe_selection PPE Selection cluster_operation Operational Phase cluster_disposal Disposal Phase start Start: Handling This compound risk_assessment Assess Task: - Quantity - Dust/Aerosol Potential - Splash Risk start->risk_assessment low_risk Low Risk? (e.g., handling small quantities of dilute solutions) risk_assessment->low_risk high_risk High Risk? (e.g., weighing powder, preparing concentrated solutions) risk_assessment->high_risk low_risk->high_risk No ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat low_risk->ppe_standard Yes ppe_enhanced Enhanced PPE: - Face Shield over Goggles - Chemical Apron - Consider Respirator high_risk->ppe_enhanced Yes fume_hood Work in Fume Hood? ppe_standard->fume_hood ppe_enhanced->fume_hood handling Proceed with Handling fume_hood->handling Yes (Recommended) decontamination Decontaminate & Doff PPE handling->decontamination waste_disposal Dispose of Contaminated PPE as Hazardous Waste decontamination->waste_disposal end End waste_disposal->end

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Safety Goggles/Face Shield

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence:

  • Gloves (using a glove-to-glove and then skin-to-skin technique)

  • Face Shield/Goggles

  • Lab Coat (turn inside out as you remove it)

Disposal of Contaminated PPE

All disposable PPE that has come into contact with this compound should be considered hazardous waste.

  • Gloves and other disposable items: Place in a designated, sealed, and clearly labeled hazardous waste container[6][10].

  • Contaminated Clothing: If your clothing becomes contaminated, remove it immediately and wash it separately from other laundry[8].

  • Waste Containers: Ensure that waste containers are kept closed and are disposed of in accordance with local, state, and federal regulations[10][11].

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7][9].

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water[8][9].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention[8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[11][12].

Summary of Recommended PPE

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing solid this compound Safety goggles and face shieldNitrile glovesLab coat and chemical-resistant apronWork within a chemical fume hood
Preparing a stock solution Safety goggles and face shieldNitrile glovesLab coatWork within a chemical fume hood
Handling dilute solutions Safety goggles with side shieldsNitrile glovesLab coatWell-ventilated area

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazole-1-acetic acid
Reactant of Route 2
Imidazole-1-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.